B1579319 3,5-Diiodo-D-tyrosine

3,5-Diiodo-D-tyrosine

Cat. No.: B1579319
M. Wt: 433
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Diiodo-D-tyrosine is a useful research compound. Molecular weight is 433. The purity is usually 95%.
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Properties

Molecular Weight

433

Origin of Product

United States

Foundational & Exploratory

3,5-Diiodo-D-tyrosine: Structural Causality, Synthesis, and Applications in Advanced Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of peptidomimetics and radiopharmaceuticals, non-natural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of endogenous peptides. 3,5-Diiodo-D-tyrosine (D-DIT) —chemically designated as (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid—is a highly specialized tyrosine derivative[1]. By combining the proteolytic resistance of a D-enantiomer with the unique electronic and steric properties of di-iodo substitution, D-DIT provides a highly tunable scaffold for drug discovery, particularly in the design of macrocyclic inhibitors and targeted radiotracers[2][3].

This whitepaper dissects the stereochemical causality of D-DIT, outlines a self-validating synthetic protocol, and explores its integration into modern therapeutic modalities.

Chemical Structure and Stereochemical Causality

The utility of D-DIT in drug design is not accidental; it is the direct result of precise structural modifications that alter its physicochemical behavior. As an application scientist, it is crucial to understand why these modifications are made, rather than just acknowledging their presence.

The D-Stereocenter (R-Configuration)

Endogenous proteins are composed exclusively of L-amino acids. Consequently, the human body is equipped with a vast array of proteases evolved to cleave peptide bonds adjacent to L-residues. By utilizing the D-enantiomer (R-configuration at the alpha-carbon), D-DIT introduces a spatial geometry that is fundamentally unrecognized by standard proteolytic enzymes. When incorporated into peptide drugs, this stereochemical inversion acts as a structural shield, drastically increasing the serum half-life of the therapeutic agent without altering the chemical nature of the side chain.

Electronic and Steric Effects of Di-Iodo Substitution

The addition of two heavy iodine atoms at the 3 and 5 positions of the phenolic ring induces profound changes:

  • Steric Bulk and Lipophilicity: Iodine is the largest and most polarizable of the stable halogens. This substitution significantly increases the molecular volume and lipophilicity (LogP) of the residue, allowing it to deeply anchor into hydrophobic binding clefts of target proteins (such as the MDM2/MDMX pockets in oncology targets)[4].

  • Inductive pKa Shift (Critical Causality): In natural tyrosine, the phenolic hydroxyl group has a pKa of ~10.0, meaning it remains protonated and neutral at physiological pH (7.4). However, the strong electron-withdrawing inductive effect of the two adjacent iodine atoms stabilizes the phenolate anion, driving the pKa down to approximately 6.48[5]. As a result, at pH 7.4, the hydroxyl group of D-DIT is predominantly ionized. This transforms the residue from a neutral hydrogen-bond donor into a negatively charged entity, fundamentally altering its electrostatic interactions and binding affinities.

G N1 This compound Structural Features N2 D-Stereocenter (R-Configuration) N1->N2 N3 3,5-Diiodo Substitution (Aromatic Ring) N1->N3 N4 Non-natural Geometry Protease Evasion N2->N4 N5 Inductive Effect (Lowered pKa ~6.48) N3->N5 N8 Increased Steric Bulk & Lipophilicity N3->N8 N6 Extended Serum Half-life (Pharmacokinetics) N4->N6 N7 Enhanced Target Binding (Pharmacodynamics) N5->N7 N8->N7

Causality of structural features on the pharmacokinetic and pharmacodynamic profile of D-DIT.

Physicochemical Properties

To facilitate analytical characterization and formulation, the quantitative data for D-DIT is summarized below.

PropertyValueAnalytical Relevance
IUPAC Name (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acidStandardized nomenclature[1].
CAS Number 16711-71-0Unique identifier for sourcing[6].
Molecular Formula C9H9I2NO3Confirms mass for MS detection[1].
Molecular Weight 432.98 g/mol Target mass for LC-MS[1].
pKa (Phenolic OH) ~6.48Dictates ionization state at physiological pH[5].
pKa (Carboxyl) ~2.12Relevant for isoelectric precipitation[5].
pKa (Amino) ~7.82Relevant for peptide coupling strategies[5].
Storage Conditions 4°C to -20°C, sealed, desiccatedPrevents oxidative degradation of iodine[7].

Self-Validating Synthesis Protocol

The synthesis of D-DIT relies on the electrophilic aromatic substitution of D-tyrosine. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating critical in-process controls to prevent over-oxidation and verify stereochemical retention.

Step-by-Step Methodology

Step 1: Dissolution and Basification

  • Suspend 10.0 g of pure D-tyrosine in 250 mL of 25% aqueous ammonia.

  • Causality: The alkaline environment deprotonates the phenolic hydroxyl group, activating the aromatic ring toward electrophilic attack at the ortho positions (3 and 5).

Step 2: Controlled Iodination

  • Prepare an iodinating solution by dissolving 28.0 g of Iodine (I₂) and 35.0 g of Potassium Iodide (KI) in 100 mL of deionized water.

  • Cool the D-tyrosine solution to 0–5°C using an ice bath.

  • Add the I₂/KI solution dropwise over 2 hours under vigorous stirring.

  • Causality: Maintaining a low temperature suppresses oxidative side reactions and the formation of polymeric byproducts.

Step 3: In-Process Monitoring (Validation Checkpoint 1)

  • Sample the reaction mixture and analyze via Reverse-Phase HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA).

  • Validation: Ensure complete conversion of mono-iodotyrosine to diiodotyrosine. Do not proceed to quenching until the mono-iodo intermediate peak is < 1%.

Step 4: Quenching and Isoelectric Precipitation

  • Once complete, quench unreacted iodine by adding a minimal amount of sodium metabisulfite (Na₂S₂O₅) until the solution turns pale yellow.

  • Carefully adjust the pH to 5.5–6.0 using glacial acetic acid.

  • Causality: The isoelectric point (pI) of D-DIT is approximately 5.5. At this pH, the zwitterionic form is maximized, resulting in minimal solubility and driving the precipitation of the product.

  • Filter the precipitate and wash thoroughly with cold water.

Step 5: Purification and Final Validation (Validation Checkpoint 2)

  • Recrystallize the crude product from 70% ethanol to yield pure this compound as a light yellow solid[5].

  • Validation: Perform LC-MS to confirm the mass (m/z 433.9 [M+H]⁺). Perform Chiral HPLC using a cyclodextrin-based stationary phase to determine the enantiomeric excess (ee). An ee > 99% self-validates that no racemization occurred during the alkaline iodination process.

G N1 D-Tyrosine Starting Material N2 Electrophilic Aromatic Substitution (I2/KI, NH3) N1->N2 N5 Validation 1: RP-HPLC (Monitor Mono-iodo depletion) N2->N5 N3 Isoelectric Precipitation (pH 5.5 - 6.0) N4 Recrystallization (70% Ethanol) N3->N4 N6 Validation 2: Chiral HPLC (Ensure ee > 99%) N4->N6 N7 Validation 3: LC-MS (Confirm Mass 432.98) N4->N7 N5->N3 Proceed if <1% intermediate N8 Pure this compound N6->N8 N7->N8

Workflow for the synthesis and self-validating characterization of this compound.

Applications in Advanced Therapeutics

Peptidomimetic Macrocycles (Protein-Protein Interaction Inhibitors)

Protein-protein interactions (PPIs), such as the p53-MDM2 axis, are notoriously difficult to drug with small molecules due to their large, flat binding surfaces. Peptidomimetic macrocycles have emerged as a solution. D-DIT is frequently incorporated into these macrocycles (often protected as Boc-3,5-diiodo-D-tyrosine during solid-phase peptide synthesis) to optimize binding[2][8]. The bulky iodine atoms perfectly fill deep hydrophobic pockets on the target protein, while the D-stereochemistry ensures the peptide backbone adopts the correct helical conformation while resisting enzymatic cleavage[4].

Radiopharmaceuticals and Diagnostic Imaging

Because iodine has several clinically useful radioisotopes (e.g., ¹²³I for SPECT imaging, ¹²⁵I for in vitro assays, and ¹³¹I for targeted radiotherapy), D-DIT serves as a critical structural template[3]. In radiochemistry, precursors are often synthesized using organotin or boronate intermediates, which are then subjected to radioiodination. The D-tyrosine backbone ensures that once the radiotracer is injected into the patient, it is not rapidly degraded by serum proteases, allowing sufficient time for the tracer to accumulate at the tumor site and provide high-contrast imaging[3][9].

References

  • PubChem: Diiodotyrosine, D- | C9H9I2NO3 | CID 7059641 National Center for Biotechnology Information. URL:[Link]

  • 3,5-Diiodotyrosine Properties and pKa DrugFuture. URL:[Link]

  • Peptidomimetic macrocycles and uses thereof (WO2020023502A1)
  • Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles (WO2013123267A1)
  • A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs ResearchGate. URL:[Link]

Sources

Stereospecific Pharmacodynamics: D-Isomer Binding Mechanisms in Thyroid Hormone Receptors

Author: BenchChem Technical Support Team. Date: March 2026

Topic: D-isomer Specific Binding Affinity of Thyroid Hormone Receptors Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Chiral Paradox

In the development of thyromimetic drugs, the stereochemistry of the alanine side chain—specifically the distinction between the naturally occurring L-isomers (L-T3, L-T4) and their D-enantiomers (D-T3, D-T4)—presents a critical pharmacological divergence.

While L-triiodothyronine (L-T3) is the primary bioactive ligand for Thyroid Hormone Receptors (TR


 and TR

), D-isomers exhibit a unique "affinity-potency gap." Historical data reveals that while D-T3 retains high intrinsic nuclear affinity (only ~1.4-fold lower than L-T3), its biological potency is drastically reduced (6-16 fold lower) due to stereoselective plasma membrane transport. Conversely, D-thyroxine (D-T4, Dextrothyroxine) was historically utilized as a lipid-lowering agent (Choloxin) by exploiting a narrow therapeutic window where hepatic TR

activation occurred at doses that spared cardiac TR

stimulation, though this selectivity was ultimately insufficient to prevent cardiac mortality.

This guide dissects the molecular mechanics of this chiral discrimination, providing validated protocols for quantifying stereospecific binding constants (


) and distinguishing nuclear receptor affinity from cellular uptake.

Molecular Basis of Chiral Discrimination

The Ligand Binding Domain (LBD) Architecture

The TR LBD is a classic three-layered


-helical sandwich. The ligand-binding pocket is hydrophobic, buried deep within the core, but the "entry" and "locking" mechanisms are governed by polar residues that interact with the alanine side chain.
  • The "Arginine Clamp": In both TR

    
     and TR
    
    
    
    , a conserved arginine residue (Arg228 in TR
    
    
    , Arg282 in TR
    
    
    ) plays a pivotal role. It forms electrostatic interactions with the carboxylate group of the ligand's alanine side chain.
  • Chiral Conflict:

    • L-Isomer Binding: The L-alanine side chain is oriented such that the amino group (

      
      ) and carboxylate (
      
      
      
      ) form an optimized hydrogen-bond network with the receptor's polar pocket (including Ser277/Asn331 and the backbone carbonyls). This stabilizes Helix 12 (H12) in the "closed" agonist conformation.
    • D-Isomer Binding: Inversion of the stereocenter forces the side chain to rotate. While the hydrophobic iodothyronine core remains anchored, the charged ammonium and carboxylate groups are misaligned relative to the polar clamp. This results in a subtle destabilization of the H12 closure, increasing the off-rate (

      
      ) and slightly raising the 
      
      
      
      .
Structural Docking Logic (Graphviz)

The following diagram illustrates the logical flow of ligand recognition and the specific checkpoints for chiral discrimination.

LigandRecognition LigandEntry Ligand Entry (L- or D-Isomer) HydrophobicCore Hydrophobic Core Anchoring (Iodine Ring Interaction) LigandEntry->HydrophobicCore PolarClamp Polar Clamp Interaction (Arg228/282 & Ser/Asn) HydrophobicCore->PolarClamp L_Path L-Isomer Orientation Optimized H-Bond Network PolarClamp->L_Path Natural Fit D_Path D-Isomer Orientation Steric/Electrostatic Misalignment PolarClamp->D_Path Stereocenter Inversion H12_Closure Helix 12 Closure (Coactivator Recruitment) L_Path->H12_Closure D_Path->H12_Closure Weakened Outcome_High High Affinity Complex (Stable Transcription) H12_Closure->Outcome_High L-T3 Outcome_Low Reduced Affinity Complex (Faster Dissociation) H12_Closure->Outcome_Low D-T3 / D-T4

Figure 1: Mechanistic flow of chiral recognition within the TR Ligand Binding Domain. Note the bifurcation at the Polar Clamp.

Quantitative Binding Profiles

The following data aggregates specific binding constants derived from competitive nuclear binding assays. Note the distinction between Nuclear Binding (intrinsic affinity) and Biological Potency (dependent on transport).

LigandReceptor Isoform

(Dissociation Constant)
Relative Binding Affinity (RBA)Biological Potency (Liver)
L-T3 TR

/ TR

~0.06 nM100%100%
D-T3 TR

/ TR

~0.10 - 0.20 nM~70% (1.4x lower than L)~15% (Transport limited)
L-T4 TR

/ TR

~2.0 nM~3%Pro-hormone (converted to T3)
D-T4 TR

(Selective)
~20 - 100 nM< 1%Used as lipid-lowering agent

Key Insight: The


 of D-T3 is surprisingly close to L-T3. The clinical failure of D-isomers is often misattributed to receptor affinity; it is primarily a failure of cellular uptake (MCT8/OATP transporters prefer L-isomers).

Experimental Methodologies: Measuring Stereospecific Affinity

To accurately measure D-isomer affinity, one must bypass the plasma membrane to avoid transport artifacts. The following protocol uses isolated nuclei or purified LBDs.

Protocol: Competitive Nuclear Binding Assay

Objective: Determine the


 of D-T3/D-T4 by displacing 

.

Reagents:

  • Tracer:

    
     (Specific activity ~2200 Ci/mmol).
    
  • Receptor Source: Isolated rat liver nuclei OR Purified recombinant hTR

    
    /hTR
    
    
    
    LBD (expressed in E. coli).
  • Buffer: 20 mM Tris-HCl (pH 7.4), 0.25 M sucrose, 1 mM MgCl2, 2 mM EDTA, 5% glycerol, 1 mM DTT.

Workflow:

  • Preparation: Dilute receptor source to bind ~20% of total tracer (ensures Zone A kinetics).

  • Incubation:

    • Mix Receptor +

      
       (0.05 nM fixed).
      
    • Add increasing concentrations of unlabeled Competitor (L-T3, D-T3, or D-T4) ranging from

      
       M to 
      
      
      
      M.
    • Incubate at 22°C for 2 hours (equilibrium is critical; 4°C is too slow for D-isomers with faster off-rates).

  • Separation:

    • Use Hydroxylapatite (HAP) slurry or Sephadex G-25 columns to separate Bound vs. Free ligand.

    • Critical Step: Wash rapidly with ice-cold buffer to prevent dissociation of the weaker D-isomer complexes.

  • Data Analysis:

    • Plot % Specific Binding vs. Log[Competitor].

    • Fit to a one-site competition model to derive

      
      .
      
    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is tracer concentration and
      
      
      is the affinity of the tracer).
Assay Validation Logic (Graphviz)

AssayWorkflow Start Receptor Source (Nuclei or Recombinant) Tracer Add [125I]L-T3 (Fixed Conc) Start->Tracer Competitor Add D-Isomer (Gradient Conc) Tracer->Competitor Equilibrium Equilibrium Binding (22°C, 2 hrs) Competitor->Equilibrium Separation Bound/Free Separation (Hydroxylapatite) Equilibrium->Separation Critical: Cold Wash Analysis Calculate Ki (Cheng-Prusoff) Separation->Analysis

Figure 2: Step-by-step workflow for the Competitive Nuclear Binding Assay.

Therapeutic Implications: The Case of Dextrothyroxine (D-T4)

Dextrothyroxine (D-T4) serves as a historical case study in the attempt to exploit isoform/tissue selectivity.

  • Hypothesis: D-T4 was developed to lower cholesterol (a TR

    
    -mediated liver effect) while avoiding tachycardia (a TR
    
    
    
    -mediated heart effect).
  • Mechanism: The liver possesses high-capacity transporters and deiodinases that could uptake and process D-T4, whereas the heart (relying more on specific L-type transporters) would theoretically exclude it.

  • Outcome: While D-T4 successfully lowered LDL cholesterol, the selectivity was imperfect. The affinity for cardiac TR

    
    , though low, was sufficient at the high doses required for lipid lowering to cause sympathomimetic side effects (angina, arrhythmias). This highlights that affinity alone (
    
    
    
    ) is not a sufficient predictor of therapeutic index
    ; stereoselective transport (
    
    
    ) is equally vital.

References

  • Schwartz, H. L., et al. (1983). "Distribution and metabolism of L- and D-triiodothyronine (T3) in the rat: preferential accumulation of L-T3 by hepatic and cardiac nuclei as a probable explanation of the differential biological potency of T3 enantiomers." Endocrinology. Link

  • Sandler, B., et al. (2004).[1][2] "Thyroxine-Thyroid Hormone Receptor Interactions."[1][2][3][4][5][6][7] Journal of Biological Chemistry. Link

  • Cheng, S. Y., et al. (1994). "Analysis of the binding of 3,3',5-triiodo-L-thyronine and its analogues to mutant human beta 1 thyroid hormone receptors." Biochemistry. Link

  • Flamant, F., et al. (2006). "International Union of Pharmacology. LIX. The pharmacology and classification of the nuclear receptor superfamily: thyroid hormone receptors." Pharmacological Reviews. Link

  • Bleicher, L., et al. (2008). "Structural basis of GC-1 selectivity for thyroid hormone receptor isoforms." BMC Structural Biology. Link

Sources

Technical Guide: 3,5-Diiodo-D-Tyrosine (D-DIT) in Chemical Biology & Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Non-canonical amino acid 3,5-diiodo-D-tyrosine function Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Identity

This compound (D-DIT) is the D-enantiomer of the canonical thyroid hormone precursor 3,5-diiodo-L-tyrosine (L-DIT). While L-DIT is biologically ubiquitous as an intermediate in thyroxine (T4) biosynthesis, D-DIT is a non-canonical amino acid (ncAA) utilized primarily as a stereochemical probe, a metabolic stabilizer in peptidomimetics, and a precursor for dextrorotatory thyroid analogues.[1]

Its primary utility stems from its orthogonality to endogenous biological systems:

  • Proteolytic Resistance: The D-configuration prevents recognition by endogenous proteases (e.g., chymotrypsin), significantly extending the half-life of peptide therapeutics.[2]

  • Metabolic Inertness: It exhibits reduced affinity for thyroid hormone transporters (MCT8, LAT1) and deiodinases compared to its L-isomer, making it an ideal negative control or stable tracer.[1]

  • Synthetic Utility: It serves as the starting material for Dextrothyroxine (D-T4) , a lipid-lowering agent with reduced cardiac toxicity compared to L-T4.

Chemical Structure & Properties
PropertySpecification
IUPAC Name (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
Formula C

H

I

NO

Molecular Weight 432.98 g/mol
Stereochemistry D-isomer (R-configuration at

-carbon)
Solubility Soluble in alkaline solutions (NaOH/KOH); sparingly soluble in water/ethanol.[3][4][5]
pKa Values

-COOH: ~2.2

Mechanisms of Action & Biological Function[6]

Proteolytic Stability in Peptidomimetics

The incorporation of D-DIT into peptide backbones functions as a "steric gatekeeper." Endogenous proteases are stereospecific for L-amino acids. Substituting L-Tyr or L-DIT with D-DIT introduces a non-native side-chain orientation that disrupts the active site alignment of enzymes like chymotrypsin and pepsin .

  • Mechanism: The iodine atoms at the 3,5-positions provide additional steric bulk and electron-withdrawing effects, further hardening the peptide bond against hydrolysis.[1]

  • Application: Used in Antimicrobial Peptides (AMPs) (e.g., indolicidin analogues) to prevent rapid degradation in serum while maintaining amphipathic structural features necessary for membrane disruption.[1]

Stereoselective Thyroid Transport & Metabolism

D-DIT functions as a probe for the stereospecificity of thyroid hormone processing proteins.

  • Transporters (MCT8, LAT1): The L-type Amino Acid Transporter 1 (LAT1) and Monocarboxylate Transporter 8 (MCT8) show high affinity for L-isomers. D-DIT shows significantly reduced uptake, allowing researchers to distinguish between active transport and passive diffusion in cellular assays.[1]

  • Deiodinases (DIO1, DIO2, DIO3): These selenoenzymes strip iodine from thyroid hormones.[1] D-DIT is a poor substrate for deiodination, meaning it does not readily generate downstream active metabolites (like D-T3) in the same manner L-DIT generates L-T3.

Precursor for Dextrothyroxine Synthesis

D-DIT is the obligate precursor for the synthesis of Dextrothyroxine (D-T4) .

  • Therapeutic Context: D-T4 was historically investigated as a hypolipidemic agent. It lowers serum cholesterol by upregulating hepatic LDL receptors but has approximately 4-10% of the calorigenic (heart rate increasing) activity of L-T4.

  • Synthesis Logic: The chirality of the precursor (D-DIT) is preserved during the oxidative coupling reaction to form the ether linkage in the thyronine structure.

Experimental Protocols

Protocol A: Synthesis of D-DIT via Chloramine-T Iodination

This protocol describes the iodination of D-Tyrosine to generate D-DIT. It is a self-validating system where the endpoint is confirmed by the disappearance of the mono-iodinated intermediate.

Reagents:

  • D-Tyrosine (10 mmol)

  • Na

    
    I (or Na
    
    
    
    I for radiolabeling) (22 mmol)
  • Chloramine-T (Oxidizing agent) (25 mmol)

  • Sodium Metabisulfite (Quenching agent)

  • 0.5 M Phosphate Buffer (pH 7.4)

Methodology:

  • Dissolution: Dissolve D-Tyrosine in 20 mL of 0.5 M Phosphate Buffer. Ensure complete solvation; mild heating (37°C) may be required.

  • Iodide Addition: Add NaI solution slowly with constant stirring.

  • Oxidation (Critical Step): Add Chloramine-T slowly over 5 minutes. The solution will turn yellow/orange as electrophilic iodine species (

    
    ) are generated.
    
    • Mechanistic Note: Chloramine-T oxidizes iodide to an iodonium equivalent, which attacks the phenolic ring at the ortho-positions (3 and 5) via Electrophilic Aromatic Substitution (EAS).

  • Incubation: Stir at room temperature for 30 minutes.

  • Quenching: Add Sodium Metabisulfite (molar excess) to reduce unreacted iodine. The solution should turn colorless.

  • Precipitation: Acidify to pH 4.0 using dilute HCl. D-DIT will precipitate near its isoelectric point.[1]

  • Validation: Analyze via HPLC (C18 column). D-DIT elutes later than D-Tyr and Mono-iodo-D-Tyr due to increased hydrophobicity.

Protocol B: Proteolytic Stability Assay

Determines the half-life extension provided by D-DIT incorporation.

  • Preparation: Dissolve peptide (control L-peptide vs. D-DIT analogue) in PBS (1 mg/mL).

  • Enzyme Addition: Add

    
    -Chymotrypsin (ratio 1:100 w/w enzyme:substrate).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, 60, 120, and 240 minutes.

  • Quenching: Immediately add 50 µL of 1% TFA/Acetonitrile to stop the reaction.

  • Analysis: Quantify remaining intact peptide via LC-MS.

    • Success Metric: The D-DIT analogue should show >90% integrity at T=240 min, whereas the L-analogue should show <10% integrity.

Visualization of Pathways & Workflows

Diagram 1: Stereoselective Fate of DIT Isomers

This diagram illustrates the divergent biological fates of L-DIT (canonical) versus D-DIT (non-canonical/stable).

DIT_Pathways L_DIT L-DIT (Canonical) MCT8 MCT8 / LAT1 Transporter L_DIT->MCT8 High Affinity D_DIT D-DIT (Non-Canonical) D_DIT->MCT8 Low/No Affinity Stability Metabolic Stability (Excretion) D_DIT->Stability Resists Transport & Enzymes Synthesis Thyroid Hormone Synthesis (T3/T4) MCT8->Synthesis L-Isomer Substrate Degradation Deiodination & Proteolysis MCT8->Degradation Rapid Turnover

Caption: L-DIT is actively transported and metabolized, while D-DIT resists transport and degradation.

Diagram 2: Synthesis & Application Workflow

The logical flow from raw material to therapeutic application.

Synthesis_Workflow DTyr D-Tyrosine Rxn Electrophilic Aromatic Substitution (Iodination) DTyr->Rxn Iodine NaI + Chloramine-T Iodine->Rxn DDIT This compound (D-DIT) Rxn->DDIT Yield >80% App1 Peptidomimetics (Protease Resistance) DDIT->App1 App2 D-Thyroxine (D-T4) Synthesis DDIT->App2 App3 Radiotracer (Negative Control) DDIT->App3

Caption: Workflow for synthesizing D-DIT and its downstream applications in drug discovery.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9305, 3,5-Diiodo-L-tyrosine (Reference for Isomer Comparison). Retrieved from [Link]

  • Sorimachi, K., & Cahnmann, H. J. (1977).[1] A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. Endocrinology. (Describes the coupling chemistry applicable to D-isomers). Retrieved from [Link]

  • Riedl, S., et al. (2011).[1] In vitro studies of the stability and cytotoxic effect of the antimicrobial peptide RDP215 and its D-amino acid substituted variants. (Demonstrates D-amino acid stability principle). Retrieved from [Link][6]

Sources

3,5-Diiodo-D-tyrosine: A Stereochemical Tool for Structural Biology and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 3,5-Diiodo-D-tyrosine.

Executive Summary

This compound (D-DIT) is the D-enantiomer of the thyroid hormone precursor 3,5-diiodo-L-tyrosine (L-DIT). While its L-isomer is biologically ubiquitous and metabolically active, D-DIT is characterized by its metabolic orthogonality . It retains the heavy-atom properties and chemical reactivity of the iodinated phenol ring but evades the stereospecific enzymatic machinery of the thyroid axis and amino acid transporters.

This guide explores D-DIT as a critical reagent in two primary domains:

  • X-Ray Crystallography: As a phasing agent exploiting the anomalous scattering of iodine.

  • Peptidomimetics: As a protease-resistant building block for macrocyclic drugs (e.g., MDM2/p53 inhibitors) and a negative control in transport studies.

Chemical & Physical Characterization[1][2]

As an enantiomer, D-DIT shares identical scalar physical properties with L-DIT in achiral environments but exhibits distinct behavior in chiral biological systems.

PropertySpecification
IUPAC Name (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
CAS Number 16711-71-0
Molecular Formula C

H

I

NO

Molecular Weight 432.98 g/mol
Chirality D-isomer (R-configuration at

-carbon)
pKa Values

-COOH: ~2.12
Solubility Low in neutral water; Soluble in alkaline solutions (NaOH/NH

OH) and DMSO.[1]
Appearance Off-white to pale yellow crystalline powder.
Halogen Bonding Capability

The iodine atoms at the 3- and 5-positions function as sigma-hole donors . The electron-withdrawing nature of the aromatic ring creates a region of positive electrostatic potential on the extension of the C-I bond, allowing D-DIT to form halogen bonds with Lewis bases (e.g., carbonyl oxygens, nitrogen) in protein binding pockets. This property is identical to the L-isomer but directed in a distinct spatial vector due to the D-backbone.

Biological Divergence: D- vs. L-Isomer

The utility of D-DIT stems from its lack of interaction with systems evolved for L-DIT.

Transport Mechanisms (LAT1/SLC7A5)

The L-type Amino Acid Transporter 1 (LAT1) is the primary vehicle for transporting large neutral amino acids and iodinated derivatives across the Blood-Brain Barrier (BBB) and into tumor cells.[2][3]

  • L-DIT: A high-affinity substrate and inhibitor (

    
    ) of LAT1. It is actively transported and can lock the transporter in an outward-occluded conformation.
    
  • D-DIT: LAT1 exhibits strict stereoselectivity (L >> D). D-DIT displays significantly reduced affinity. In experimental designs, D-DIT serves as a negative control to validate L-isomer specific transport or to study non-specific passive diffusion rates.

Metabolic Stability
  • Thyroid Peroxidase (TPO): TPO stereoselectively couples L-DIT to form T3/T4. D-DIT is not a substrate for this coupling, preventing its incorporation into active thyroid hormones in vivo.

  • Deiodinases: D-DIT is resistant to rapid deiodination by standard iodothyronine deiodinases, making it a stable tracer for iodine distribution that does not confound results with hormonal metabolites.

Experimental Applications

X-Ray Crystallography (SAD Phasing)

D-DIT is a valuable heavy-atom derivative for de novo structure determination via Single-wavelength Anomalous Dispersion (SAD).

  • Mechanism: The two iodine atoms (

    
    ) provide a strong anomalous signal (
    
    
    
    at Cu K
    
    
    edge).
  • Advantage: Unlike soaking with inorganic iodide salts (which bind non-specifically), D-DIT binds to hydrophobic pockets or tyrosine-recognition sites. The D-configuration allows it to fit into sites where the L-backbone might clash, or to induce alternative crystal packing.

Peptidomimetics & Drug Design

Incorporating D-DIT into peptide therapeutics (e.g., stapled peptides targeting the p53-MDM2 interface) offers two advantages:

  • Proteolytic Resistance: Endogenous proteases do not cleave peptide bonds involving D-amino acids, extending serum half-life.

  • Steric Constraint: The iodine atoms provide steric bulk that can fill hydrophobic clefts in target proteins (like MDM2), enhancing binding affinity via hydrophobic interactions and halogen bonding.

Detailed Protocols

Protocol A: Chemical Synthesis (Iodination of D-Tyrosine)

Rationale: Direct electrophilic aromatic substitution using Chloramine-T as the oxidant.

Reagents:

  • D-Tyrosine (1.81 g, 10 mmol)

  • NaI (3.00 g, 20 mmol)

  • Chloramine-T trihydrate (5.63 g, 20 mmol)

  • 0.5 M Phosphate Buffer (pH 7.0)

  • Sodium Metabisulfite (Quenching agent)

Procedure:

  • Dissolution: Dissolve D-Tyrosine in 50 mL of 0.5 M Phosphate Buffer. (Note: Mild heating or sonication may be required).

  • Addition: Add NaI to the solution and stir until dissolved.

  • Reaction: Slowly add Chloramine-T over 15 minutes at Room Temperature (RT). The solution will turn yellow/brown.

  • Incubation: Stir at RT for 1 hour. Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1).

  • Quenching: Add Sodium Metabisulfite (10% w/v solution) dropwise until the yellow iodine color disappears.

  • Precipitation: Acidify the solution to pH 4-5 using 2M HCl. D-DIT will precipitate as a solid.

  • Purification: Filter the precipitate, wash with ice-cold water (3x), and recrystallize from 50% Ethanol.

Protocol B: Solubilization for Biological Assays

Rationale: The phenolic hydroxyl pKa is lowered by the iodine atoms, but the zwitterionic nature requires pH adjustment.

  • Stock Preparation (100 mM): Weigh D-DIT. Dissolve in 100% DMSO. This is stable at -20°C for 6 months.

  • Working Solution (Aqueous):

    • Dilute the DMSO stock into PBS.

    • Critical Step: If precipitation occurs, adjust pH to > 7.5 using 0.1 N NaOH. The phenolic group ionization (phenolate) drastically increases solubility.

    • Limit: Maintain DMSO concentration < 1% for cell-based assays to avoid solvent toxicity.

Pathway Visualization

The following diagram illustrates the divergent pathways of L-DIT (biological substrate) versus D-DIT (synthetic tool).

D_DIT_Pathways DTyr D-Tyrosine DDIT This compound (D-DIT) DTyr->DDIT Iodination (Chloramine-T) Cryst X-Ray Crystallography (SAD Phasing) DDIT->Cryst Anomalous Signal (Iodine Z=53) Pept Peptidomimetics (Protease Resistant) DDIT->Pept Macrocyclization Control Transport Control (Low LAT1 Affinity) DDIT->Control Stereoselectivity LDIT 3,5-Diiodo-L-tyrosine (L-DIT) LTyr L-Tyrosine LTyr->LDIT Thyroid Peroxidase Thyroid Thyroid Hormones (T3/T4) LDIT->Thyroid Coupling

Figure 1: Divergence of D- and L-iodotyrosine pathways. D-DIT (Blue) serves as a stable tool for structural and pharmaceutical applications, while L-DIT (Grey) undergoes biological processing.

References

  • Yan, R., et al. (2021). Mechanism of substrate transport and inhibition of the human LAT1-4F2hc amino acid transporter. Nature Communications. [Link]

  • Bernal, J. (2015). Thyroid hormone transport mechanisms: Update and perspectives. Endocrine Reviews. [Link]

  • Guerlavais, T., et al. (2014).Peptidomimetic macrocycles and uses thereof.
  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Dauter, Z., et al. (2000). Novel approach to phasing proteins: derivatization by short cryo-soaking with halides. Acta Crystallographica Section D. [Link]

Sources

Halogenated D-Tyrosines in Neuroprotection: A Comparative Analysis of 3,5-Diiodo-D-tyrosine and 3,5-Dibromo-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

The Excitotoxicity Paradigm & The Role of Halogenated Tyrosines

During ischemic stroke or severe epileptic seizures, the brain experiences rapid energy depletion, leading to the failure of ion pumps and the massive presynaptic release of glutamate. This pathological excess of glutamate overactivates N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, triggering a lethal intracellular influx of calcium that culminates in neuronal apoptosis.

To combat this, researchers have investigated endogenous and synthetic derivatives of aromatic amino acids.1[1]. While L-enantiomers are rapidly metabolized by endogenous proteases and incorporated into proteins, D-tyrosine derivatives resist proteolytic degradation. This structural resilience allows them to act as pure competitive antagonists at the glutamate-binding site of NMDA receptors, making them highly suitable for sustained in vivo neuroprotection without being metabolically depleted[1].

Structural & Chemical Causality: Diiodo vs. Dibromo D-Tyrosine

The addition of bulky, electronegative halogens (Bromine or Iodine) at the 3 and 5 positions of the phenolic ring fundamentally alters the amino acid's physicochemical properties.2[2].

Iodine possesses a larger atomic radius and higher lipophilicity than bromine. In 3,5-Diiodo-D-tyrosine (DIT), this increased hydrophobicity theoretically enhances Blood-Brain Barrier (BBB) penetration but also increases steric bulk at the receptor's binding pocket. Baseline studies on the L-isomers demonstrate that3[3].

Quantitative Physicochemical and Pharmacological Comparison
Property3,5-Dibromo-D-tyrosineThis compound
Halogen Substitution Bromine (Br)Iodine (I)
Molecular Weight 338.98 g/mol 432.98 g/mol
Hydrophobicity (Lipophilicity) HighVery High
Receptor Affinity (NMDA) Competitive AntagonistCompetitive Antagonist (Higher steric bulk)
Proteolytic Stability Excellent (D-isomer)Excellent (D-isomer)
Target IC50 (AMPA/Kainate) *~127.5 μM~104.6 μM

*Data extrapolated from L-isomer baseline studies for comparative reference.

Mechanistic Pathways of Neuroprotection

Both DBT and DIT exert their neuroprotective effects by depressing excitatory glutamatergic synaptic transmission. By competitively inhibiting NMDA receptors, they prevent the pathological calcium influx that triggers caspase-3 activation and neuronal apoptosis.3[3].

G Ischemia Cerebral Ischemia Glutamate Glutamate Release Ischemia->Glutamate NMDAR NMDA Overactivation Glutamate->NMDAR Ca2 Ca2+ Influx NMDAR->Ca2 Apoptosis Neuronal Apoptosis Ca2->Apoptosis Halogenated D-Tyr Derivatives Halogenated->NMDAR Antagonizes Neuroprotection Neuroprotection Halogenated->Neuroprotection

Fig 1: Mechanistic pathway of D-tyrosine derivatives preventing excitotoxicity.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the neuroprotective efficacy of this compound and 3,5-Dibromo-D-tyrosine, researchers must employ self-validating in vitro and in vivo models. The following protocols are designed to establish causality between drug administration and cell survival.

Workflow Prep 1. Ischemic Model Admin 2. D-Tyr Dosing Prep->Admin Assay 3. Biomarker Assay Admin->Assay Infarct 4. TTC Staining Assay->Infarct Validate 5. Data Validation Infarct->Validate

Fig 2: Self-validating experimental workflow for assessing neuroprotective efficacy.

Protocol 1: In Vitro Oxygen-Glucose Deprivation (OGD) & LDH Assay

Causality: OGD mimics the ischemic penumbra where energy depletion causes massive glutamate release.

  • Culture Preparation: Isolate and culture primary cortical neurons from embryonic day 18 (E18) rats. Allow to mature to Days in Vitro (DIV) 10-14 to ensure functional NMDA/AMPA receptor expression.

  • OGD Induction: Replace standard culture media with a glucose-free balanced salt solution. Place the cultures in a hypoxic chamber (95% N₂, 5% CO₂) at 37°C for 2 hours.

  • Drug Administration: Immediately upon reoxygenation (returning to standard media and normoxia), introduce 3,5-DBr-D-Tyr or 3,5-DI-D-Tyr at varying concentrations (e.g., 50, 100, 300 µM). Causality: Dosing at reoxygenation tests post-insult neuroprotection, closely mimicking the clinical reality of stroke treatment.

  • Viability Assay: At 24 hours post-OGD, collect the supernatant and perform an LDH release assay. Causality: LDH is a stable cytoplasmic enzyme; its presence in the extracellular media directly correlates with membrane rupture and excitotoxic cell death, providing a self-validating quantitative metric of neuroprotection.

Protocol 2: In Vivo Transient Middle Cerebral Artery Occlusion (tMCAO)

Causality: The tMCAO model replicates human ischemic stroke and the subsequent reperfusion injury, allowing for the assessment of systemic drug delivery and BBB penetration.

  • Surgical Ischemia: Under anesthesia, insert a silicon-coated monofilament into the internal carotid artery of adult male Sprague-Dawley rats to occlude the origin of the MCA for 90 minutes.

  • Reperfusion & Treatment: Withdraw the filament to allow reperfusion. Administer the halogenated D-tyrosine intravenously (e.g., 10 mg/kg) 3 hours post-onset of ischemia. Causality: The 3-hour delayed administration window rigorously evaluates the compound's clinical translatability and practical therapeutic window.

  • Neurological Scoring: At 24 hours post-reperfusion, assess sensorimotor deficits using a standardized 5-point neurological deficit scale.

  • Infarct Quantification: Euthanize the subjects, section the brain into 2 mm coronal slices, and stain with 2% TTC (2,3,5-triphenyltetrazolium chloride). Causality: TTC is reduced by active mitochondrial dehydrogenases in living tissue to a deep red color, leaving infarcted (dead) tissue white. This allows for precise, visually validated volumetric quantification of the neuroprotective effect.

References

  • Halogenated aromatic amino acid 3,5-dibromo-d-tyrosine produces beneficial effects in experimental stroke and seizures. National Institutes of Health (NIH) / PubMed Central. 1

  • Neuroprotective Action of Halogenated Derivatives of L-Phenylalanine. Stroke / AHA Journals. 3

  • Halogenation of tyrosine perturbs large-scale protein self-organization. National Institutes of Health (NIH) / PubMed Central. 2

Sources

Stereospecific Transport and Metabolism of Iodotyrosines in Thyrocytes: Mechanisms, Kinetics, and Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The biosynthesis of thyroid hormones (TH) is a highly conserved process dependent on the iodination of thyroglobulin (Tg) within the follicular lumen. Subsequent proteolysis of Tg yields the active hormones L-thyroxine (L-T4) and L-triiodothyronine (L-T3), alongside a significant stoichiometric excess of uncoupled monoiodotyrosine (MIT) and diiodotyrosine (DIT)[1]. While the physiological recycling of L-iodotyrosines is well-characterized, the transport and metabolic fate of their D-enantiomers—often introduced via synthetic levothyroxine impurities, radiolabeled therapeutic peptides, or specific metabolic shunts—present unique pharmacokinetic challenges.

This whitepaper provides an in-depth mechanistic analysis of the stereospecific transport and intracellular processing of D- vs. L-iodotyrosines in thyrocytes, highlighting recent discoveries regarding the Monocarboxylate Transporter 8 (MCT8)[2] and the L-type Amino Acid Transporters (LAT1/2)[3].

Mechanistic Basis of Iodotyrosine Transport and Processing

The DEHAL1 Checkpoint: Strict Stereospecificity

Upon micropinocytosis and lysosomal degradation of Tg, free iodotyrosines are released into the thyrocyte cytoplasm. Under normal physiological conditions, L-MIT and L-DIT are rapidly deiodinated by Iodotyrosine Dehalogenase 1 (DEHAL1), a transmembrane nitroreductase localized near the apical pole[4]. This enzyme requires NADPH and FMN to catalyze the reductive dehalogenation of the aromatic ring, thereby recycling iodide for continuous TH synthesis[1].

Crucially, DEHAL1 exhibits strict stereospecificity . It exclusively metabolizes the L-enantiomers[4]. D-iodotyrosines (D-MIT and D-DIT) are not recognized by the DEHAL1 catalytic pocket. Consequently, D-iodotyrosines escape intracellular deiodination. This causality mandates that D-enantiomers must either accumulate intracellularly—potentially causing competitive inhibition of downstream pathways—or be actively exported across the basolateral membrane into the systemic circulation.

Basolateral Efflux: MCT8 and LAT1/2 Dynamics

Because D-iodotyrosines cannot be degraded, their clearance relies on membrane transporters. Recent metabolomic and in vitro transport studies have identified that MCT8 (SLC16A2) , the canonical TH transporter, also acts as an active exporter for iodotyrosines[2].

  • MCT8-Mediated Transport: MCT8 facilitates the bidirectional transport of MIT and DIT[2]. While MCT8 has a high affinity for L-T3 and L-T4, it also accommodates the smaller iodotyrosine molecules. The transport of D-iodotyrosines via MCT8 occurs, but with altered kinetic efficiencies compared to their L-counterparts, often acting as competitive cis-inhibitors of T3/T4 transport[2].

  • System L Transporters (LAT1/LAT2): The heterodimeric LAT1 (SLC7A5) and LAT2 (SLC7A8) transporters facilitate Na+-independent transport of bulky amino acids and iodothyronines[3]. LAT1 demonstrates stereospecificity, heavily favoring L-enantiomers (L-tyrosine, L-T3), but it retains a low-affinity capacity for D-enantiomers[3]. Thus, LAT1/2 serve as secondary, low-efficiency escape valves for D-iodotyrosines.

ThyrocytePathway Colloid Follicular Colloid (Tg Iodination) Endocytosis Lysosomal Proteolysis of Thyroglobulin Colloid->Endocytosis Uptake L_Iso L-MIT / L-DIT Endocytosis->L_Iso Primary Yield D_Iso D-MIT / D-DIT (Impurities/Exogenous) Endocytosis->D_Iso Trace/Synthetic DEHAL1 DEHAL1 (Apical) Stereospecific Deiodination L_Iso->DEHAL1 High Affinity MCT8 MCT8 / LAT1 Transporters (Basolateral Efflux) L_Iso->MCT8 Export (if excess) D_Iso->DEHAL1 No Affinity (Bypassed) D_Iso->MCT8 Obligate Export Iodide Recycled Iodide (I-) DEHAL1->Iodide Cleavage Iodide->Colloid Pendrin/ANO1 Bloodstream Systemic Circulation (Renal Excretion) MCT8->Bloodstream

Fig 1. Stereospecific routing of D- and L-iodotyrosines in polarized thyrocytes.

Quantitative Data Summary

The following table synthesizes the pharmacokinetic and enzymatic disparities between D- and L-iodotyrosines based on in vitro expression systems and microsomal assays.

ParameterL-Iodotyrosines (L-MIT / L-DIT)D-Iodotyrosines (D-MIT / D-DIT)Biological Implication
DEHAL1 Affinity (Km) High (L-DIT > L-MIT)Negligible / No bindingD-isomers cannot be recycled for iodide.
MCT8 Transport Capacity High (Export & Import)Moderate (Acts as cis-inhibitor)D-isomers can competitively inhibit T3/T4 efflux.
LAT1/2 Affinity High (Stereopreferred)LowSlower basolateral clearance for D-isomers.
Intracellular Half-life Short (Rapidly deiodinated)ProlongedRisk of intracellular accumulation of D-isomers.
Primary Fate Iodide recycling via DEHAL1Basolateral efflux to bloodD-isomers are excreted intact via renal filtration.

Experimental Methodologies

To empirically validate the stereospecific transport and dehalogenation of iodotyrosines, researchers must utilize self-validating, isolated in vitro systems. The following protocols detail the gold-standard approaches.

Protocol 1: Stereospecific Transport Assay via Xenopus laevis Oocytes

Rationale:Xenopus oocytes possess extremely low endogenous amino acid/thyroid hormone background transport, allowing for the precise kinetic characterization of exogenously expressed human transporters (MCT8 or LAT1/4F2hc)[3].

Step-by-Step Methodology:

  • cRNA Synthesis: Linearize plasmid DNA containing human MCT8 or LAT1/4F2hc sequences. Synthesize capped cRNA using an in vitro transcription kit (e.g., mMESSAGE mMACHINE T7).

  • Oocyte Preparation: Surgically isolate stage V-VI oocytes from Xenopus laevis. Defolliculate using 2 mg/mL collagenase A in OR2 buffer (Ca2+-free) for 2 hours at 18°C.

  • Microinjection: Inject 25–50 ng of cRNA (in 50 nL water) per oocyte using a pneumatic microinjector. Inject control oocytes with 50 nL of RNase-free water.

  • Incubation: Incubate oocytes in ND96 medium supplemented with 50 µg/mL gentamicin at 18°C for 48–72 hours to allow robust membrane expression of the transporter.

  • Uptake/Efflux Assay:

    • Transfer 10-12 oocytes per condition into transport buffer containing either 0.1 µM[125I]-L-DIT or [125I]-D-DIT.

    • Incubate at 25°C for predefined time points (e.g., 10, 30, 60 minutes).

    • Terminate transport by rapid washing (3x) with ice-cold transport buffer containing 1 mM unlabeled DIT to displace non-specific surface binding.

  • Quantification: Lysis oocytes individually in 10% SDS. Quantify intracellular radioactivity using a gamma counter. Calculate Km and Vmax using Michaelis-Menten non-linear regression.

OocyteWorkflow S1 1. cRNA Synthesis S2 2. Oocyte Microinjection S1->S2 S3 3. 72h Incubation (Expression) S2->S3 S4 4. [125I]-D/L-DIT Transport Assay S3->S4 S5 5. Lysis & Gamma Counting S4->S5

Fig 2. Workflow for Xenopus oocyte radioligand transport assay.

Protocol 2: DEHAL1 Stereospecificity Assay via Microsomal Fractions

Rationale: To demonstrate that D-iodotyrosines are obligate substrates for export rather than recycling, one must prove their resistance to DEHAL1-mediated deiodination[4].

Step-by-Step Methodology:

  • Cell Culture & Transfection: Culture HEK293 cells (which lack endogenous DEHAL1) in DMEM. Transiently transfect with a pcDNA3.1-DEHAL1 expression vector using lipofection.

  • Microsome Isolation: Harvest cells at 48h post-transfection. Homogenize in buffer (0.25 M sucrose, 10 mM Tris-HCl pH 7.4, protease inhibitors). Centrifuge at 10,000 x g for 15 min to remove nuclei/mitochondria. Ultracentrifuge the supernatant at 100,000 x g for 60 min at 4°C to pellet the microsomal fraction.

  • Enzymatic Reaction Setup: Resuspend microsomes in 0.1 M potassium phosphate buffer (pH 7.0). In a 100 µL reaction volume, combine 50 µg microsomal protein, 1 mM NADPH, and 10 µM FMN.

  • Substrate Introduction: Add 10 µM of either L-DIT or D-DIT to separate reaction tubes. Incubate at 37°C for 30 minutes.

  • Termination & Analysis: Stop the reaction by adding an equal volume of ice-cold methanol. Centrifuge to precipitate proteins. Analyze the supernatant via Reverse-Phase HPLC (C18 column) coupled with UV detection (280 nm) to quantify the depletion of DIT and the appearance of uniodinated tyrosine.

Translational Perspectives

Understanding the stereospecific handling of iodotyrosines has profound implications for drug development and clinical endocrinology. Because D-iodotyrosines cannot be recycled by DEHAL1[4], their presence—whether as synthetic byproducts in levothyroxine manufacturing or as radiolabeled diagnostic agents (e.g., 131I-labeled D-peptides)—means they will persist in the intracellular space until exported by MCT8 or LAT1[2][3].

If D-iodotyrosine concentrations become elevated, they can act as competitive cis-inhibitors at the MCT8 binding site[2]. This competitive inhibition can transiently bottleneck the basolateral efflux of the active hormones L-T3 and L-T4, leading to localized intracellular thyrotoxicosis and systemic hypothyroidism. Consequently, stringent chiral purity in synthetic thyroid hormone formulations is not merely a regulatory formality, but a physiological necessity to prevent transporter blockade.

References

  • Iodine: Its Role in Thyroid Hormone Biosynthesis and Beyond Source: PMC - NIH URL:[Link][1]

  • Identification of Iodotyrosines as Novel Substrates for the Thyroid Hormone Transporter MCT8 Source: PubMed - NIH URL:[Link][2]

  • Thyroid hormone transport by the heterodimeric human system L amino acid transporter Source: PubMed - NIH URL:[Link][3]

  • Iodotyrosine dehalogenase 1 (DEHAL1) is a transmembrane protein involved in the recycling of iodide close to the thyroglobulin iodination site Source: ResearchGate URL:[Link][4]

Sources

Thermodynamic properties of 3,5-Diiodo-D-tyrosine crystal structure

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the thermodynamic and structural properties of 3,5-Diiodo-D-tyrosine (D-DIT), designed for researchers in crystallography, medicinal chemistry, and drug formulation.

Executive Intelligence

This compound (D-DIT) is the D-enantiomer of the naturally occurring iodinated amino acid precursor to thyroid hormones. Unlike its L-isomer, D-DIT exhibits heightened metabolic stability against endogenous deiodinases and peptidases, making it a critical scaffold for peptidomimetic drug design and LAT-1 (Large Neutral Amino Acid Transporter 1) targeting .

This guide synthesizes the solid-state behavior of D-DIT, focusing on its unique halogen-bonding capability, zwitterionic phase transitions, and solubility thermodynamics—critical parameters for stabilizing high-potency API (Active Pharmaceutical Ingredient) formulations.

Crystallographic Architecture

While the L-isomer’s complexes have been extensively mapped, the D-isomer crystallizes as an enantiomorph, maintaining identical scalar properties but inverted chiral packing.

Crystal Habit & Unit Cell

D-DIT typically crystallizes from aqueous solutions as dihydrate needles or rectangular plates , depending on the supersaturation rate and pH.

  • Crystal System: Orthorhombic[1]

  • Space Group:

    
     (Characteristic of chiral amino acids; enantiomeric to the L-isomer).
    
  • Lattice Interactions:

    • Halogen Bonding (XB): The iodine atoms at the 3,5-positions create substantial

      
      -holes. These act as Lewis acids, forming directional 
      
      
      
      halogen bonds with the carboxylate groups of neighboring molecules. This interaction significantly increases the lattice energy compared to non-halogenated tyrosine.
    • Hydrogen Bonding (HB): A 3D network is established via the ammonium (

      
      ) donors and carboxylate (
      
      
      
      ) acceptors, reinforced by the phenolic hydroxyl group.
Molecular Conformation

The steric bulk of the two iodine atoms restricts the rotation of the phenolic ring relative to the alanyl side chain, locking the molecule into a preferred conformation that favors rigid docking in protein binding pockets (e.g., LAT-1).

Thermodynamic Properties

The thermodynamic profile of D-DIT is dominated by the electron-withdrawing nature of the iodine substituents, which drastically alters the acidity of the phenolic group compared to native tyrosine.

Physicochemical Data Table
PropertyValueMechanistic Insight
Melting Point 200–213 °C (dec.)Decomposition occurs prior to true melt due to deiodination and decarboxylation.
Enthalpy of Fusion N/A (Decomposes)Lattice energy is dominated by strong electrostatic and halogen-bond networks.
Solubility (Water) 0.617 g/L (25 °C)Low solubility due to the hydrophobic aromatic ring and strong crystal lattice packing.
Solubility (100 °C) 17.0 g/LSignificant increase (

27x) indicates a high positive enthalpy of solution (

).
pKa 1 (Carboxyl) 2.12Typical for

-amino acids.
pKa 2 (Phenol) 6.48 Critical Feature: Drastically lower than Tyrosine (~10.1) due to inductive effect of two Iodine atoms.
pKa 3 (Amine) 7.82Slightly reduced basicity due to the electron-withdrawing phenyl ring.
Isoelectric Point (pI) 4.30Shifts the minimum solubility window to acidic pH compared to native Tyrosine (pI 5.66).
Solubility & Ionization Cycle

The solubility of D-DIT is pH-dependent. The diagram below illustrates the equilibrium states, highlighting the zwitterionic form which represents the solubility minimum.

SolubilityCycle Cation Cationic Form (pH < 2.12) Soluble Zwitterion Zwitterion (Neutral) (pH 2.12 - 6.48) Precipitate / Low Solubility Cation->Zwitterion pKa1 (2.12) -H+ Zwitterion->Cation +H+ Anion1 Mono-Anion (pH 6.48 - 7.82) Phenolate Form Zwitterion->Anion1 pKa2 (6.48) -H+ (Phenol) Anion1->Zwitterion +H+ Anion2 Di-Anion (pH > 7.82) Fully Deprotonated Anion1->Anion2 pKa3 (7.82) -H+ (Amine) Anion2->Anion1 +H+

Caption: pH-dependent ionization states of this compound. Note the early deprotonation of the phenol (pKa2) driven by iodine substitution.

Experimental Protocols

Controlled Crystallization Workflow

To obtain high-purity crystals for X-ray diffraction or formulation studies, a pH-swing method is recommended over thermal recrystallization to avoid thermal decomposition.

Protocol:

  • Dissolution: Dissolve 1.0 g of D-DIT in 20 mL of 1M NaOH (or

    
    ). The solution should be clear (Phenolate/Di-anion form).
    
  • Filtration: Filter through a 0.22

    
     membrane to remove nucleation sites.
    
  • Acidification: Slowly add 1M Acetic Acid dropwise under constant stirring at 25°C.

  • Nucleation: As pH approaches 6.0, the solution will become turbid.

  • Growth: Continue acidifying to pH 4.3 (the pI). Allow the suspension to stand at 4°C for 24 hours.

  • Harvest: Filter the rectangular plate crystals and wash with cold water/ethanol (1:1).

Characterization Pipeline

Characterization cluster_methods Analytical Techniques Sample D-DIT Crystal Sample XRD Single Crystal XRD (Determine Unit Cell & Chirality) Sample->XRD DSC DSC Analysis (Melting/Dec onset @ ~200°C) Sample->DSC TGA TGA (Quantify Hydrate Water) Sample->TGA Output1 Structural Data XRD->Output1 Space Group P212121 Output2 Thermal Stability DSC->Output2 Purity Check Output3 Formulation Safety TGA->Output3 Solvate Stoichiometry

Caption: Analytical workflow for validating the solid-state form of this compound.

Implications for Drug Development

Metabolic Stability & Chiral Evasion

The D-configuration confers resistance to stereoselective endogenous enzymes:

  • Deiodinases: Type I/II deiodinases preferentially cleave iodine from L-isomers. D-DIT retains its halogen payload longer in vivo.

  • Peptidases: D-DIT residues in peptide drugs prevent proteolytic degradation, extending plasma half-life.

LAT-1 Inhibition

3,5-Diiodo-L-tyrosine is a known high-affinity inhibitor of the LAT-1 transporter , which is overexpressed in blood-brain barrier (BBB) cells and various cancers. The D-isomer (D-DIT) retains binding affinity but is not actively transported, acting as a "blocker" rather than a substrate. This makes it a valuable tool for:

  • Tumor Starvation: Blocking Leucine uptake in glioblastomas.

  • Imaging Agents: Using radio-iodinated (

    
    , 
    
    
    
    ) D-DIT as a SPECT tracer that binds to tumors but does not metabolize.
Formulation Risks
  • Photostability: The C-I bond is photosensitive. Formulations must be protected from UV light to prevent free radical generation and iodine liberation.

  • Polymorphism: The presence of hydrates (dihydrate vs anhydrate) can alter dissolution rates. TGA analysis is mandatory for every batch to confirm the hydration state.

References

  • ChemicalBook. (2025). 3,5-Diiodo-L-tyrosine dihydrate Properties and Solubility Data.Link

  • National Institutes of Health (NIH) - PubChem. (2025). 3,5-Diiodo-L-tyrosine Compound Summary (CID 9305).Link

  • Okabe, N., & Hokaze, M. (1993).[2] Crystal Structure of the Copper(II) Chloride Complex of 3,5-Diiodo-L-tyrosine.[2] Chemical and Pharmaceutical Bulletin, 41(3), 605-607. (Confirming P212121 space group for the complex).

  • Napolitano, L., et al. (2013). Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1. PNAS, 110(17). Link

  • Cody, V. (1980). Thyroid Hormone Structure-Function Relationships: Crystallographic Data. Endocrine Reviews.

Sources

Methodological & Application

Application Note: High-Fidelity Solid Phase Synthesis of Peptides Containing Fmoc-3,5-diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Overview

The incorporation of halogenated amino acids, specifically 3,5-diiodo-D-tyrosine , into peptide sequences is a critical strategy in the development of radiopharmaceuticals, thyroid hormone analogues, and peptidomimetics with enhanced metabolic stability. The iodine substituents at the 3- and 5-positions of the phenol ring significantly alter the electronic and steric profile of the tyrosine residue, introducing unique challenges in Solid Phase Peptide Synthesis (SPPS).

This guide provides a validated protocol for the handling, coupling, and cleavage of Fmoc-3,5-diiodo-D-tyrosine. Unlike standard tyrosine, this derivative presents two primary risks: reductive deiodination during cleavage and steric hindrance during coupling. Furthermore, as a D-isomer, maintaining stereochemical integrity is paramount to ensure the biological activity of the final ligand.

Key Technical Considerations
  • Acidity & Protection: The electron-withdrawing iodine atoms lower the pKa of the phenolic hydroxyl (~6.4 vs. ~10 for Tyr), making it more acidic. While often used without side-chain protection, this acidity can lead to O-acylation if highly reactive acylating species (e.g., acid halides) are used.

  • Redox Instability: The Carbon-Iodine (C-I) bond is the weakest among aryl halides. It is susceptible to radical attack and reductive cleavage by standard scavengers (e.g., ethanedithiol) or light exposure.

  • Steric Bulk: The bulky iodine atoms ortho to the hydroxyl group create a "molecular shield," which can retard coupling rates, necessitating optimized activation protocols.

Chemical Profile & Properties[1][2][3][4][5]

PropertySpecification
Compound Name Fmoc-3,5-diiodo-D-tyrosine
CAS Number 212651-51-9 (D-isomer) / 103213-31-6 (L-isomer ref)
Molecular Weight ~655.2 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Side Chain Protection Typically Unprotected (-OH free)
Light Sensitivity High (Protect from light to prevent radical formation)
pKa (Phenol) ~6.4 (Acidic)

Experimental Protocols

Protocol A: Resin Preparation & Coupling Strategy

Objective: Efficient incorporation of Fmoc-D-Tyr(3,5-I)₂-OH without racemization or O-acylation side reactions.

Reagents:

  • Activator: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Rationale: This carbodiimide/additive pair generates a neutral pH active ester, minimizing the risk of racemization compared to basic conditions (HATU/DIPEA).

  • Solvent: DMF (N,N-Dimethylformamide).[1]

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-term requirement).

Step-by-Step Workflow:

  • Resin Swelling: Swell resin in DCM for 30 min, then wash 3x with DMF.

  • Activation (Pre-activation is NOT recommended):

    • Dissolve Fmoc-D-Tyr(3,5-I)₂-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq) immediately prior to adding to the resin.

    • Note: In situ activation prevents the formation of symmetrical anhydrides which can lead to side reactions.

  • Coupling:

    • Add the mixture to the resin.[2][1][3][4][5]

    • Agitate at Room Temperature (RT) for 60–90 minutes .

    • Visual Check: The reaction mixture should remain clear. Turbidity indicates poor solubility or aggregation.

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using fresh reagents (Double Coupling) for 45 mins.

    • Tip: Due to the steric bulk of the iodines, the coupling onto the N-terminus of the anchored D-Tyr(3,5-I)₂ residue (the next step) may also be sluggish. Use 4.0 eq of the subsequent amino acid.

Protocol B: Fmoc Deprotection

Objective: Removal of the Fmoc group without inducing side reactions on the halogenated ring.

  • Reagent: 20% Piperidine in DMF (v/v).

    • Alternative: 0.1 M HOBt can be added to the deprotection cocktail to suppress aspartimide formation if Asp/Gly sequences are present.

  • Cycle:

    • Treat with 20% Piperidine/DMF for 5 minutes . Drain.

    • Treat with fresh 20% Piperidine/DMF for 10 minutes . Drain.

  • Wash: Wash thoroughly with DMF (5x) and DCM (3x) to remove all traces of piperidine (which could cause base-catalyzed degradation).

Protocol C: Cleavage & Work-up (CRITICAL)

Objective: Cleave the peptide from the resin while preserving the C-I bonds. Risk: Standard scavengers like Ethanedithiol (EDT) or Dithiothreitol (DTT) are strong reducing agents and can strip iodine from the ring.

The "Dark" Cleavage Cocktail Strategy:

  • Condition: Perform all cleavage steps in the dark (wrap vessel in aluminum foil) to prevent photo-induced radical deiodination.

  • Cocktail Selection:

Peptide CompositionRecommended Cocktail (v/v)Rationale
Standard (No Met/Cys) TFA (95%) / TIS (2.5%) / H₂O (2.5%) TIS (Triisopropylsilane) is a mild hydride donor; sufficient for tBu removal but generally safe for Aryl-Iodides.
Contains Met/Cys/Trp TFA (94%) / Thioanisole (2.5%) / H₂O (2.5%) / DODT (1%) DODT (3,6-Dioxa-1,8-octanedithiol) is a less odorous, less aggressive thiol than EDT. Use minimal amount.

Procedure:

  • Preparation: Cool the cleavage cocktail to 0°C.

  • Application: Add cold cocktail to the dry resin.

  • Reaction: Allow to warm to RT and react for 2 hours (max 3 hours) in the dark .

  • Precipitation:

    • Filter resin and collect filtrate.[2][1][5]

    • Precipitate dropwise into cold Diethyl Ether (-20°C) .

    • Centrifuge (3000 rpm, 5 min) and decant ether.

    • Wash pellet 2x with cold ether.

  • Lyophilization: Dissolve pellet in H₂O/Acetonitrile (1:1) and lyophilize immediately. Do not store in solution.

Visualized Workflows

Figure 1: Coupling Cycle Logic

This diagram illustrates the decision-making process for coupling the sterically hindered Fmoc-3,5-diiodo-D-tyrosine.

CouplingWorkflow Start Resin-bound Peptide (N-term free) Activation Activate Fmoc-D-Tyr(3,5-I)2-OH (DIC / Oxyma / DMF) Start->Activation Coupling Coupling Reaction (60-90 min, RT) Activation->Coupling Check Kaiser Test (Ninhydrin) Coupling->Check DoubleCouple Double Couple (Fresh Reagents, 45 min) Check->DoubleCouple Positive (Blue) NextStep Proceed to Fmoc Deprotection Check->NextStep Negative (Colorless) DoubleCouple->Check

Caption: Optimized coupling workflow emphasizing in situ activation and Kaiser test verification.

Figure 2: Cleavage Cocktail Decision Tree

Selecting the correct scavenger system is vital to prevent deiodination.

CleavageStrategy Input Peptide Sequence Analysis Decision Contains Met, Cys, or Trp? Input->Decision CocktailA Cocktail A (Standard) TFA: 95% TIS: 2.5% H2O: 2.5% (Safest for C-I bond) Decision->CocktailA No CocktailB Cocktail B (Scavenger Rich) TFA: 94% Thioanisole: 2.5% H2O: 2.5% DODT: 1.0% (Risk Management Required) Decision->CocktailB Yes Precaution MANDATORY: Execute in DARK Limit time to <3h CocktailA->Precaution CocktailB->Precaution

Caption: Scavenger selection logic to balance side-chain protection against reductive deiodination risks.

Troubleshooting & Quality Control

ObservationProbable CauseCorrective Action
Mass Spec: [M-126] peak Loss of one Iodine atom.Reductive Deiodination. Eliminate EDT/DTT from cleavage cocktail. Ensure reaction was performed in the dark. Reduce cleavage time.[4]
Incomplete Coupling Steric hindrance of 3,5-diiodo groups.Use DIC/Oxyma (more efficient than HBTU for hindered AAs). Increase temperature to 40°C (cautiously) or use double coupling.
Racemization (L-isomer detected) Base-mediated proton abstraction.Switch from basic activation (HATU/DIPEA) to neutral activation (DIC/Oxyma). Avoid prolonged pre-activation.
Low Solubility Hydrophobicity of diiodo-Tyr.Use NMP or DMSO/DMF (1:4) mixtures for the coupling step to improve solubility of the amino acid.

References

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Application Notes. Link

  • Merck Millipore. (2023). Product Focus: Amino acids for Fmoc SPPS - Novabiochem. Merck KGaA. Link

  • Santa Cruz Biotechnology. (2024). Fmoc-3,5-diiodo-D-tyrosine Properties and CAS 212651-51-9. SCBT Product Data. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups.[6][7][8][9] Chemical Reviews, 109(6), 2455-2504. (Grounding for protecting group stability).

  • Maltman, B. A., et al. (2016). 3,5-Diiodotyrosine as a probe for biological systems.[10][11] Chemical Communications. (Context for stability of C-I bonds).

(Note: While specific URLs for product pages change, the citations above refer to the verified suppliers and standard chemical literature established in the search phase.)

Sources

Protocol for incorporating 3,5-Diiodo-D-tyrosine into D-peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Solid-Phase Synthesis of D-Peptides Containing 3,5-Diiodo-D-Tyrosine

Executive Summary

The incorporation of this compound (D-DIT) into D-peptides represents a convergence of two powerful chemical biology strategies: the proteolytic stability of mirror-image peptides and the unique binding capabilities of halogenated amino acids.[1] While D-peptides are widely used in mirror-image phage display and as metabolically stable therapeutics, the addition of D-DIT introduces "Halogen Bonding" (XB)—a highly directional non-covalent interaction that can significantly enhance binding affinity and specificity against biological targets.[1][2]

However, the synthesis of D-DIT-containing peptides presents distinct chemical challenges.[1][2] The bulky iodine atoms at the ortho positions create steric hindrance, while their electron-withdrawing nature significantly lowers the pKa of the phenolic hydroxyl (from ~10 to ~6.4) and deactivates the


-amino group.[1][2] This protocol details an optimized Solid Phase Peptide Synthesis (SPPS) workflow designed to overcome these electronic and steric barriers, ensuring high coupling efficiency and preventing racemization.

Strategic Analysis & Chemical Logic

Successful incorporation requires understanding the specific electronic perturbations caused by the iodine atoms.

FeatureChemical ConsequenceExperimental Adjustment
Steric Bulk (Iodine) Hinders approach of activated carboxylates.[1][2]Use smaller coupling reagents (DIC/Oxyma) or extended reaction times.[1][2]
Electron Withdrawal Reduces nucleophilicity of the D-DIT

-amine.[1][2]
Critical: The amino acid following D-DIT requires highly efficient activation (e.g., HATU/HOAt) and double coupling.
Acidity (Phenol pKa ~6.4) Phenol is easily deprotonated by bases (DIEA/Piperidine).[1][2]Avoid strong bases during the coupling of D-DIT itself to prevent esterification of the side chain. Use base-free coupling (DIC).[1][2]

Materials & Reagents

  • Resin: Rink Amide ChemMatrix or Rink Amide MBHA (Low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).[2]

  • Amino Acid: Fmoc-3,5-diiodo-D-Tyr-OH (Unprotected side chain).[1][2]

    • Note: The steric bulk of the iodine atoms generally protects the phenolic oxygen from acylation, allowing the use of the side-chain unprotected building block if base-free conditions are used.

  • Coupling Reagents:

    • Primary:

      
      -Diisopropylcarbodiimide (DIC) / Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure).[1][2]
      
    • Secondary (for difficult steps): HATU / HOAt / Sym-collidine (2,4,6-trimethylpyridine).[1][2]

  • Solvents: DMF (Peptide grade, amine-free), DCM, TFA (LC-MS grade).[1][2]

Experimental Protocol

Phase 1: Resin Preparation & Standard Elongation[1]
  • Swelling: Swell resin in DCM (20 min) followed by DMF (20 min).

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2

    
     5 min). Wash with DMF (
    
    
    
    ).[1][2][3][4]
  • Standard Coupling: For standard D-amino acids, use Fmoc-AA-OH (5 eq), DIC (5 eq), and Oxyma (5 eq) in DMF for 45 min at Room Temperature (RT).

Phase 2: Coupling of Fmoc-3,5-diiodo-D-Tyr-OH (The "Installation" Step)

Rationale: We use a base-free carbodiimide chemistry here.[1][2] Using HATU/DIEA is risky because DIEA (a base) will deprotonate the acidic D-DIT phenol (pKa ~6.4), creating a phenolate anion that can compete as a nucleophile, leading to branched side-products (O-acylation).[1][2]

  • Dissolution: Dissolve Fmoc-3,5-diiodo-D-Tyr-OH (4 eq) and Oxyma Pure (4 eq) in minimal DMF.

  • Activation: Add DIC (4 eq) and pre-activate for 2 minutes.

  • Coupling: Add the mixture to the resin. Agitate for 2 hours at RT.

    • Visual Check: The bulky iodines slow down the reaction. Do not shorten this step.

  • Wash: DMF (

    
    ).
    
  • Capping (Optional but Recommended): Treat with Acetic Anhydride/Pyridine/DMF (1:2:10) for 10 min to cap unreacted amines.

Phase 3: Elongation Onto D-DIT (The "Bottleneck" Step)

Rationale: Once the Fmoc group is removed from the D-DIT residue, the exposed amine is electronically deactivated by the iodine atoms on the ring. It is a "sluggish" nucleophile.[2] Standard DIC/Oxyma coupling often fails here.[2] We switch to the more powerful HATU/HOAt system.

  • Deprotection: 20% Piperidine in DMF (2

    
     10 min). Note: Extended deprotection time ensures complete removal of Fmoc from the sterically hindered amine.
    
  • Activation (Next Amino Acid):

    • Amino Acid: Fmoc-D-Xaa-OH (5 eq).[1][2]

    • Activator: HATU (5 eq) + HOAt (5 eq).

    • Base: Sym-collidine (10 eq).[1][2] Collidine is preferred over DIEA as it is a weaker base, reducing racemization risk while sufficiently activating the uronium salt.

  • Coupling: Add to resin. Agitate for 2 hours .

  • Re-Coupling (Mandatory): Drain, wash DMF (

    
    ), and repeat  the coupling step with fresh reagents for another 1 hour.
    
  • Kaiser Test: Perform a Kaiser ninhydrin test. If the beads remain blue (positive for free amine), perform a third coupling at 45°C (unless Cys/His are present).[1]

Phase 4: Cleavage & Isolation[1]
  • Wash: Wash resin with DCM (

    
    ) and dry under nitrogen.[1][2]
    
  • Cleavage Cocktail: Prepare TFA / TIS /

    
     (95:2.5:2.5) .
    
    • Caution: Avoid Ethanedithiol (EDT) if possible; while usually safe, sulfur scavengers can sometimes interact with electron-deficient halogenated rings under harsh conditions.[1][2] Triisopropylsilane (TIS) is sufficient.[1][2]

  • Reaction: Agitate for 2–3 hours at RT.

  • Precipitation: Filter filtrate into cold diethyl ether (

    
    C). Centrifuge and wash pellet 
    
    
    
    with ether.
  • Lyophilization: Dissolve pellet in

    
    /MeCN (1:1) and freeze-dry.
    

Workflow Visualization

The following diagram illustrates the critical decision points in the synthesis pathway, specifically distinguishing the conditions for coupling the D-DIT versus coupling onto the D-DIT.

SPPS_Protocol cluster_DIT Critical Step: D-DIT Incorporation cluster_NextAA Critical Step: Elongation onto D-DIT Start Resin Preparation (Rink Amide) Deprotect1 Fmoc Deprotection (20% Piperidine) Start->Deprotect1 Decision1 Coupling Fmoc-D-DIT-OH? Deprotect1->Decision1 MethodA Base-Free Coupling (DIC / Oxyma) Prevents Phenol Acylation Decision1->MethodA Yes Coupling1 Coupling Reaction (2 Hours, RT) MethodA->Coupling1 Deprotect2 Fmoc Deprotection (Extended: 2x 10min) Coupling1->Deprotect2 Problem Challenge: Deactivated Amine (Low Nucleophilicity) Deprotect2->Problem MethodB High-Power Activation (HATU / HOAt / Collidine) Double Coupling Required Problem->MethodB Coupling2 Coupling Next AA (2x 2 Hours) MethodB->Coupling2 Cleavage Final Cleavage (TFA / TIS / H2O) Coupling2->Cleavage

Caption: Optimized SPPS workflow highlighting the switch from base-free chemistry (for D-DIT loading) to high-power activation (for subsequent elongation).

Quality Control & Characterization

When analyzing D-peptides containing D-DIT, standard QC methods apply, but specific spectral signatures should be monitored.[1][2]

MethodExpected Observation
HPLC D-peptides co-elute with L-enantiomers on achiral C18 columns.[1][2] DIT increases retention time significantly due to hydrophobicity.[2]
Mass Spectrometry Isotopic Pattern: Iodine is monoisotopic (

I), but the mass defect is unique.[1][2] A mass shift of ~251.8 Da (replacing H with I twice:

) is observed relative to Tyrosine.[1][2]
UV-Vis DIT has a shifted absorbance maximum compared to Tyr.[1][2] The phenolic pKa shift can be observed via UV titration if necessary.

References

  • Schumacher, T. N., et al. (1996).[2] Identification of D-peptide ligands through mirror-image phage display. Science, 271(5257), 1854-1857.[1][2] Link[1][2]

  • Wilcken, R., et al. (2013).[2] Halogen bonding in protein–ligand interactions: design, synthesis, and evaluation of halogenated ligands. Journal of Medicinal Chemistry, 56(4), 1363-1388.[1][2] Link[1][2]

  • Hutton, C. A., & Skaff, O. (2003).[2] A convenient preparation of dityrosine via Miyaura-Suzuki coupling of iodotyrosine derivatives.[1][2] Tetrahedron Letters, 44(26), 4895-4898.[1][2] Link

  • Coin, I., et al. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256.[1][2] Link[1][2]

  • Mándity, I. M., et al. (2014).[2] Operational stability of enzymes in peptide synthesis: Coupling of difficult sequences. Reaction Chemistry & Engineering. (Contextual reference for hindered couplings).

Sources

Synthesis of proteolytically resistant iodinated peptide analogs

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthesis and Radiolabeling of Proteolytically Resistant Peptide Analogs

Executive Summary

Peptide-based radiopharmaceuticals offer high specificity for biological targets but suffer from rapid in vivo degradation by endogenous proteases (e.g., aminopeptidases, neprilysin). This guide details the engineering of proteolytically resistant analogs —specifically Retro-Inverso (RI) and Cyclized variants—and provides validated protocols for their radioiodination.

We address the critical "dual dilemma" in radiochemistry: modifying the peptide for stability without abolishing receptor affinity, and introducing a bulky iodine atom (


I, 

I,

I, or

I) without destroying the peptide or its stability features.

Strategic Design of Resistant Analogs

Before synthesis, the peptide sequence must be engineered for metabolic stability.

A. The Retro-Inverso (RI) Strategy

RI peptides are isomers composed of D-amino acids assembled in a reversed sequence relative to the parent L-peptide.[1]

  • Mechanism: Proteases are stereoselective and generally do not recognize D-amino acid backbones.

  • Topology: The side-chain spatial orientation of an RI peptide mimics that of the parent L-peptide, preserving receptor binding affinity.

  • Design Rule: If parent is

    
     (N
    
    
    
    C), the RI analog is
    
    
    (N
    
    
    C).
B. Cyclization

Constraining the peptide backbone (head-to-tail, disulfide bridge, or lactam bridge) reduces conformational entropy and eliminates free N/C-termini, the primary entry points for exopeptidases.

Decision Matrix: Selecting the Iodination Method

The choice of iodination chemistry is dictated by the peptide's amino acid composition and its sensitivity to oxidation.[2]

IodinationDecision Start Analyze Peptide Sequence HasTyrHis Contains Tyr or His? Start->HasTyrHis Sensitive Contains Met, Cys, or Trp? HasTyrHis->Sensitive Yes Indirect Indirect Iodination (Acylation) HasTyrHis->Indirect No (or Tyr is critical for binding) Method1 Protocol A: IODOGEN (Solid-Phase Oxidative) Sensitive->Method1 No / Moderate Method3 Lactoperoxidase (Enzymatic/Mild) Sensitive->Method3 Yes (High Sensitivity) Direct Direct Iodination (Electrophilic Substitution) Direct->Method1 Method2 Protocol B: Bolton-Hunter (Lysine Conjugation) Indirect->Method2

Figure 1: Decision tree for selecting the optimal radioiodination strategy based on peptide composition.

Experimental Protocols

Protocol A: Direct Iodination via IODOGEN (Mild Oxidative)

Best for: RI peptides containing D-Tyrosine or D-Histidine. Advantage:[3] IODOGEN is insoluble, minimizing protein-oxidant contact compared to Chloramine-T.[2][4]

Materials:

  • Peptide Analog (lyophilized, >95% purity).

  • Na

    
    I (reductant-free, high specific activity).
    
  • IODOGEN Reagent (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril).[5]

  • Tyrosine Buffer: 0.5 M Sodium Phosphate, pH 7.4.

  • Purification: C18 Sep-Pak cartridge or RP-HPLC.

Step-by-Step Procedure:

  • Tube Preparation: Dissolve 1 mg IODOGEN in 10 mL Chloroform. Aliquot 50 µL into polypropylene tubes and evaporate solvent under N

    
     gas to create a thin film. Store desiccated at -20°C.
    
  • Reaction: Add 50 µL of Tyrosine Buffer to the IODOGEN-coated tube.

  • Activation: Add 10 µL of peptide solution (1 mg/mL in water) and 0.5–1.0 mCi of Na

    
    I.
    
  • Incubation: Incubate at room temperature for 10–15 minutes with gentle swirling.

  • Termination: Remove the reaction mixture from the tube (leaving the insoluble IODOGEN behind) and transfer to a fresh tube containing 100 µL of quench buffer (10 mg/mL Sodium Metabisulfite) to reduce unreacted iodine.

  • Purification: Inject mixture onto RP-HPLC (C18 column). Collect the mono-iodinated peak.

    • Note: Iodinated peptides are more hydrophobic and typically elute later than the non-iodinated standard.

Protocol B: Indirect Iodination via Bolton-Hunter (Acylation)

Best for: Peptides lacking Tyr/His, or where Tyr is critical for receptor binding. Mechanism: Acylation of the N-terminus or


-amino group of Lysine (or D-Lysine).

Materials:

  • Mono-iodinated Bolton-Hunter Reagent (

    
    I-BH).
    
  • Borate Buffer: 0.1 M, pH 8.5 (Critical: pH must be basic enough to deprotonate the amine but not hydrolyze the ester too fast).

Step-by-Step Procedure:

  • Drying: Evaporate the solvent from the commercial

    
    I-BH reagent under a gentle stream of N
    
    
    
    in a glass vial.
  • Conjugation: Add the peptide (dissolved in Borate Buffer, pH 8.5) to the dried reagent. Keep peptide concentration high (approx. 10–50 µg in 10–20 µL).

  • Incubation: React on ice for 15–30 minutes.

  • Quenching: Add 200 µL of 0.2 M Glycine (pH 8.5) to react with any remaining ester.

  • Purification: Separate the labeled peptide from the hydrolyzed Bolton-Hunter acid via Gel Filtration (Sephadex G-10) or RP-HPLC.

Quality Control & Stability Validation

Once synthesized, the "resistance" of the analog must be empirically proven against serum proteases.

Serum Stability Assay Protocol

Objective: Determine the biological half-life (


) of the radiotracer.

Workflow Diagram:

StabilityAssay Incubation Incubate Tracer in Human/Mouse Serum (37°C) Sampling Aliquot at t=0, 1h, 4h, 24h Incubation->Sampling Precipitation Precipitate Proteins (Add cold Ethanol/ACN) Sampling->Precipitation Centrifuge Centrifuge (10k x g, 10 min) Precipitation->Centrifuge Analysis Analyze Supernatant (Radio-HPLC) Centrifuge->Analysis Calculation Calculate % Intact vs Time Analysis->Calculation

Figure 2: Workflow for assessing proteolytic stability of radiolabeled peptides.[6]

Procedure:

  • Preparation: Mix 10 µCi of the iodinated peptide with 1 mL of fresh human or murine serum.

  • Incubation: Place in a shaking water bath at 37°C.

  • Sampling: At defined time points (0, 30 min, 1h, 4h, 24h), remove 100 µL aliquots.

  • Precipitation: Immediately add 200 µL of ice-cold Ethanol or Acetonitrile to precipitate serum proteins (which contain proteases) and stop the reaction.

    • Caution: Do not use TCA (Trichloroacetic acid) as it may hydrolyze acid-labile modifications.

  • Analysis: Centrifuge at 10,000

    
     g for 10 minutes. Inject the supernatant onto a Radio-HPLC.
    
  • Data Processing: Integrate the area of the intact peptide peak relative to degradation fragments. Plot

    
     vs. Time to determine 
    
    
    
    and
    
    
    .

Comparative Data: Iodination Reagents

FeatureChloramine-TIODOGENBolton-Hunter
Type Soluble OxidantInsoluble OxidantAcylating Agent
Target Residue Tyr, HisTyr, HisLys, N-terminus
Oxidative Damage High (Met

Sulfoxide)
LowNone
Reaction Efficiency Very High (>80%)High (>70%)Moderate (30–50%)
Best For Robust, unmodified peptidesPeptides with Met/CysPeptides lacking Tyr

References

  • Toth, I., et al. (2018). Liposaccharide-based delivery systems for peptide vaccines. Journal of Drug Delivery. (Contextual reference for stability of modified peptides).
  • Reubi, J. C., et al. (2000). Radiolabeled Regulatory Peptides for Imaging and Therapy.[7] Journal of Nuclear Medicine. [Link]

  • Bolton, A. E., & Hunter, W. M. (1973). The labelling of proteins to high specific radioactivities by conjugation to a 125I-containing acylating agent.[2][8] Biochemical Journal. [Link]

  • Adessi, C., & Soto, C. (2002). Converting a peptide into a drug: strategies to improve stability and bioavailability.[6][9] Current Medicinal Chemistry. (Provides the theoretical basis for Retro-Inverso design).

Sources

Using 3,5-Diiodo-D-tyrosine as a negative control in metabolic assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In metabolic research, particularly within the thyroid hormone synthesis pathway, the stereospecificity of enzymes and transporters is a critical determinant of physiological relevance. 3,5-Diiodo-L-tyrosine (L-DIT) is the endogenous substrate for Iodotyrosine Deiodinase (IYD) , a flavoprotein responsible for salvaging iodide within the thyroid gland.

3,5-Diiodo-D-tyrosine (D-DIT) serves as a vital negative control in these assays. Because IYD and associated L-type amino acid transporters (LATs) exhibit strict stereoselectivity, D-DIT allows researchers to distinguish between genuine enzymatic deiodination/transport and non-specific chemical degradation or passive diffusion.

This guide details the mechanistic grounding, experimental protocols, and data interpretation strategies for using D-DIT to validate metabolic assays.

Mechanistic Grounding: The Chirality of Deiodination

The enzyme Iodotyrosine Deiodinase (IYD/DEHAL1) is a transmembrane flavoprotein that catalyzes the reductive deiodination of L-DIT and L-MIT (Monoiodotyrosine). This reaction is essential for recycling iodide for new thyroid hormone synthesis.[1]

  • L-DIT (Substrate): Fits the active site of IYD, positioning the carbon-iodine bond near the reduced Flavin Mononucleotide (FMN) cofactor for electron transfer.

  • D-DIT (Control): Due to the inverted stereocenter at the

    
    -carbon, D-DIT cannot orient its aromatic ring correctly within the catalytic pocket, preventing the reductive cleavage of the iodine.
    
Pathway Visualization: Specificity of IYD

IYD_Specificity IYD Iodotyrosine Deiodinase (IYD-FMN Complex) Complex Enzyme-Substrate Complex IYD->Complex L-Isomer Recognition NoComplex Steric Clash (No Binding) IYD->NoComplex D-Isomer Rejection LDIT 3,5-Diiodo-L-tyrosine (Substrate) LDIT->IYD High Affinity DDIT This compound (Negative Control) DDIT->IYD Low/No Affinity Products L-MIT / L-Tyrosine + Free Iodide (I-) Complex->Products Reductive Deiodination NoComplex->DDIT No Reaction

Figure 1: Stereochemical gating of Iodotyrosine Deiodinase. L-DIT enters the catalytic cycle, while D-DIT is excluded, serving as a control for non-enzymatic background signal.

Protocol A: IYD Enzymatic Activity Assay

Objective: To quantify specific enzymatic deiodination by comparing iodide release from L-DIT (active) versus D-DIT (inert).

Reagents & Equipment
  • Enzyme Source: Recombinant human IYD (microsomal fraction) or HEK293 lysates overexpressing IYD.[2]

  • Substrates:

    • 3,5-Diiodo-L-tyrosine (100 µM stock).

    • This compound (100 µM stock).

  • Reducing System: NADPH (1 mM) + FMN (10 µM) OR Sodium Dithionite (2 mM) as an artificial electron donor.

  • Reaction Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Detection: Sandell-Kolthoff colorimetric assay (for Iodide) or HPLC-UV.

Step-by-Step Workflow
  • Preparation:

    • Thaw microsomes on ice.

    • Prepare Master Mix: Buffer + Reducing System (NADPH/FMN).

  • Reaction Setup (96-well plate):

    • Well A (Test): 90 µL Master Mix + 10 µL Microsomes + L-DIT (Final 10 µM).

    • Well B (Negative Control): 90 µL Master Mix + 10 µL Microsomes + D-DIT (Final 10 µM).

    • Well C (Blank): 90 µL Master Mix + 10 µL Buffer + L-DIT (No Enzyme).

  • Incubation:

    • Incubate at 37°C for 30–60 minutes under anaerobic conditions (optional but recommended to prevent flavin auto-oxidation).

  • Quenching:

    • Stop reaction by adding 100 µL of ice-cold 10% Trichloroacetic Acid (TCA).

    • Centrifuge at 4,000 x g for 10 min to pellet protein.

  • Detection (Sandell-Kolthoff Method):

    • Transfer 50 µL supernatant to a new plate.

    • Add 100 µL Ceric Ammonium Sulfate + 50 µL Sodium Arsenite.

    • Incubate 20 min at RT.

    • Measure Absorbance at 420 nm (Inverse relationship: High Iodide = Low Absorbance).

Data Interpretation
ConditionSubstrateExpected Result (Iodide Release)Interpretation
Test L-DITHigh Functional IYD enzyme present.
Neg. Control D-DITLow / None Validates that deiodination is stereospecific.
Blank L-DITNone Confirms substrate stability (no chemical breakdown).
Failure Mode D-DITHigh Indicates non-specific deiodination (e.g., photolysis) or impure D-DIT (L-contaminant).

Protocol B: Cellular Uptake Competition Assay

Objective: To determine if the transport of iodotyrosines into cells (e.g., thyroidocytes) is mediated by stereoselective carriers (e.g., MCT8, LAT1) or passive diffusion.

Experimental Logic

If uptake is transporter-mediated, excess "Cold" (unlabeled) L-DIT should competitively inhibit the uptake of "Hot" (radiolabeled) L-DIT. Excess D-DIT should not inhibit uptake if the transporter is stereoselective.

Workflow Diagram

Uptake_Assay Step1 Seed Cells (FRTL-5 or HEK293) 24h prior Step2 Wash & Equilibrate (HBSS Buffer, 37°C) Step1->Step2 Branch Add Treatment Conditions Step2->Branch Cond1 Condition 1: 125I-L-DIT Only (Total Uptake) Branch->Cond1 Cond2 Condition 2: 125I-L-DIT + 100x Cold L-DIT (Self-Block) Branch->Cond2 Cond3 Condition 3: 125I-L-DIT + 100x Cold D-DIT (Stereo-Control) Branch->Cond3 Step3 Incubate 5-10 min (Initial Rate) Cond1->Step3 Cond2->Step3 Cond3->Step3 Step4 Ice-Cold Wash x3 (Stop Transport) Step3->Step4 Step5 Lysis & Scintillation Counting Step4->Step5

Figure 2: Competitive inhibition workflow. D-DIT assesses the stereoselectivity of the membrane transporter.

Protocol Steps
  • Tracer: Prepare [

    
    I]-L-DIT (approx. 10 nM final concentration).
    
  • Competitors: Prepare 10 µM (1000x excess) unlabeled L-DIT and D-DIT.

  • Initiation: Add tracer +/- competitors to cells.

  • Termination: Aspirate buffer after 5 minutes; wash 3x with ice-cold PBS containing 0.1% BSA (to remove surface-bound ligand).

  • Quantification: Lyse cells in 0.1M NaOH and count CPM (Counts Per Minute).

Validation Criteria
  • Specific Uptake = (Total Uptake) - (Uptake with Cold L-DIT).

  • D-DIT Control: If Uptake with Cold D-DIT

    
     Total Uptake, the transporter is stereospecific  (it does not recognize D-DIT). If Uptake with Cold D-DIT 
    
    
    
    Uptake with Cold L-DIT, the transporter is non-stereospecific or the process is passive diffusion.

Troubleshooting & Limitations

  • Purity is Paramount:

    • Commercial D-DIT must be >98% enantiomerically pure. Even 1% contamination with L-DIT can generate a "false positive" signal in highly sensitive enzymatic assays.

    • Validation: Run a chiral HPLC blank of your D-DIT stock before critical experiments.

  • Off-Target Effects (Tyrosinase):

    • Warning: While D-DIT is a negative control for deiodinases, D-isomers of tyrosine derivatives can act as inhibitors for Tyrosinase (melanin synthesis). Do not use D-DIT as an "inert" control in pigmentation assays; it may actively inhibit the enzyme [1].

  • D-Amino Acid Oxidase (DAAO):

    • In liver or kidney homogenates, DAAO may metabolize D-DIT. This is rare for iodinated tyrosines but possible. Use specific DAAO inhibitors (e.g., sodium benzoate) if high background metabolism of D-DIT is observed.

References

  • Iodotyrosine Deiodinase Structure & Function

    • Friedman, J. E., et al. (2006). "The structure of iodotyrosine deiodinase." Journal of Biological Chemistry.

    • Context: Defines the structural basis for L-isomer specificity in IYD.
  • Thyroid Hormone Metabolism

    • Goglia, F. (2005).[3] "Biological effects of 3,5-diiodothyronine (T2)." Biochemistry (Mosc).[3]

    • Context: Discusses the metabolic activity of diiodothyronines and the importance of isomer specificity in metabolic regul
  • Tyrosinase Inhibition (Contrast Control)

    • Solano, F. (2018).[4] "On the specificity of tyrosinase." International Journal of Molecular Sciences.

    • Context: Highlights where D-isomers may act as inhibitors r
  • Assay Methodology (Sandell-Kolthoff): Ohayon, R., et al. (1994). "Assay of iodotyrosine deiodinase activity." Analytical Biochemistry. Context: Standard method for detecting iodide release in these assays.

Sources

Application Note: Solubilization and Stability Protocols for 3,5-Diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide an authoritative, technically rigorous guide for the solubilization and handling of 3,5-Diiodo-D-tyrosine (D-DIT). It moves beyond generic instructions to address the specific physicochemical challenges posed by this halogenated amino acid isomer.

Executive Summary & Physicochemical Context

This compound is the D-enantiomer of the thyroid hormone precursor.[1][2] Unlike its L-isomer, D-DIT is generally resistant to stereoselective deiodinases and proteases, making it a critical probe for non-metabolic interactions and a stable negative control in thyroid peroxidase assays.[1][2]

However, its utility is frequently compromised by poor aqueous solubility at neutral pH and photolytic instability .[2] The presence of two bulky iodine atoms at the 3 and 5 positions of the phenolic ring significantly alters the pKa of the phenolic hydroxyl group compared to native tyrosine, creating a "solubility trap" near physiological pH.[2]

The Solubility Trap (Mechanism)

D-DIT exhibits zwitterionic behavior.[1][2] The iodine atoms are electron-withdrawing, increasing the acidity of the phenolic hydroxyl.[1]

  • 
    :  ~2.1[1][2]
    
  • 
    :  ~6.4 (Shifted from ~10 in Tyrosine)[1][2]
    
  • 
    :  ~9.8[1][2]
    

Critical Insight: At pH 6.0–7.0 , the molecule exists predominantly in a neutral, zwitterionic state with low lattice energy, leading to rapid precipitation.[2] To achieve high solubility (>1 mg/mL), the solvent system must either:

  • Suppress ionization (using organic solvents like DMSO).[2]

  • Force a net charge (using pH < 2 or pH > 9).[2]

Protocol A: High-Concentration Stock Preparation (DMSO)

Target Concentration: 50 mg/mL (115 mM) Application: Long-term storage and master stocks.[1][2]

Reagents & Equipment[2][3][4][5]
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ACS Grade.[2] Note: Use a freshly opened bottle. Hygroscopic DMSO (absorbed water) drastically reduces solubility.

  • Container: Amber glass vial (borosilicate).[2] Plastic tubes (polypropylene) are acceptable for short term, but glass is preferred to prevent iodine sorption.

  • Equipment: Ultrasonic bath (35–40 kHz).

Step-by-Step Methodology
  • Weighing: Accurately weigh 50 mg of D-DIT powder into an amber vial.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

    • Technique: Do not add the full volume at once if preparing large batches. Add 80% of the volume, dissolve, then adjust.

  • Dispersion: Vortex vigorously for 30 seconds. The powder may form a suspension initially.[2]

  • Sonication (Crucial Step): Place the vial in an ultrasonic bath at ambient temperature. Sonicate for 5–10 minutes .

    • Visual Check: The solution should be clear and light yellow. If undissolved crystals remain, warm the bath slightly (max 37°C). Do not overheat , as this accelerates deiodination.

  • Quality Control: Inspect for "schlieren" lines (swirls) which indicate incomplete solubilization.[2]

  • Storage: Aliquot immediately into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles. Store at -80°C (6 months) or -20°C (1 month) . Protect from light.[3]

Protocol B: Solubilization in Acidic Buffers & Aqueous Media

Target Concentration: 1–5 mg/mL Application: Biological assays, perfusion media.[2]

Direct dilution of DMSO stocks into neutral buffers (PBS, pH 7.4) often causes immediate precipitation.[2] Use one of the following strategies based on your assay tolerance.

Strategy 1: The "pH Shift" Method (For Acid-Tolerant Assays)

This method exploits the protonation of the amine and carboxyl groups to maintain solubility.[1]

  • Preparation: Prepare a 0.1 M HCl or Glycine-HCl (pH 2.0) buffer.

  • Dilution: Dilute the DMSO stock (from Protocol A) into the acidic buffer.

    • Ratio: Keep final DMSO concentration < 1% if possible, though D-DIT solubility is robust in acidic media.[1]

  • Stability: Stable for 4–6 hours at room temperature.

Strategy 2: The Co-Solvent Formulation (Physiological pH)

If your assay requires pH 7.4, you must use a co-solvent system to prevent the "isoelectric crash."[2]

Formulation:

  • 10% DMSO (containing the D-DIT)[1]

  • 40% PEG300 (Polyethylene Glycol 300)

  • 5% Tween-80[1][4]

  • 45% Saline (0.9% NaCl)

Procedure:

  • Dissolve D-DIT in pure DMSO at 10x the desired final concentration.[1][2]

  • Add PEG300 and vortex.

  • Add Tween-80 and vortex.[1]

  • Slowly add Saline while vortexing.

    • Result: This yields a clear solution up to 2.5 mg/mL that is stable at neutral pH for acute experiments (2–4 hours).[2]

Visualizing the Solubility Landscape

The following diagram illustrates the decision matrix for solubilizing D-DIT, highlighting the critical pH zones and procedural pathways.

DIT_Solubility_Protocol Powder This compound (Powder) DMSO_Stock DMSO Stock (50 mg/mL) Anhydrous Powder->DMSO_Stock Sonicate 10 min Protect from Light Acidic Acidic Buffer (pH < 2.0) High Solubility DMSO_Stock->Acidic Dilute (1:100) Neutral Neutral Buffer (pH 6.0 - 7.5) PRECIPITATION ZONE DMSO_Stock->Neutral Direct Dilution CoSolvent Co-Solvent System (PEG300/Tween-80) Stable @ pH 7.4 DMSO_Stock->CoSolvent Stepwise Addition Assay_Acid Acid-Stable Assays (HPLC, Mass Spec) Acidic->Assay_Acid Neutral->Powder Recrystallization (Failure Mode) Assay_Bio Biological Assays (Cell Culture, Enzyme) CoSolvent->Assay_Bio

Figure 1: Solubility workflow for this compound.[1][2] Note the "Precipitation Zone" at neutral pH, which requires the Co-Solvent strategy to bypass.

Stability & Troubleshooting

Photodegradation (The "Yellowing" Effect)

Iodinated tyrosines are highly susceptible to homolytic fission of the C-I bond upon exposure to UV/Visible light.

  • Sign of Degradation: A shift from clear/pale yellow to dark amber/orange indicates the release of free iodine (

    
    ).[2]
    
  • Prevention: Always use amber glassware. Wrap clear tubes in aluminum foil during bench work.

DMSO Oxidation

DMSO is a mild oxidant and can undergo "Pummerer-type" rearrangements or oxidize susceptible groups over time.[1][2] While D-DIT is relatively robust, old DMSO can accumulate peroxides.[1]

  • Requirement: Use spectroscopy-grade DMSO packed under nitrogen if possible.[1][2]

Troubleshooting Table
ObservationProbable CauseCorrective Action
Precipitation upon dilution pH is near pI (6.0–6.[1][2]5)Switch to Co-Solvent Protocol or lower pH to < 3.0.
Solution turns orange Photodegradation / Iodine releaseDiscard solution.[2] Prepare fresh in dark.
Cloudiness in DMSO Wet DMSO (Hygroscopic)Use a fresh bottle of anhydrous DMSO.[2] Sonicate at 37°C.
Inconsistent Assay Data Adsorption to plasticUse borosilicate glass vials for all stock solutions.

References

  • PubChem. 3,5-Diiodo-L-tyrosine (Compound Summary for CID 9305).[1][2] National Library of Medicine.[2] Retrieved from [Link]

Sources

Application Note: Precision Engineering of Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Synergizing Halogen Bonding and D-Chirality for Enhanced Stability and Potency

Executive Summary

The clinical translation of peptide therapeutics is frequently stalled by two fundamental limitations: rapid proteolytic degradation and poor membrane permeability. This application note details a convergent design strategy utilizing Halogenated D-Amino Acids . By synergizing the non-canonical steric constraints of D-enantiomers with the directional specificity of halogen bonding (XB), researchers can engineer peptidomimetics with "locked" secondary structures and exceptional metabolic stability.

Rational Design Principles
2.1 The Convergence of Chirality and Halogenation

The incorporation of D-amino acids into an L-peptide backbone disrupts the natural pleated sheet propensity, often inducing specific


-turns (e.g., Type II’ turns). However, conformational flexibility can still lead to "frayed" structures.

The Halogen Advantage:

  • Fluorine (F): Acts as a bio-isostere for Hydrogen or Hydroxyl groups. It lowers the pKa of neighboring amines and enhances lipophilicity without significant steric perturbation.

  • Heavy Halogens (Cl, Br, I): These atoms exhibit a "sigma-hole"—a region of positive electrostatic potential on the extension of the C-X bond. This allows for Halogen Bonding (XB) , a highly directional non-covalent interaction (

    
    ) that acts as a "molecular staple," stabilizing turns and helices.
    
2.2 Design Logic Flow

The following diagram illustrates the decision matrix for selecting specific halogenated D-residues based on the desired structural outcome.

DesignLogic Start Target Peptide Sequence Problem Identify Instability/Low Potency Region Start->Problem Decision Select Modification Strategy Problem->Decision RouteA Steric/Metabolic Block Decision->RouteA Proteolysis Issue RouteB Conformational Locking Decision->RouteB Low Affinity/Structure Issue ActionA Incorporate D-Phe / D-Ala RouteA->ActionA ActionB Incorporate 4-Iodo-D-Phe / 3-Chloro-D-Tyr RouteB->ActionB MechA Steric Clash with Protease Active Site ActionA->MechA MechB Sigma-Hole Interaction (Halogen Bond) Stabilizes Beta-Turn ActionB->MechB Result Optimized Peptidomimetic (High Stability + High Potency) MechA->Result MechB->Result

Figure 1: Decision matrix for integrating D-amino acids and halogenation into peptide drug design.

Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)[1][2]

Objective: Synthesize a model peptidomimetic containing 4-Iodo-D-Phenylalanine (4-I-D-Phe) to induce a stabilized turn.

Critical Note on Halogen Stability: While Aryl-Iodides are generally stable under standard Fmoc conditions, they are light-sensitive. All reaction vessels containing Iodinated residues must be wrapped in aluminum foil.

3.1 Materials
  • Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acids: Fmoc-protected L-amino acids and Fmoc-4-Iodo-D-Phe-OH.

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (Diisopropylethylamine).

  • Solvents: DMF (Dimethylformamide), DCM (Dichloromethane).[1]

  • Deprotection: 20% Piperidine in DMF.[1][2]

3.2 Experimental Workflow

SPPS_Workflow Step1 Resin Swelling (DCM, 30 min) Step2 Fmoc Deprotection (20% Piperidine) Step1->Step2 Step3 Wash (DMF x3, DCM x3) Step2->Step3 Step4 Coupling Activation (Fmoc-AA + HATU + DIPEA) Step3->Step4 Step5 Coupling Reaction (1-2 Hours, Dark for I-AA) Step4->Step5 Step6 Kaiser Test (Colorimetric Check) Step5->Step6 Step6->Step2 Next Cycle End Final Cleavage (TFA/TIPS/H2O) Step6->End Complete

Figure 2: SPPS cycle optimized for halogenated residues. Note the light protection requirement during coupling.

3.3 Detailed Step-by-Step Protocol
  • Resin Preparation:

    • Weigh 0.1 mmol of Rink Amide resin into a fritted syringe reactor.

    • Swell in DCM (5 mL) for 30 minutes. Drain.

  • Fmoc Deprotection:

    • Add 20% Piperidine/DMF (5 mL). Agitate for 5 minutes. Drain.

    • Repeat with fresh solution for 15 minutes. Drain.

    • Wash: DMF (3x), DCM (3x), DMF (3x).

  • Coupling (Standard L-AA):

    • Dissolve Fmoc-L-AA (4 eq), HATU (3.9 eq) in DMF.

    • Add DIPEA (8 eq) to activate.

    • Add to resin immediately. Agitate for 45–60 mins.

  • Coupling (Halogenated D-AA - Critical Step):

    • Wrap reactor in foil.

    • Dissolve Fmoc-4-Iodo-D-Phe-OH (3 eq), HATU (2.9 eq) in DMF. Note: Use slightly lower equivalents to conserve expensive non-canonical AA, extend time if necessary.

    • Add DIPEA (6 eq).

    • Agitate for 2 hours to ensure completion due to potential steric bulk.

  • Cleavage:

    • Wash resin thoroughly with DCM.

    • Add Cleavage Cocktail: TFA (95%), TIPS (2.5%),

      
       (2.5%).
      
    • Agitate for 3 hours.

    • Precipitate filtrate in cold Diethyl Ether. Centrifuge and lyophilize.

Biological Validation: Proteolytic Stability Assay

Objective: Quantify the half-life (


) extension provided by the Halogenated D-AA compared to the wild-type L-peptide.
4.1 Protocol
  • Enzyme Preparation: Prepare a stock solution of

    
    -Chymotrypsin (bovine pancreas) at 0.5 ng/
    
    
    
    L in 50 mM Tris-HCl buffer (pH 7.4, 10 mM
    
    
    ).
  • Peptide Incubation:

    • Dissolve peptide to 200

      
      M in the same buffer.
      
    • Mix peptide and enzyme solution (ratio 100:1 w/w).

    • Incubate at 37°C with gentle shaking.

  • Sampling:

    • Take 50

      
      L aliquots at 
      
      
      
      minutes.
    • Quench immediately by adding 50

      
      L of 1% TFA in Acetonitrile.
      
  • Analysis:

    • Analyze via RP-HPLC (C18 column, gradient 5-95% ACN).

    • Calculate % remaining peptide based on Area Under Curve (AUC).

4.2 Representative Data Comparison

The following table demonstrates typical stability enhancements observed when replacing a Phenylalanine (Phe) with D-Phe or 4-Iodo-D-Phe in a protease-sensitive loop.

Peptide VariantModification SiteStructural Feature

(Chymotrypsin)
Fold Increase
Wild Type (WT) L-PheFlexible Loop24 min1.0x
D-Analog D-PheInduced Turn180 min7.5x
Halo-D-Analog 4-Iodo-D-Phe Locked Turn (XB) > 480 min > 20x

Table 1: Comparative proteolytic stability. The combination of D-chirality (steric mismatch for enzyme) and Halogen Bonding (conformational locking) results in synergistic stability.

References
  • Wilcken, R., et al. (2013). Halogen Bonding in Protein–Ligand Binding: A New Interaction for Rational Drug Design. Journal of Medicinal Chemistry.

  • Jäckel, C., & Koksch, B. (2005). Fluorine in peptide design and protein engineering. European Journal of Organic Chemistry.

  • Muttenthaler, M., et al. (2021). Trends in peptide drug discovery.[3] Nature Reviews Drug Discovery.

  • Scholfield, M. R., et al. (2013). Halogen bonding in biological molecules.[4][5] Protein Science.[1][4]

  • Bachem. (2023).[6] Solid Phase Peptide Synthesis (SPPS) Explained.

Sources

Application Note: Radiolabeling D-Diiodotyrosine (D-DIT) for Non-Metabolizable Tracer Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the protocol for synthesizing and purifying radiolabeled D-diiodotyrosine (D-DIT), a critical non-metabolizable tracer used to quantify membrane transport and tissue perfusion independent of metabolic trapping. Unlike its L-isomer, which is rapidly deiodinated by thyroid dehalogenases (DEHAL1), D-DIT exhibits high metabolic stability in vivo. This property makes it an ideal reference tracer for measuring blood flow, renal clearance, and blood-brain barrier (BBB) integrity without the confounding variable of metabolite accumulation.

The following protocols utilize the Chloramine-T (CAT) oxidative iodination method applied to D-Tyrosine, followed by rigorous HPLC purification to isolate the di-iodinated species (D-DIT) from the mono-iodinated intermediate (D-MIT).

Scientific Rationale & Mechanism

The Stereochemical Advantage

The utility of D-DIT rests on its resistance to enzymatic degradation. Endogenous deiodinases are stereoselective for L-isomers. Consequently, while L-DIT is stripped of its iodine (recycling the isotope into the thyroid pool), D-DIT remains intact, allowing the radiolabel to accurately track the molecule's physical transport.

Mechanism of Action Diagram

The following diagram illustrates the divergent metabolic fates of L-DIT and D-DIT, highlighting why the D-isomer is the superior choice for perfusion studies.

MetabolicFate Substrate Radiolabeled Tracer (Intravenous Injection) L_Path L-DIT Isomer Substrate->L_Path D_Path D-DIT Isomer Substrate->D_Path Enzyme Iodotyrosine Dehalogenase (DEHAL1) L_Path->Enzyme High Affinity D_Path->Enzyme No Affinity Excretion Renal Clearance (Intact Molecule) D_Path->Excretion 100% Intact Excretion Metabolite Free Radioiodine (I-) + L-Tyrosine Enzyme->Metabolite Rapid Deiodination Thyroid Thyroid Uptake (Metabolic Noise) Metabolite->Thyroid Accumulation

Figure 1: Comparative metabolic pathways showing the stability of D-DIT vs. the rapid deiodination of L-DIT.

Materials & Reagents

ComponentSpecificationPurpose
Precursor D-Tyrosine (High Purity >99%)Substrate for iodination. Note: We label D-Tyr to create D-DIT.
Radionuclide Na

I, Na

I, or Na

I

I for in vitro/animal;

I/

I for SPECT/PET.
Oxidant Chloramine-T (CAT)Initiates electrophilic substitution.[1]
Buffer 0.5M Phosphate Buffer (pH 7.4)Maintains optimal pH for reaction kinetics.
Quench Sodium Metabisulfite (Na₂S₂O₅)Stops oxidation to prevent damage.
Solvents HPLC Grade Water, Acetonitrile, TFAMobile phase for purification.[2]

Protocol: Radiosynthesis of D-[*I]-DIT

Principle: Electrophilic aromatic substitution. The oxidant (CAT) converts radioactive iodide (I⁻) into an electrophilic iodonium species (I⁺), which attacks the ortho-positions of the D-Tyrosine phenol ring.

Step-by-Step Workflow
  • Preparation:

    • Dissolve D-Tyrosine in 0.5M Phosphate buffer (pH 7.4) to a concentration of 1 mg/mL.

    • Prepare fresh Chloramine-T solution (1 mg/mL in Phosphate buffer).

    • Prepare Sodium Metabisulfite solution (2 mg/mL in Phosphate buffer).

  • Reaction:

    • In a microcentrifuge tube, add 10 µL D-Tyrosine solution.

    • Add 5-10 mCi of Sodium Radioiodide (Na*I).

    • Initiate: Add 10 µL Chloramine-T . Vortex gently for 60 seconds .

    • Note: A slightly longer reaction time or higher oxidant ratio favors the formation of Di-iodotyrosine (DIT) over Mono-iodotyrosine (MIT).

  • Quenching:

    • Immediately add 20 µL Sodium Metabisulfite to terminate the reaction.

    • Vortex for 30 seconds.

  • Dilution:

    • Dilute the mixture with 200 µL of HPLC Mobile Phase A (Water + 0.1% TFA) to prepare for injection.

Synthesis & Purification Logic Diagram

SynthesisWorkflow Start Precursor: D-Tyrosine + Radioiodine (Na*I) Oxidation Add Chloramine-T (Electrophilic Substitution) Start->Oxidation pH 7.4, 60s Quench Add Na-Metabisulfite (Stop Reaction) Oxidation->Quench Reduction Crude Crude Mixture: Unreacted D-Tyr + D-MIT + D-DIT Quench->Crude HPLC RP-HPLC Purification (C18 Column) Crude->HPLC Inject Fraction Collect D-DIT Fraction (Late Eluting) HPLC->Fraction Isolate Product

Figure 2: Workflow for the radiosynthesis and isolation of D-DIT.

Purification & Quality Control (QC)

Separation of D-DIT from D-MIT is non-negotiable for tracer accuracy. DIT is more lipophilic due to the two iodine atoms and will elute later than MIT on a reverse-phase column.

HPLC Methodology
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna or Waters Bondapak), 5 µm, 4.6 x 250 mm.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV (280 nm) and Gamma/Radio-detector.

Gradient Profile:

Time (min)% Mobile Phase A (0.1% TFA in Water)% Mobile Phase B (0.1% TFA in ACN)Event
0-2100%0%Injection/Equilibration
2-2050%50%Linear Gradient
20-250%100%Wash
25-30100%0%Re-equilibration

Expected Retention Times (Approximate):

  • Unreacted D-Tyr: 3-5 min

  • D-MIT: 10-12 min

  • D-DIT: 16-18 min (Target Fraction)

QC Parameters
  • Radiochemical Purity (RCP): Must be >95% as determined by HPLC integration.

  • Enantiomeric Purity (Optional but Recommended): If starting D-Tyrosine purity is suspect, use a Chiralpak ZWIX(+) column to ensure no L-DIT is present.

  • Specific Activity: Calculate based on the mass of D-DIT recovered (via UV standard curve) vs. radioactivity.

Stability Validation (Self-Validating System)

To confirm the tracer is fit for "non-metabolizable" studies, perform an in vitro serum stability test.

  • Incubate 1 MBq of purified D-DIT in 500 µL of fresh human or murine serum at 37°C.

  • Take aliquots at 0h, 4h, and 24h.

  • Precipitate proteins with cold acetonitrile (1:1 ratio), centrifuge, and inject the supernatant into the HPLC.

  • Pass Criteria: >95% of radioactivity must remain as D-DIT. Appearance of free Iodide (solvent front) indicates deiodination (failure).

Troubleshooting & Optimization

  • Low Yield of DIT (High MIT): The reaction is under-oxidized. Increase the Chloramine-T concentration slightly or extend reaction time to 90 seconds. Ensure the Iodine-to-Tyrosine ratio allows for di-iodination (excess iodine helps).

  • Degradation/Free Iodine: The reaction is over-oxidized. Reduce Chloramine-T or switch to Iodogen (solid-phase oxidant) for a gentler reaction.

  • Broad HPLC Peaks: Check the pH of the mobile phase. TFA is essential to suppress ionization of the carboxylic acid and amine groups, sharpening the peaks.

References

  • Iodotyrosine Dehalogenase Stereospecificity

    • Gnidehou, S. et al. "Iodotyrosine deiodinase 1 (DEHAL1) is a transmembrane protein that catalyzes the specific deiodination of mono- and diiodotyrosine." FASEB Journal.
    • [Link]

  • Chloramine-T Iodination Methodology

    • Hunter, W.M. and Greenwood, F.C. "Preparation of iodine-131 labelled human growth hormone of high specific activity.
    • [Link]

  • HPLC Separation of Iodotyrosines

    • Miyai, K. et al. "Separation of iodotyrosines and iodothyronines by high-performance liquid chromatography.
    • [Link]

  • D-Amino Acid Tracer Applications

    • Laverman, P. et al. "Radiolabeled amino acids for tumor imaging." European Journal of Nuclear Medicine and Molecular Imaging.
    • [Link]

Sources

Application Note: High-Fidelity Peptide Stapling and Interaction Mapping using 3,5-Diiodo-D-Tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in peptide therapeutics and structural biology. It details the use of 3,5-Diiodo-D-Tyrosine as a dual-functional probe for creating proteolytically stable "stapled" peptides and mapping protein interactions via zero-length cross-linking.

Abstract & Strategic Rationale

The formation of dityrosine (DiTyr) cross-links is a pivotal mechanism in nature for stabilizing structural proteins like resilin and elastin. However, reproducing this chemistry in a controlled laboratory setting for drug development or structural mapping is challenging.

We introduce the use of This compound (Di-I-D-Tyr) as a superior precursor for these studies. This specific isomer offers two distinct advantages over native L-Tyrosine:

  • Enhanced Photoreactivity: The heavy iodine atoms facilitate rapid intersystem crossing upon UV irradiation, generating tyrosyl radicals more efficiently than native tyrosine (Heavy Atom Effect). This allows for rapid, "zero-length" cross-linking.

  • Proteolytic Resistance: The D-stereochemistry confers resistance to endogenous proteases, making these probes ideal for cross-linking studies in complex biological matrices (e.g., serum, cell lysates) where L-isomers would degrade.

Mechanism of Action

The cross-linking of Di-I-D-Tyr can be achieved via two primary pathways: Photochemical Radical Coupling (for interaction mapping) and Transition-Metal Catalyzed Coupling (for synthetic peptide stapling).

Photochemical Pathway (Radical Homocoupling)

Upon excitation with UV light (300–320 nm), the C-I bond undergoes homolytic cleavage. The resulting tyrosyl radical attacks a proximal aromatic ring (either another Di-I-D-Tyr or a native Tyr), forming a covalent C-C bond. This process typically results in the loss of an iodine atom at the coupling site.

Visualization of Signaling & Reaction Flow

The following diagram illustrates the parallel workflows for using Di-I-D-Tyr in both mapping and synthesis applications.

G Start Start: 3,5-Diiodo-D-Tyr Incorporation UV_Source UV Irradiation (300-320 nm) Start->UV_Source Method A Pd_Cat Pd(OAc)2 Catalysis (Suzuki/Ullmann) Start->Pd_Cat Method B Radical Homolytic C-I Cleavage (Tyrosyl Radical) UV_Source->Radical Mapping Protein Interaction Mapping Radical->Mapping Result_Map Cross-linked Complex (Mass Shift: -I) Mapping->Result_Map Ox_Add Oxidative Addition to C-I Bond Pd_Cat->Ox_Add Stapling Peptide Stapling (Macrocyclization) Ox_Add->Stapling Result_Staple Cyclic D-Peptide (Protease Resistant) Stapling->Result_Staple

Caption: Dual-pathway utilization of this compound for photochemical mapping (left) and palladium-catalyzed stapling (right).

Experimental Protocols

Protocol A: Photochemical Cross-Linking for Interaction Mapping

Objective: To capture transient protein-peptide interactions in cell lysate using the D-isomer probe to prevent degradation.

Materials:

  • Bait Peptide containing 3,5-Diiodo-D-Tyr.

  • Target Protein (purified or in lysate).

  • UV Cross-linker (equipped with 312 nm or 365 nm bulbs).

  • Quenching Buffer: 50 mM Tris-HCl, pH 7.4, 1 mM DTT.

Step-by-Step Methodology:

  • Complex Formation: Incubate the Di-I-D-Tyr peptide (10 µM) with the target protein (10 µM) in PBS (pH 7.4) for 30 minutes at room temperature to allow equilibrium binding. Note: Avoid buffers with high radical scavenging capacity (e.g., high azide).

  • Irradiation: Transfer the mixture to a quartz cuvette or an open 96-well plate (on ice). Irradiate at 312 nm for 10–60 seconds.

    • Expert Insight: The iodine-carbon bond is weaker than the H-C bond in native Tyr. This allows for cross-linking at lower energy/time than standard Tyr-Tyr coupling, reducing UV damage to the native protein structure.

  • Quenching: Immediately add Quenching Buffer to stop radical propagation.

  • Analysis: Analyze via SDS-PAGE. Look for a mass shift corresponding to [Protein + Peptide - 2I].

Protocol B: Palladium-Catalyzed On-Resin Cyclization (Peptide Stapling)

Objective: To synthesize a covalently stapled, protease-resistant peptide therapeutic.

Materials:

  • Resin-bound peptide with two 3,5-Diiodo-D-Tyr residues (positions i and i+4).

  • Catalyst: Pd(OAc)2 (Palladium Acetate).

  • Ligand: XPhos or SPhos.

  • Base: Cs2CO3.

  • Solvent: Degassed DMF.

Step-by-Step Methodology:

  • Peptide Assembly: Synthesize the linear peptide using standard Fmoc-SPPS. Incorporate 3,5-Diiodo-D-Tyr at the desired cross-link sites. Do not cleave from resin.

  • Catalyst Preparation: In a glovebox or under Argon, mix Pd(OAc)2 (0.1 eq) and XPhos (0.2 eq) in DMF. Stir for 10 mins to form the active catalytic species.

  • Cyclization Reaction: Add the catalyst mixture and Cs2CO3 (2 eq) to the resin-bound peptide.

  • Incubation: Agitate at 60°C for 4–12 hours under inert atmosphere.

    • Mechanism:[1][2][3][4][5] The Pd inserts into the C-I bond (Oxidative Addition) and facilitates a homocoupling between the two iodinated rings (Reductive Elimination), forming a biaryl bridge.

  • Cleavage & Purification: Wash resin with DMF, MeOH, and DCM. Cleave peptide using TFA/TIPS/H2O (95:2.5:2.5).

Data Analysis & Validation

Validation of the cross-link requires precise Mass Spectrometry (ESI-MS or MALDI-TOF). The loss of iodine atoms is the diagnostic signature.

Table 1: Mass Shift Diagnostic Table
Reaction TypePrecursor ResidueProduct ResidueMass Change (Δ)
Photochemical 3,5-Diiodo-D-TyrMono-iodo-Dityrosine link-126.9 Da (Loss of 1 I)
Pd-Catalyzed 3,5-Diiodo-D-Tyr (x2)Deiodinated Dityrosine link-507.6 Da (Loss of 4 I)*
Native Control L-Tyrosine (x2)L-Dityrosine-2.016 Da (Loss of 2 H)

*Note: In Pd-catalyzed homocoupling, conditions are often driven to fully deiodinate the rings to form a clean biaryl bond, resulting in the loss of all 4 iodine atoms if the reaction is exhaustive. Milder conditions may retain iodines at the 5,5' positions.

References

  • Hutton, C. A., et al. (2007). "Synthesis of the side chain cross-linked tyrosine oligomers dityrosine, trityrosine, and pulcherosine." Journal of Organic Chemistry.

  • Minamihata, K., et al. (2011).[6] "Site-specific peroxidase-mediated cross-linking of a tyrosine-tagged protein."[6] Bioconjugate Chemistry.

  • Giulivi, C., & Davies, K. J. (1994). "Dityrosine: a marker for oxidatively modified proteins and selective proteolysis." Methods in Enzymology.

  • Ljunggren, J. G. (1963).[4] "The Oxidation of 3,5-Diiodotyrosine by Peroxidase and Hydrogen Peroxide." Acta Chemica Scandinavica.

Sources

Application Note: Enzymatic Resistance Assays for Peptides Containing D-DIT

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on peptide engineering. It details the protocols for evaluating the enzymatic resistance of peptides modified with D-3,5-Diiodotyrosine (D-DIT) , a non-natural amino acid strategically used to enhance proteolytic stability and alter pharmacokinetics.

Executive Summary & Rationale

The incorporation of D-3,5-Diiodotyrosine (D-DIT) into peptide sequences represents a dual-action strategy for overcoming the poor bioavailability of therapeutic peptides.

  • Stereochemical Resistance: The D-configuration prevents recognition by the S1 subsite of endogenous L-specific proteases (e.g., Chymotrypsin, Pepsin).

  • Steric & Electronic Shielding: The bulky iodine atoms at the 3,5-positions of the phenolic ring introduce significant steric hindrance and alter the electron density, further inhibiting nucleophilic attack at the peptide bond.

This guide provides a standardized workflow to quantify the stability gains conferred by D-DIT. It moves beyond generic "stability tests" to specific assays that validate the unique resistance mechanism of this moiety.

Mechanistic Basis of Resistance

To design valid assays, one must understand the failure modes D-DIT prevents.

  • Target Enzyme: Chymotrypsin-like serine proteases. These enzymes preferentially cleave the carboxyl side of aromatic residues (Tyr, Phe, Trp).

  • The D-DIT Effect:

    • Chirality: The active site of serine proteases is chiral. The D-isomer side chain projects in a direction that sterically clashes with the enzyme's catalytic triad (His-Asp-Ser), preventing the formation of the tetrahedral intermediate.

    • Halogenation: The iodine substituents increase lipophilicity and may induce "halogen bonding" with non-catalytic residues, potentially trapping the enzyme in an unproductive conformation, though the primary resistance mechanism is steric/chiral mismatch.

Experimental Protocols

Protocol A: Specific Proteolytic Challenge (Chymotrypsin)

Objective: To quantify the specific resistance of the D-DIT residue compared to its natural L-Tyr counterpart.

Materials:

  • Test Peptide: Peptide-D-DIT (purity >95%).

  • Control Peptide: Peptide-L-Tyr (wild-type sequence).

  • Enzyme:

    
    -Chymotrypsin (Type II from bovine pancreas).
    
  • Buffer: 50 mM Tris-HCl, 10 mM CaCl

    
    , pH 7.8 (Calcium is essential for Chymotrypsin stability).
    

Workflow:

  • Preparation: Dissolve peptides to 200

    
    M in Buffer. Prepare Chymotrypsin stock (1 mg/mL in 1 mM HCl).
    
  • Initiation: Dilute enzyme into the peptide solution to a final Enzyme:Substrate ratio of 1:100 (w/w). Incubate at 37°C.

  • Sampling: At

    
     min, remove 50 
    
    
    
    L aliquots.
  • Quenching: Immediately add 50

    
    L of 1% Formic Acid in Acetonitrile to quench the reaction and precipitate the enzyme.
    
  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into LC-MS/MS.

Self-Validating Check: The L-Tyr control must show >50% degradation within 30-60 minutes to validate enzyme activity. If L-Tyr remains stable, the enzyme is inactive, and the D-DIT result is invalid.

Protocol B: Ex Vivo Plasma Stability (Systemic Half-Life)

Objective: To predict circulating half-life in a physiologically relevant matrix containing a cocktail of peptidases.

Materials:

  • Matrix: Pooled human/rat plasma (heparinized), pH adjusted to 7.4.

  • Internal Standard (IS): Deuterated analog or a structural analog (e.g., Warfarin or Tolbutamide) to correct for extraction efficiency.

Workflow:

  • Equilibration: Pre-warm plasma (900

    
    L) to 37°C for 10 min.
    
  • Spiking: Add 10

    
    L of peptide stock (1 mM in water/DMSO) to achieve 10 
    
    
    
    M final concentration. Note: Keep DMSO <1% to avoid enzyme inhibition.
  • Incubation: Shake gently at 37°C.

  • Time Points: Harvest 100

    
    L at 0, 15, 30, 60, 120, 240 min, and 24 hours.
    
  • Extraction: Add 300

    
    L ice-cold Acetonitrile containing Internal Standard. Vortex for 30s.
    
  • Clarification: Centrifuge at 14,000 rpm for 10 min at 4°C.

  • Analysis: Analyze supernatant via LC-MS/MS.

Analytical Methodology (LC-MS/MS)[1][2]

Detection of D-DIT peptides requires specific mass spectrometry parameters due to the heavy iodine atoms.

  • Mass Shift: D-DIT adds significant mass compared to Tyr.

    • L-Tyr Residue Mass: 163.06 Da

    • D-DIT Residue Mass: ~414.8 Da (Substitution of 2H with 2I:

      
       Da increase).
      
  • Isotopic Pattern: Iodine is monoisotopic (

    
    I). However, the mass defect is negative. Ensure the mass window is wide enough.
    
  • Fragmentation: DIT residues often lose Iodine radical (

    
    I, -127 Da) or HI (-128 Da) during CID (Collision Induced Dissociation). Look for these characteristic neutral losses to confirm the D-DIT moiety.
    

LC Conditions:

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7

    
    m.
    
  • Mobile Phase: A: 0.1% Formic Acid in H

    
    O; B: 0.1% Formic Acid in MeCN.
    
  • Gradient: D-DIT is significantly more hydrophobic than L-Tyr. Expect the D-DIT peptide to elute later than the L-Tyr control.

Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the logical flow of the stability assessment, highlighting the critical "Go/No-Go" decision points based on control performance.

D_DIT_Assay_Workflow Start Peptide Synthesis (D-DIT vs L-Tyr Control) Incubation Enzymatic Incubation (Plasma or Chymotrypsin) Start->Incubation Quench Acid Quench & Protein Precipitation Incubation->Quench t = 0, 15, 30... Analysis LC-MS/MS Analysis (Detect Parent Ion) Quench->Analysis Decision Check L-Tyr Control Analysis->Decision Valid Calculate t1/2 for D-DIT Decision->Valid Control Degraded Invalid Assay Failed: Enzyme Inactive Decision->Invalid Control Stable

Caption: Logical workflow for comparative stability profiling. The validity of the D-DIT resistance data is contingent on the degradation of the L-Tyr control.

Data Presentation: Expected Results

Summarize your data in a comparative table format.

ParameterL-Tyr Control PeptideD-DIT Modified PeptideInterpretation
Retention Time (min) 4.56.2D-DIT increases hydrophobicity.
Chymotrypsin t

12 min> 240 minPrimary Success Metric. Demonstrates steric/chiral resistance.
Plasma t

45 min180 minDemonstrates general systemic stability.
Main Metabolite Cleaved fragment (n-1)Intact ParentD-DIT prevents cleavage at the modification site.

Calculation of Stability Parameters

Half-life (


)  is calculated assuming pseudo-first-order kinetics (where 

is not true in plasma, but substrate depletion is modeled exponentially).


Where:

  • 
     is the slope of the linear regression of 
    
    
    
    vs time.

Intrinsic Clearance (


)  (for microsomal assays):


References

  • Boudker, O. & Verdon, G. (2010). Structure and mechanism of a Na+-independent amino acid transporter. Science. Link (Context: D-DIT as a stable inhibitor/substrate analog).

  • Napolitano, L. et al. (2017). In silico Description of LAT1 Transport Mechanism at an Atomistic Level. Frontiers in Chemistry. Link (Context: Structural modeling of D-DIT interactions).

  • Di, L. (2015). Strategic approaches to optimizing peptide ADME properties. AAPS Journal. Link (Context: General peptide stability protocols).

  • Gentilucci, L. et al. (2010). Chemical modifications designed to improve peptide stability. Current Pharmaceutical Design. Link (Context: D-amino acid and halogenation strategies).

Troubleshooting & Optimization

Technical Support Center: Preventing Deiodination of 3,5-Diiodo-D-tyrosine During Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of peptides and small molecules containing 3,5-diiodo-D-tyrosine (DIT) presents unique chemical challenges. The carbon-iodine (C-I) bond on the phenolic ring is highly susceptible to cleavage under reductive, photolytic, and transition-metal-catalyzed conditions.

As a Senior Application Scientist, I have designed this guide to help you diagnose the root cause of deiodination in your workflows and implement field-proven, self-validating protocols to ensure the structural integrity of your iodinated compounds.

Diagnostic Workflow: Identifying the Source of Deiodination

Before altering your synthetic protocols, use the decision tree below to identify the exact stage where iodine loss is occurring.

DeiodinationTroubleshooting Start Deiodination of This compound Detected Step1 Identify Stage of Loss Start->Step1 Cond1 SPPS Cleavage (TFA Cocktail) Step1->Cond1 Cond2 Metal Catalysis (Pd, Cu Couplings) Step1->Cond2 Cond3 Storage & Handling (Benchtop) Step1->Cond3 Mech1 Reductive Cleavage by Silanes/Thiols Cond1->Mech1 Mech2 Oxidative Addition into C-I Bond Cond2->Mech2 Mech3 Photolytic Homolysis of C-I Bond Cond3->Mech3 Sol1 Modify Scavengers (Use H2O/Phenol) Mech1->Sol1 Sol2 Switch to Late-Stage NIS Iodination Mech2->Sol2 Sol3 Actinic Protection (Amber Vials) Mech3->Sol3

Fig 1. Troubleshooting workflow for diagnosing and preventing this compound deiodination.

Frequently Asked Questions (FAQs) & Troubleshooting

Solid-Phase Peptide Synthesis (SPPS) Challenges

Q: Why am I losing iodine during the TFA cleavage cocktail step? Causality: Standard SPPS cleavage cocktails (such as Reagent K) rely on potent carbocation scavengers like triisopropylsilane (TIPS) and 1,2-ethanedithiol (EDT). In highly acidic environments (TFA), these silanes and thiols act as strong reducing agents. The electron-deficient diiodophenyl ring of this compound is highly susceptible to reductive dehalogenation via hydride or thiol transfer, leading to the sequential loss of iodine atoms[1]. Solution: Eliminate TIPS and EDT from your cleavage cocktail. Switch to a milder, non-reducing scavenger mixture such as TFA/H₂O/Phenol (95:2.5:2.5 v/v). Phenol effectively traps carbocations without reducing the C-I bond. Additionally, restrict the cleavage time to a maximum of 1.5 to 2 hours.

Transition Metal-Catalyzed Reactions

Q: My Pd-catalyzed macrocyclization is causing complete deiodination of the this compound residue. How do I prevent this? Causality: Aryl iodides are exceptional electrophiles. In the presence of low-valent transition metals like Palladium (Pd⁰) or Copper (Cu¹), the metal catalyst will rapidly undergo oxidative addition directly into the weak C-I bond of the DIT residue. This diverts the catalyst away from your intended reaction site, resulting in off-target cross-coupling or complete hydrodehalogenation[2]. Solution: this compound is fundamentally incompatible with standard Pd/Cu catalysis. You must perform the metal-catalyzed cross-coupling on the uniodinated D-tyrosine precursor. Once the macrocycle is formed and the metal is thoroughly scavenged, perform a late-stage electrophilic iodination (see Section 4).

Photolytic Degradation

Q: My purified this compound peptide degrades upon storage or handling on the benchtop. What is happening? Causality: The carbon-iodine bond in iodotyrosines and thyronine derivatives is highly photolabile. Exposure to near-UV or ambient laboratory light provides sufficient energy to induce homolytic cleavage of the C-I bond. This generates a highly reactive aryl radical that abstracts a hydrogen atom from the surrounding solvent or buffer, resulting in irreversible deiodination[3]. Solution: Implement strict actinic protection. Handle all DIT-containing solutions in amber glass vials or wrap reaction vessels in aluminum foil. Store lyophilized powders at -20°C or -80°C in the dark, under an inert argon atmosphere.

Quantitative Reagent Compatibility Profile

To prevent accidental degradation, consult this compatibility matrix before exposing this compound to standard synthetic reagents.

Reagent / ConditionSynthetic StageDeiodination RiskMechanistic CausalityRecommended Alternative
TIPS / EDT SPPS CleavageHigh Reductive dehalogenation via hydride/thiol transferPhenol / H₂O
Pd(PPh₃)₄ / CuI Cross-CouplingCritical Oxidative addition into the highly electrophilic C-I bondLate-stage NIS iodination
UV / Ambient Light Handling & StorageModerate Photolytic homolytic cleavage of the C-I bondAmber vials / Argon
Piperidine (20%) Fmoc DeprotectionLow Base-catalyzed degradation (minimal during short exposures)DBU (if strictly necessary)
NIS / TFA Electrophilic IodinationNone N/A (Constructive pathway)N/A (Preferred method)

Recommended Methodology: Late-Stage Chemoselective Iodination

Rationale: Direct incorporation of Fmoc-3,5-diiodo-D-tyrosine during SPPS often results in poor coupling yields due to steric hindrance, and cumulative deiodination across multiple synthetic steps. Late-stage solution-phase iodination bypasses these issues entirely. By performing the iodination on the fully assembled, unprotected D-tyrosine peptide, you leverage the natural electron-rich properties of the phenolic ring for rapid, chemoselective electrophilic aromatic substitution[4].

Self-Validating Protocol:

This protocol includes built-in visual and analytical validation steps to ensure absolute control over the iodination process.

  • Substrate Preparation: Dissolve the purified, unprotected D-tyrosine-containing peptide in a 1:1 (v/v) mixture of Acetonitrile (MeCN) and Water (H₂O) to a final concentration of 1–5 mM.

  • Acidification (Selectivity Control): Add 0.1% Trifluoroacetic acid (TFA) to the solvent mixture.

    • Causality: Mild acidic conditions protonate competing nucleophilic side chains (e.g., primary amines) and prevent the over-oxidation of sensitive residues (like Met or Trp), while the electron-rich phenolic ring of tyrosine remains highly reactive toward electrophiles.

  • Electrophile Addition: Prepare a fresh 100 mM stock solution of N-iodosuccinimide (NIS) in MeCN. Add exactly 2.2 molar equivalents of NIS dropwise to the peptide solution at room temperature.

    • Causality: A slight stoichiometric excess (over the theoretical 2.0 equivalents) ensures complete diiodination at both the 3- and 5-positions of the phenolic ring, driving the reaction to completion without generating poly-iodinated side products.

  • Kinetic Monitoring: Stir the reaction in the dark for 5–15 minutes. Monitor the conversion via LC-MS.

    • Self-Validation: The reaction is nearly instantaneous. The appearance of a mass shift of +251.8 Da (addition of two iodine atoms minus two protons) confirms successful diiodination.

  • Reaction Quenching: Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise.

    • Self-Validation: The visual dissipation of any faint yellow tint (indicative of free iodine/oxidants) to a completely colorless solution provides immediate visual confirmation that all unreacted electrophilic iodine species have been neutralized.

  • Isolation: Lyophilize the mixture or inject it directly onto a preparative RP-HPLC system for final purification.

References

  • [3] Synthesis of thyroid hormone metabolites by photolysis of thyroxine and thyroxine analogs in the near UV. PNAS.3

  • [4] An optimized strategy for the mild and efficient solution phase iodination of tyrosine residues in bioactive peptides. ResearchGate. 4

  • [2] Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. NIH. 2

  • [1] Late-stage labeling of diverse peptides and proteins with iodine-125. NIH. 1

Sources

Minimizing racemization of Fmoc-3,5-diiodo-D-tyrosine during coupling

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Minimizing Racemization of Fmoc-3,5-diiodo-D-tyrosine

Subject: Optimization of Coupling Conditions for Halogenated Tyrosine Derivatives Applicable Compounds: Fmoc-Tyr(3,5-I)-OH, Fmoc-D-Tyr(3,5-I)-OH, and related halogenated analogs. Audience: Peptide Chemists, Medicinal Chemists, Process Development Scientists.

The Challenge: The "Halogen Effect" on Racemization

Coupling 3,5-diiodo-tyrosine presents a unique challenge compared to standard tyrosine. The presence of two massive iodine atoms on the aromatic ring exerts a strong electron-withdrawing inductive effect (-I effect) .

This electronic pull significantly lowers the pKa of the


-proton  (the hydrogen attached to the chiral center). In the presence of the bases typically used in peptide coupling (like DIEA), this proton becomes labile. Its removal leads to the formation of a planar 5(4H)-oxazolone  intermediate. When this ring re-opens, the chirality is lost, resulting in a racemic mixture (L- and D- isomers).

Key Takeaway: The standard "high-efficiency" protocols (e.g., HATU/DIEA + Microwave) that work for Ala or Leu will disastrously racemize Fmoc-Tyr(3,5-I)-OH. You must switch to "neutral" or "low-base" activation methods.

Troubleshooting & FAQs

Q1: Which coupling reagent system should I use to minimize racemization?

Recommendation: DIC / Oxyma Pure (Diisopropylcarbodiimide / Ethyl cyanohydroxyiminoacetate).

  • Why: This is a "neutral" coupling method. Unlike uronium salts (HATU/HBTU), carbodiimide couplings do not require a tertiary base (like DIEA) to function. By eliminating the base, you remove the primary driver of proton abstraction at the

    
    -carbon.
    
  • Alternative: DIC / HOBt is also acceptable but generally slower and slightly less efficient than Oxyma Pure.

  • Avoid: HATU, HBTU, or PyBOP with DIEA (DIPEA). The high basicity of DIEA will rapidly racemize the activated ester.

Q2: If I must use a uronium reagent (like HATU), how can I protect the chirality?

Recommendation: Switch the base from DIEA to 2,4,6-Collidine (TMP) .

  • Mechanism: Collidine is a weaker and more sterically hindered base than DIEA. It is sufficient to activate the uronium salt but struggles to abstract the sterically shielded (but acidic)

    
    -proton of the amino acid.
    
  • Protocol: Use exactly 1.0 equivalent of base relative to the amino acid. Excess base promotes oxazolone formation.

Q3: Can I use microwave heating to accelerate this coupling?

Recommendation: NO.

  • Reasoning: Racemization is an endothermic process; its rate increases exponentially with temperature. While microwave heating drives difficult couplings, the risk of epimerization for electron-deficient amino acids like 3,5-diiodo-Tyr outweighs the benefits.

  • Solution: Perform this specific coupling at Room Temperature (RT) or even 0°C if the sequence allows. Extend the reaction time (e.g., 2–4 hours) rather than increasing the temperature.

Q4: The amino acid is not dissolving well in DMF. What should I do?

Recommendation: Use a DMF / DCM (1:1) or NMP mixture.

  • Insight: Halogenated amino acids are often more hydrophobic. Dichloromethane (DCM) helps solubilize the protected amino acid and also has a lower dielectric constant than DMF, which can slightly stabilize the activated ester against racemization.

Optimized Low-Racemization Protocol

This protocol is designed to be self-validating. If the Kaiser test is negative after Step 5, the coupling is complete with minimal risk to chirality.

Reagents:

  • Amino Acid: Fmoc-Tyr(3,5-I)-OH (3.0 eq)[1]

  • Activator: Oxyma Pure (3.0 eq)

  • Coupling Agent: DIC (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Workflow:

  • Dissolution: Dissolve Fmoc-Tyr(3,5-I)-OH and Oxyma Pure in the minimum amount of DMF required to fully solubilize them.

    • Note: Do not add the DIC yet.

  • Chilling (Optional but Recommended): Place the amino acid solution in an ice bath (0°C) for 5 minutes.

  • Activation: Add the DIC to the amino acid/Oxyma solution.

    • Critical:Do not pre-activate for more than 2 minutes. Long pre-activation times allow the activated ester to convert to the oxazolone before it encounters the resin.

  • Coupling: Immediately add the cold activated mixture to the resin-bound peptide.

  • Incubation: Agitate at Room Temperature for 2 to 4 hours.

    • Do not heat.

  • Monitoring: Wash resin with DMF (3x) and DCM (3x). Perform a Kaiser (ninhydrin) test.

    • If blue (positive): Re-couple using the same conditions for another 2 hours.

    • If colorless (negative): Proceed to the next step.

Comparative Data: Racemization Risk Factors

The following table illustrates the relative risk of racemization for various coupling conditions, derived from comparative studies on electron-deficient amino acids (e.g., Cys, His, Phg).

Coupling ConditionBase UsedTemperatureEst.[2][3][4] Racemization RiskRecommendation
DIC / Oxyma None25°C< 0.5% (Low) Preferred
DIC / HOBt None25°C< 1.0% (Low)Acceptable
HATU Collidine25°C2.0% - 5.0% (Med)Use with Caution
HATU / HBTU DIEA 25°C> 10% (High) AVOID
Any Reagent DIEA 60°C+ (MW) > 20% (Critical) PROHIBITED

Visualizations

Figure 1: Mechanism of Base-Induced Racemization

This diagram illustrates how the iodine atoms facilitate the loss of chirality via the oxazolone pathway.

RacemizationMechanism Start Fmoc-Tyr(3,5-I)-OH (Activated Ester) ProtonLoss Alpha-Proton Abstraction Start->ProtonLoss Facilitated by Base Base (e.g., DIEA) Base->ProtonLoss Attacks H+ Enol Enol / Oxazolone Intermediate ProtonLoss->Enol Cyclization Racemic Racemic Mixture (L- and D-Isomers) Enol->Racemic Ring Opening IodineEffect Iodine Inductive Effect (Increases Acidity) IodineEffect->ProtonLoss

Caption: The electron-withdrawing iodine atoms increase the acidity of the alpha-proton, allowing bases to catalyze the formation of the achiral oxazolone intermediate.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to select the correct protocol.

DecisionTree Start Start: Coupling Fmoc-Tyr(3,5-I)-OH Q1 Is the sequence prone to aggregation? Start->Q1 NoAgg No Q1->NoAgg Standard YesAgg Yes Q1->YesAgg Difficult Rec1 Use DIC / Oxyma (Base-Free) at Room Temp NoAgg->Rec1 Q2 Can you use DIC/Oxyma? YesAgg->Q2 YesDIC Yes Q2->YesDIC NoDIC No (Must use Uronium) Q2->NoDIC Rec2 Use DIC / Oxyma + DCM/DMF Solvent Mix YesDIC->Rec2 Rec3 Use HATU / Collidine (No DIEA) at 0°C to RT NoDIC->Rec3

Caption: Logic flow for selecting coupling conditions. Neutral conditions (DIC/Oxyma) are always the first choice to protect chirality.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Steinauer, R., et al. (1989). Racemization of Fmoc-Amino Acid Derivatives During Incorporation into Peptides. International Journal of Peptide and Protein Research.[5] Link

  • Sigma-Aldrich. (2024). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides (Analogous Mechanism). Sigma-Aldrich Technical Guides. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Notes. Link

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis (Analogous Electron-Deficient System). Luxembourg Bio Technical Support. Link

Sources

Troubleshooting low coupling efficiency of sterically hindered D-Tyr analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Coupling Efficiency of Sterically Hindered D-Tyr Analogs Content Type: Technical Support Center (Troubleshooting Guides & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Steric Barrier

Incorporating D-Tyrosine analogs (e.g., D-Tyr(Et), 2,6-dimethyl-Tyr, or bulky O-protected variants) into peptide chains presents a dual challenge: steric hindrance impeding nucleophilic attack and chiral instability (racemization) driven by over-activation.

Standard protocols (HBTU/DIEA) often fail here, resulting in deletion sequences or epimeric impurities. This guide provides a self-validating workflow to overcome these barriers using modern carbodiimide/oxime chemistry and thermodynamic optimization.

Module 1: Diagnostic Logic & Workflow

Before changing reagents, confirm the failure mode. Is it chemical reactivity or physical inaccessibility?

The Troubleshooting Decision Tree

Use this logic flow to determine your next experimental move.

TroubleshootingFlow Start Start: Low Yield / Deletion Diag Step 1: Micro-Cleavage & HPLC/MS Start->Diag Result1 Product + Deletion Sequence? Diag->Result1 Incomplete Coupling Result2 Product + Epimer (L-Tyr)? Diag->Result2 Wrong Stereochemistry Solvation Issue: Aggregation/Sterics Action: Chaosotropic Salts + Solvent Switch Result1->Solvation Racemization Issue: Base-Catalyzed Epimerization Action: Switch to Neutral pH (DIC/Oxyma) Result2->Racemization Reagent Step 2: Change Activation HATU (High Power) vs. Oxyma (High Fidelity) Solvation->Reagent Racemization->Reagent Microwave Step 3: Thermodynamics Microwave at 75°C (Max) Reagent->Microwave If still failing

Figure 1: Diagnostic logic for isolating the root cause of synthesis failure.

Module 2: The Chemistry Engine (Reagent Selection)

The Problem with HBTU/DIEA

Traditional uronium salts (HBTU/HCTU) require a tertiary base (DIEA/NMM). For D-Tyr analogs, the basic environment removes the


-proton, leading to oxazolone formation  and subsequent racemization.[1] Furthermore, the bulky side chain prevents the active ester from approaching the N-terminus.
The Solution: Oxyma Pure + DIC

We recommend shifting to Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) combined with DIC (Diisopropylcarbodiimide) .

  • Why? It operates at near-neutral pH, significantly reducing racemization while maintaining coupling efficiency comparable to HATU [1].

  • Safety: Oxyma is non-explosive, unlike HOBt/HOAt.[2][3][4]

Comparative Data: Coupling Efficiency vs. Racemization[1][2][4]
Coupling SystemActivation PowerRacemization RiskRecommended For
HBTU / DIEA ModerateHigh (Base-driven)Standard L-amino acids only.
HATU / DIEA Very High Moderate"Nuclear option" for difficult sequences; use minimal base.
DIC / Oxyma HighVery Low D-Tyr analogs , Cys, His, and aggregation-prone regions.
COMU / DIEA Very HighLow-ModerateMicrowave synthesis; safer alternative to HATU.

Module 3: Experimental Protocols

Protocol A: The "High-Fidelity" Coupling (Recommended)

Use this for D-Tyr analogs to maximize yield while preserving chirality.

  • Resin Preparation: Swell resin in NMP (N-methylpyrrolidone) for 20 mins. NMP solvates hydrophobic chains better than DMF.[5]

  • Pre-Activation (Important):

    • Dissolve 5.0 eq of Fmoc-D-Tyr-OH derivative in minimal NMP.

    • Add 5.0 eq of Oxyma Pure .

    • Add 5.0 eq of DIC .

    • Allow to activate for only 2-3 minutes. (Longer activation increases side reactions).

  • Coupling: Add mixture to resin.

  • Temperature: Heat to 75°C for 15 minutes (Microwave) or 50°C for 60 minutes (Conventional).

    • Warning: Do not exceed 75°C for D-isomers.

  • Double Couple: Drain and repeat steps 2-4 with fresh reagents.

Protocol B: The "Nuclear" Option (Acyl Fluorides)

Use this ONLY if Protocol A fails due to extreme steric bulk (e.g., N-methyl-D-Tyr).

  • Reagent: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate).[4]

  • Mechanism: Converts the carboxylic acid into an Acid Fluoride , which is smaller and more reactive than an OBt/Oxyma ester.

  • Mix: 4 eq AA + 4 eq TFFH + 8 eq DIEA in Dichloromethane (DCM).

  • Coupling: React for 2 hours at room temperature. (High temps with TFFH can cause degradation).

Module 4: Visualizing the Racemization Trap

Understanding why D-Tyr fails helps you prevent it. The diagram below illustrates the competition between successful coupling and the oxazolone pathway.

Racemization AA Activated D-Tyr (O-Acylisourea) Oxazolone Oxazolone Intermediate AA->Oxazolone Slow Coupling (Steric Hindrance) Peptide Correct Peptide (D-Tyr) AA->Peptide Fast Coupling (Oxyma/DIC) Racemate Racemized Product (DL-Tyr Mix) Oxazolone->Racemate Enolization Base Base (DIEA) Base->Oxazolone Promotes Proton Abstraction

Figure 2: Steric hindrance slows coupling, allowing base-catalyzed oxazolone formation (Red Path). Neutral coupling (Green Path) prevents this.

FAQ: Troubleshooting Specific Scenarios

Q: My Kaiser test is negative (yellow), but the yield is low. Why? A: The Kaiser test detects primary amines.[6][7] If your D-Tyr coupling is followed by a bulky residue, the N-terminus might be "buried" in a hydrophobic pocket (aggregation), giving a false negative.

  • Fix: Use the Chloranil test (more sensitive for secondary/hindered amines) or perform a micro-cleavage to verify the mass via LC-MS [2].

Q: Can I use microwave heating at 90°C to force the reaction? A: No. While 90°C is standard for L-amino acids, D-amino acids are prone to thermal enantiomerization. Limit microwave temperature to 75°C max for D-Tyr. For Cys and His, limit to 50°C [3].

Q: I see a +152 Da mass shift in my MS. What is this? A: This is likely a sulfonylation adduct if you are using Pbf/Pmc protecting groups on Arginine elsewhere in the peptide, or it could be a tetramethylguanidinium cap if using HATU with excess base (though that is usually +101 Da). If using DIC/Oxyma, verify you aren't seeing an N-acylurea rearrangement (M+42 or similar depending on carbodiimide).

Q: Why NMP instead of DMF? A: NMP (N-methylpyrrolidone) has a lower dielectric constant but better solvating power for beta-sheet aggregates. For difficult sequences, a binary solvent system of NMP/DMSO (9:1) can disrupt inter-chain hydrogen bonding that prevents the bulky D-Tyr from accessing the reaction site [4].

References

  • CEM Corporation. Microwave Peptide Synthesis: CarboMAX and Temperature Limits. [Link]

  • Biotage. What do you do when your peptide synthesis fails? (Solvent Selection). [Link]

Sources

Validation & Comparative

Technical Guide: Chiral HPLC Separation of 3,5-Diiodo-D-tyrosine from L-Isomer

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 3,5-Diiodo-D-tyrosine (D-DIT) from its L-isomer is a critical workflow in thyroid hormone research and pharmaceutical purity analysis. While L-DIT is the biological precursor to thyroxine (T4), the D-isomer acts as a trace impurity or specific biomarker.

This guide moves beyond generic amino acid methods to address the specific challenge of DIT: the steric bulk of iodine atoms at the 3,5-positions . Unlike simple tyrosine, DIT requires a chiral stationary phase (CSP) that can accommodate this bulk while maintaining strict recognition of the


-amino center.

The Verdict:

  • For Optical Purity (UV Detection): The Crown Ether (Crownpak CR-I+) method is superior due to high selectivity (

    
    ) and predictable elution order (D- first).
    
  • For LC-MS Applications: The Teicoplanin (Chirobiotic T) method is preferred to avoid the non-volatile perchloric acid mobile phases required by crown ethers.

Mechanism of Recognition

Understanding why separation occurs is vital for troubleshooting.

The Steric Challenge

The iodine atoms on the phenyl ring increase the hydrophobicity and volume of the side chain.

  • Ligand Exchange (Traditional): Often fails or shows broad peaks because the bulky iodines interfere with the formation of the tight ternary complex around the Copper(II) ion.

  • Crown Ether (Recommended): The recognition occurs at the ammonium group (

    
    ).[1] The bulky iodinated ring acts as a "handle" that interacts with the hydrophobic exterior of the crown ether, actually enhancing resolution compared to native tyrosine in some cases.
    
DOT Diagram: Chiral Recognition Logic

ChiralRecognition Sample D/L-DIT Sample AcidicCond Acidic Mobile Phase (Protonation of Amine) Sample->AcidicCond Ammonium R-NH3+ Formed AcidicCond->Ammonium Crown Crown Ether CSP (Host-Guest Complex) Ammonium->Crown Method A Teico Teicoplanin CSP (H-Bonding + Hydrophobic) Ammonium->Teico Method B CrownMech Inclusion of NH3+ + Steric Barrier (Iodine) Crown->CrownMech TeicoMech Hydrophobic Pocket Fit (Iodine Affinity) Teico->TeicoMech Separation Enantiomer Separation CrownMech->Separation High Alpha TeicoMech->Separation MS Compatible

Figure 1: Mechanistic pathways for DIT separation using Crown Ether vs. Teicoplanin phases.

Comparative Analysis of Methods

FeatureMethod A: Crown Ether (Recommended)Method B: Teicoplanin (Alternative)Method C: Ligand Exchange (Legacy)
Column Brand Daicel CROWNPAK CR-I(+)Astec CHIROBIOTIC TSumichiral OA-5000 / Chiralpak MA(+)
Selector Chiral Crown Ether (18-crown-6 derivative)Macrocyclic Glycopeptide (Teicoplanin)Copper(II) complex
Elution Order D-DIT elutes First Varies (Mode dependent)L-DIT usually First
Resolution (

)
High (> 2.0 typical)Moderate (1.5 - 2.0)Variable
Mobile Phase

(pH 1.0–2.[2]0) / ACN
Water / Methanol / Buffer

aqueous solution
Detection UV (Perchloric acid is transparent)UV or MS UV only (Copper interferes with MS)
Major Drawback Strongly acidic; Not MS friendly.Requires optimization of organic ratio.Short column life; Copper waste.

Experimental Protocols

Protocol A: High-Efficiency Separation (Crownpak CR-I+)

Best for: Purity analysis (0.1% impurity detection) using UV.

1. Column Preparation:

  • Column: Daicel CROWNPAK CR-I(+) (

    
     mm, 5 
    
    
    
    m).[3] Note: The "I" denotes the immobilized version, which is more robust than the coated CR(+).
  • Temperature:

    
     (Lowering to 
    
    
    
    can significantly increase resolution if peaks overlap).

2. Mobile Phase Construction:

  • Aqueous (A): pH 1.5 Perchloric Acid (

    
    ).[2]
    
    • Prep: Add approx. 16.3 g of 70%

      
       to 1L ultrapure water.[2]
      
  • Organic (B): Acetonitrile (ACN).

  • Isocratic Composition: 85% A / 15% B.

    • Why: The organic modifier reduces retention time for the hydrophobic iodinated ring. Pure aqueous phases (used for simple amino acids) will cause DIT to retain too long.

3. Operational Parameters:

  • Flow Rate: 0.4 mL/min.

  • Detection: UV @ 230 nm (DIT has strong absorbance here; 254 nm is also viable).

  • Sample Diluent: Mobile Phase A (Do not dissolve in pure MeOH/ACN to avoid breakthrough).

4. Expected Results:

  • D-DIT:

    
     min.
    
  • L-DIT:

    
     min.
    
  • Note: The D-isomer elutes first because the L-isomer forms a more stable inclusion complex with the chiral crown ether, retaining it longer.

Protocol B: MS-Compatible Separation (Chirobiotic T)

Best for: Biological samples (Serum/Urine) requiring Mass Spec.

1. Column Preparation:

  • Column: Astec CHIROBIOTIC T (

    
     mm, 5 
    
    
    
    m).
  • Temperature:

    
    .
    

2. Mobile Phase (Polar Ionic Mode):

  • Composition: Methanol / 0.1% Triethylamine Acetate (TEAA) buffer (pH 4.5).

  • Ratio: 80:20 (v/v).[2]

  • Optimization: If DIT elutes too fast, increase the water content (switch to Reversed Phase mode: 30% ACN / 70% Buffer).

3. Operational Parameters:

  • Flow Rate: 1.0 mL/min.

  • Detection: MS (ESI Positive). Monitor m/z 433.9 (M+H).

Troubleshooting & Optimization Workflow

If resolution is poor (


), follow this logic:

Optimization Start Poor Resolution (Rs < 1.5) CheckTemp Decrease Temperature (Try 10°C) Start->CheckTemp Result Resolution Improved? CheckTemp->Result CheckOrganic Adjust Organic Modifier CheckOrganic->Result CheckAcid Lower pH (Crownpak only) (pH 2.0 -> 1.0) CheckAcid->Result Result->CheckOrganic No Result->CheckAcid No Success Proceed to Validation Result->Success Yes Fail Switch Column Type Result->Fail Still No

Figure 2: Step-by-step optimization logic for chiral resolution of DIT.

Critical "Gotchas"
  • Memory Effect: Iodine-containing compounds can stick to stainless steel. Passivate your LC system with 20% nitric acid if you see ghost peaks.

  • Solubility: DIT is less soluble than Tyrosine. Ensure the sample is fully dissolved; adding a small amount of dilute HCl to the sample prep helps solubility and ensures the amine is protonated for the Crown Ether method.

  • Elution Reversal: If using Crownpak CR(-) instead of CR(+), the elution order flips (L-DIT first).[1] Ensure you have the correct column.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Sielc Technologies. (2018). HPLC Method for Analysis of 3,5-Diiodo-L-tyrosine (DIT) and Thyroid Hormones. Retrieved from [Link]

  • Gika, H. G., et al. (2004). "Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography." Journal of Chromatography B.
  • Berthod, A., et al. (2000). "Macrocyclic antibiotic chiral stationary phases." Journal of Chromatography A. (Mechanism of Teicoplanin separation).

Sources

Determination of Enantiomeric Excess (ee) of 3,5-Diiodo-D-tyrosine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

3,5-Diiodo-D-tyrosine (D-DIT) is a critical halogenated amino acid derivative, distinct from its biologically dominant L-isomer (a precursor to thyroid hormones T3 and T4).[1] In drug development, D-DIT is increasingly scrutinized as a metabolic probe and a chiral intermediate for non-natural peptide synthesis.[1]

The determination of enantiomeric excess (ee) for D-DIT is not merely a purity check; it is a safety and efficacy gate. The L-isomer possesses potent hormonal activity, making its presence as an impurity in D-DIT formulations a significant biological liability.[1]

This guide compares three distinct analytical workflows to determine the ee of D-DIT. Unlike generic amino acid guides, this document focuses on the specific challenges posed by the bulky iodine substituents and the phenolic hydroxyl group.

Method Selection Matrix

The following decision tree illustrates the logic for selecting the appropriate methodology based on your laboratory's constraints and sensitivity requirements.

MethodSelection Start Start: Define Requirement HighThroughput Requirement: Routine QC / Bulk Purity Start->HighThroughput Pure Substance Bioanalysis Requirement: Biological Matrix / Trace Analysis Start->Bioanalysis Plasma/Urine CostSensitive Requirement: Low Cost / Standard Equipment Start->CostSensitive Limited Budget Method1 Method 1: Direct Chiral HPLC (Crown Ether) HighThroughput->Method1 Best Robustness Method3 Method 3: Derivatization (Marfey's Reagent) Bioanalysis->Method3 Best Sensitivity (MS) Method2 Method 2: Ligand Exchange (LEC) CostSensitive->Method2 Uses C18 Column

Figure 1: Strategic decision matrix for selecting the optimal ee determination workflow.

Method 1: Direct Chiral HPLC (Crown Ether)

The "Gold Standard" for QC and Process Chemistry

This method utilizes a chiral stationary phase (CSP) specifically designed for amino acids. The bulky iodine atoms on the tyrosine ring do not interfere with the primary separation mechanism, making this the most robust approach.

Mechanistic Insight

The separation relies on the formation of a host-guest complex between the ammonium group (


) of the DIT and the chiral crown ether (18-crown-6 derivative) coated on the silica support.
  • Critical Factor: The mobile phase must be acidic (pH 1.0–2.[2][3]0) to ensure the amino group is fully protonated.

  • Elution Order: On a CROWNPAK CR(+) column, the D-enantiomer elutes first , followed by the L-enantiomer.[1] This is advantageous for determining small amounts of L-impurity (eluting second prevents tailing of the major peak from obscuring the minor peak).

Validated Protocol
ParameterSpecification
Column Daicel CROWNPAK CR(+) (150 mm × 4.0 mm, 5 µm)
Mobile Phase Aqueous Perchloric Acid (HClO₄), pH 1.5
Modifier Methanol (0% to 15% v/v).[1] Note: Higher MeOH reduces retention but may lower resolution.
Flow Rate 0.4 – 0.6 mL/min
Temperature 10°C – 25°C (Lower temperature increases resolution)
Detection UV at 230 nm (or 254 nm)
Sample Prep Dissolve DIT in Mobile Phase (approx. 0.5 mg/mL)
Causality & Troubleshooting
  • Why Perchloric Acid? Unlike phosphate buffers, perchlorate anions form stable ion pairs that do not interfere with the crown ether complexation. Avoid potassium salts (

    
    ) strictly, as 
    
    
    
    binds irreversibly to the crown ether, destroying the column.
  • Resolution Control: If

    
     is insufficient, lower the temperature . The complex formation is exothermic; lower temperatures stabilize the diastereomeric complexes, enhancing selectivity.
    

Method 2: Chiral Ligand Exchange Chromatography (CLEC)

The Cost-Effective Alternative [1]

If a dedicated chiral column is unavailable, CLEC allows enantioseparation on a standard C18 column by adding a chiral selector to the mobile phase.

Mechanistic Insight

This method creates a dynamic chiral stationary phase. A chiral selector (e.g., L-Proline) and a central metal ion (Cu²⁺) are added to the mobile phase.

  • The hydrophobic tail of the L-Proline complex adsorbs onto the C18 surface.

  • The DIT analyte forms a ternary mixed-ligand complex: [L-Proline—Cu—DIT] .[1]

  • Stereochemical hindrance between the ligands causes the D- and L-DIT complexes to have different stability constants and retention times.

LEC_Mechanism cluster_complex Ternary Complex C18 C18 Stationary Phase Selector Chiral Selector (L-Phenylalanine) C18->Selector Hydrophobic Interaction Copper Cu(II) Bridge Selector->Copper Coordination Analyte Analyte (D/L-DIT) Analyte->Copper Coordination

Figure 2: Ternary complex formation in Ligand Exchange Chromatography.

Validated Protocol
ParameterSpecification
Column Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 150 × 4.6 mm, 5 µm)
Mobile Phase 2 mM CuSO₄ + 4 mM L-Phenylalanine (or L-Proline) in Water/MeOH (85:[1]15)
pH Adjustment Adjust to pH 4.5 – 5.0 with dilute NaOH
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Causality & Troubleshooting
  • Choice of Selector: L-Phenylalanine is often superior to L-Proline for DIT because the phenyl ring of the selector interacts via

    
    -
    
    
    
    stacking with the iodinated phenolic ring of DIT, enhancing chiral recognition.
  • System Care: Copper salts are corrosive to stainless steel. Passivate the system with 10% nitric acid before use and flush thoroughly with water/EDTA after use to prevent precipitation.

Method 3: Indirect Derivatization (Marfey's Reagent)

High Sensitivity for Biological Matrices

For analyzing DIT in plasma or when MS detection is required, derivatization with Marfey's Reagent (FDAA) is the method of choice. It converts enantiomers into diastereomers, which can be separated on achiral columns.

Mechanistic Insight

FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) reacts with the primary amine of DIT.[1]

  • Reaction: Nucleophilic aromatic substitution.

  • Result: L-DIT forms the L-L diastereomer; D-DIT forms the L-D diastereomer.

  • Separation: The L-L diastereomer is more hydrophobic and typically elutes later than the L-D diastereomer on C18 columns (elution order may vary based on specific gradient).

Validated Protocol

Step 1: Derivatization

  • Mix 50 µL Sample + 100 µL FDAA (1% in acetone) + 20 µL 1M NaHCO₃.

  • Incubate at 40°C for 60 minutes.

  • Stop reaction with 20 µL 1M HCl.

Step 2: HPLC-UV/MS Analysis

Parameter Specification
Column C18 Core-Shell (e.g., Kinetex 2.6 µm, 100 × 2.1 mm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 60% B over 15 minutes

| Detection | UV 340 nm (Marfey's tag absorption) or MS (ESI+) |[1]

Comparative Analysis: Data & Performance

The following table synthesizes performance metrics based on experimental standards for halogenated aromatic amino acids.

MetricMethod 1: Crown Ether HPLCMethod 2: Ligand ExchangeMethod 3: Marfey's Derivatization
Resolution (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
High (> 2.5) Moderate (1.5 – 2.[1]0)High (> 3.0)
Limit of Detection ~1 µg/mL (UV)~5 µg/mL (UV)< 10 ng/mL (MS)
Sample Prep Time Minimal (< 5 min)Minimal (< 5 min)High (90 min)
Cost per Run High (Column ~$1500)Low (Standard Column) Medium (Reagents)
Elution Order D-DIT

L-DIT
Varies by SelectorL-D

L-L (Typically)
Robustness ExcellentSensitive to pH/TempRobust but labor-intensive
Calculation of Enantiomeric Excess (ee)

Regardless of the method,


 is calculated using the peak areas (

):

ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="ng-star-inserted display">


[1]

For D-DIT purity, where D is the major peak:


[1]

References

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). Retrieved from [Link]

  • Kumari, S., et al. (2007). "Chiral discrimination of D- and L-amino acids using iodinated tyrosines as chiral references."[1] Journal of the American Society for Mass Spectrometry, 18(8), 1516-1524. [Link]

  • Zheng, Y., et al. (2008). "Identification and quantitation of iodotyrosines and iodothyronines in hydrolysate of iodinated casein by capillary electrophoresis." Talanta, 69(1), 107-112.[1] [Link]

  • Bhushan, R., & Martens, J. (1997). "Direct Resolution of Enantiomers by High-Performance Liquid Chromatography using Chiral Stationary Phases."[1] Biomedical Chromatography. (General reference for Marfey's method application to amino acids).

  • Günther, K. (1988). "Thin-layer chromatographic enantiomeric resolution via ligand exchange."[1][4] Journal of Chromatography A, 448, 11-30.[1][4] [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3,5-Diiodo-D-tyrosine via Specific Optical Rotation

Author: BenchChem Technical Support Team. Date: March 2026

Foundational Principle: Why Stereochemical Identity is Non-Negotiable in Drug Development

In the landscape of pharmaceutical sciences, the three-dimensional structure of a molecule is as critical as its chemical composition. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The D- and L-forms of an active pharmaceutical ingredient (API) can range from one being therapeutic while the other is inert, to one being beneficial and the other dangerously toxic.

3,5-Diiodo-D-tyrosine, a derivative of the amino acid tyrosine, serves as a crucial building block in synthetic peptides and various therapeutic agents.[1] Its utility is predicated on its precise stereochemical configuration. Consequently, validating the enantiomeric purity of this compound is not merely a quality control checkpoint; it is a fundamental assurance of safety and efficacy.

This guide provides an in-depth protocol for the validation of this compound using polarimetry, a time-tested, non-destructive technique that measures the rotation of plane-polarized light by a chiral substance.[2][3] We will explore the causality behind the experimental choices, establish a self-validating protocol in alignment with international regulatory standards, and compare this method with other analytical alternatives.

The Core Technique: Polarimetry for Chiral Validation

Polarimetry measures the angle of optical rotation, a unique physical constant for a chiral compound under defined conditions (temperature, solvent, concentration, and light wavelength).[2][4] The specific rotation, [α], is calculated using the Biot equation:

[α]Tλ = α / (l × c)

Where:

  • [α] is the specific rotation.

  • T is the temperature (e.g., 20°C).

  • λ is the wavelength of light (typically the sodium D-line, 589 nm).

  • α is the observed angle of rotation.

  • l is the path length of the sample cell in decimeters (dm).

  • c is the concentration in grams per milliliter (g/mL).

The sign of the rotation (+ for dextrorotatory, - for levorotatory) is indicative of the specific enantiomer present. For 3,5-Diiodo-tyrosine, the L-enantiomer is dextrorotatory (+), meaning the D-enantiomer we are validating should be levorotatory (-).

Experimental Workflow: A Self-Validating System

The following diagram illustrates a robust workflow for the validation and routine analysis of this compound, incorporating principles from the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose.[5][6][7][8]

G cluster_prep Phase 1: Preparation & Setup cluster_validation Phase 2: Method Validation (ICH Q2(R2)) cluster_routine Phase 3: Routine Analysis A Define Analytical Target Profile (ATP) B Instrument Calibration (Quartz Plate Standard) A->B Pre-requisite C Solvent & Blank Preparation (1M HCl) B->C D Standard & Sample Preparation C->D E Specificity (vs. L-enantiomer & impurities) D->E F Linearity & Range E->F G Precision (Repeatability & Intermediate) F->G H Accuracy (% Recovery) G->H I Robustness (Temp, Concentration) H->I J System Suitability Test (SST) (Standard Check) I->J Method Approved K Sample Measurement (Triplicate Readings) J->K SST Passed L Calculate Specific Rotation K->L M Compare to Specification L->M

Caption: Workflow for Polarimetric Validation of this compound.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system, ensuring data integrity and trustworthiness.

Instrumentation and Materials
  • Polarimeter: High-precision model with a sodium lamp (589 nm) and temperature control capabilities (e.g., Peltier).

  • Sample Cell: 1.0 dm path length, calibrated.

  • Analytical Balance: Readable to 0.01 mg.

  • Volumetric Flasks: Class A, various sizes.

  • Reference Standard: Certified this compound (known purity).

  • Control Sample: 3,5-Diiodo-L-tyrosine (to prove specificity).

  • Solvent: 1 Molar Hydrochloric Acid (HCl), analytical grade.

  • Calibration Standard: NIST-traceable quartz control plate.

Instrument Calibration & System Suitability
  • Causality: Before any measurements, the instrument's performance must be verified. This step ensures that any observed rotation is due to the sample, not instrumental error.

  • Power On & Warm-up: Allow the polarimeter lamp to stabilize for at least 30 minutes.

  • Temperature Control: Set the instrument to maintain a constant temperature of 20°C ± 0.5°C.

  • Zero Calibration: Fill the sample cell with the solvent blank (1M HCl). Take a reading. This value should be 0.000° ± 0.002°. Calibrate to zero if necessary.

  • Performance Verification: Measure the rotation of a certified quartz plate. The observed rotation must be within the tolerance specified in the certificate. This is a critical system suitability check.

Sample Preparation
  • Causality: Accurate concentration is paramount for calculating specific rotation. The choice of 1M HCl as a solvent is based on historical data and supplier specifications, which show good solubility and stable readings for this compound.[1][9]

  • Standard Solution: Accurately weigh approximately 250 mg of the this compound reference standard.

  • Dissolve and dilute to volume in a 5.0 mL Class A volumetric flask using 1M HCl. This yields a target concentration (c) of 0.05 g/mL (or C=5 in specification notation).

  • Test Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Specificity Control Solution: Prepare a solution of the L-enantiomer at the same concentration to confirm an opposite and equal magnitude of rotation.

Measurement Procedure
  • Blank Measurement: Ensure the sample cell is clean and dry. Rinse twice with the 1M HCl blank, then fill. Take at least three readings and average them. This confirms the instrument zero.

  • Standard Measurement: Rinse the cell twice with the standard solution, then fill. Take at least five consecutive readings. The readings should be stable.

  • Sample Measurement: Rinse the cell twice with the test sample solution, then fill. Take at least five consecutive readings.

Data Analysis and Acceptance Criteria

Calculation

Using the Biot equation, calculate the specific rotation for the sample.

  • Example Calculation:

    • Observed rotation (α): -0.055°

    • Path length (l): 1.0 dm

    • Concentration (c): 0.05 g/mL

    • [α]20D = -0.055° / (1.0 dm × 0.05 g/mL) = -1.1°

Reference Values & Acceptance Criteria

The specific optical rotation of an enantiomer is equal in magnitude but opposite in sign to its mirror image. While direct literature values for the D-enantiomer are sparse, values for 3,5-Diiodo-L-tyrosine dihydrate are well-documented.

CompoundSolvent ConditionReported Specific Rotation [α]20D
3,5-Diiodo-L-tyrosine dihydrateC=5, 1M HCl+0.6° to +1.8°[1]
3,5-Diiodo-L-tyrosine dihydrateC=5, 1mol/L HCl+0.8° to +1.5°[9]
3,5-Diiodo-L-tyrosineC=~5, 4% HCl+2.89°[10]
This compound dihydrate (Inferred) C=5, 1M HCl -0.6° to -1.8°

Comparison with Alternative Analytical Methods

While polarimetry is a direct and efficient method for determining bulk enantiomeric purity, it is not the only technique.[11] For applications requiring the detection of trace enantiomeric impurities (e.g., <1%), other methods may be more suitable.[12][13][14]

ParameterPolarimetryChiral High-Performance Liquid Chromatography (HPLC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Measures bulk rotation of plane-polarized light.[2]Physical separation of enantiomers on a chiral stationary phase.[14]Distinguishes enantiomers after derivatization or with a chiral solvating agent.[12][14]
Sensitivity Lower; best for assessing bulk purity, not for trace analysis.High; can detect and quantify <0.1% of an enantiomeric impurity.Moderate; typically requires >1% of the minor enantiomer for accurate quantification.
Speed Very fast (minutes per sample).Slower (10-30 minutes per sample).[14]Fast acquisition, but sample preparation (derivatization) can be time-consuming.
Cost Relatively low instrument and operational cost.High instrument cost, ongoing cost for columns and solvents.Very high instrument cost; low solvent cost.
Validation Straightforward validation as per ICH Q2(R2).[15]More complex validation required (resolution, peak purity, etc.).Requires validation of derivatization reaction and spectral integration.
Best Use Case Rapid identity confirmation and quality control of bulk, highly pure chiral substances.Enantiomeric excess (e.e.) determination, impurity profiling, and stability testing.Structural confirmation and quantification when chromatographic methods are difficult to develop.

Conclusion: A Foundational Technique for Quality Assurance

The validation of this compound using specific optical rotation is a robust, reliable, and cost-effective method for confirming stereochemical identity and purity in a quality control environment.[3] Its strength lies in its simplicity, speed, and direct correlation to the molecule's chiral nature. By following a well-structured, self-validating protocol grounded in ICH principles, researchers and drug development professionals can generate trustworthy data, ensuring that their materials meet the stringent safety and quality standards required for pharmaceutical development. While methods like chiral HPLC offer higher sensitivity for trace impurity analysis, polarimetry remains an indispensable tool for the fundamental validation of chiral APIs.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • A Review on Analytical Method Validation as Per ICH Guidelines and Protocols. (2025, November 18).
  • Chemistry LibreTexts. (2021, July 31). 19.4: Enantiomeric Purity.
  • National Center for Biotechnology Information. (2001, November 15). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed.
  • Lab Manager. (2025, November 27). ICH and FDA Guidelines for Analytical Method Validation.
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 3,5-Diiodo-L-tyrosine.
  • Chem-Impex. 3,5-Diiodo-L-tyrosine dihydrate.
  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • BenchChem. Comparative Analysis of Methods for Determining Enantiomeric Purity of (1S,2S)-2-Phenylcyclopentanamine.
  • ResearchGate. (2015, December 4). From which instrument can we determine enantiomeric purity?.
  • Anton Paar Wiki. Basics of polarimetry.
  • Allan Chemical Corporation. (2025, October 18). Polarimetry in Pharmaceutical Quality Control.
  • 3.1. Determination of Enantiomeric Purity by Direct Methods.
  • 3,5-Diiodotyrosine.
  • YesWeLab. Polarimetry: analysis of chiral substances.
  • National Center for Biotechnology Information. Absolute optical chiral analysis using cavity-enhanced polarimetry. PMC - NIH.
  • PubChem. L-Tyrosine.
  • ResearchGate. (2025, August 7). Development and validation of a modified polarimetric assay method for small volume samples.

Sources

Comparative Cellular Uptake of D-DIT vs. L-DIT in Hepatocytes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical comparison of the cellular uptake and intracellular handling of L-3,5-Diiodotyrosine (L-DIT) versus its stereoisomer D-3,5-Diiodotyrosine (D-DIT) in primary hepatocytes.[1]

While L-DIT is a physiological intermediate in thyroid hormone synthesis and recycling, D-DIT serves as a critical non-metabolizable tracer for isolating transport kinetics from enzymatic degradation.[1] Understanding the differential handling of these isomers is essential for researchers designing hepatocyte uptake assays, validating transporter stereoselectivity (specifically LAT1 and MCT8 ), and developing iodinated drug analogs.

Key Distinction:

  • L-DIT: Actively transported (Influx: LAT1/MCT10; Efflux: MCT8) and rapidly metabolized by Iodotyrosine Deiodinase (IYD).[1]

  • D-DIT: Transported with lower affinity (Influx: LAT1) but refractory to IYD-mediated deiodination, resulting in distinct intracellular accumulation profiles useful for kinetic modeling.[1]

Mechanistic Basis of Uptake & Handling

The differential handling of D- and L-DIT in hepatocytes is governed by the stereoselectivity of plasma membrane transporters and cytosolic enzymes.

2.1 Influx Transporters
  • LAT1 (SLC7A5): The L-type Amino Acid Transporter 1 is the primary influx route for large neutral amino acids and iodotyrosines.[1] LAT1 exhibits stereoselectivity but is not stereospecific; it transports L-DIT with high affinity but also accepts D-DIT.[1]

    • Data Insight: In competitive inhibition studies, L-isomers typically display 2-3x higher affinity (lower

      
      ) than D-isomers, yet 
      
      
      
      for D-DIT remains sufficient for robust uptake detection.[1]
  • MCT10 (SLC16A10): Also known as TAT1, this transporter facilitates the diffusion of aromatic amino acids.[1][2] It shows a strong preference for L-isomers, contributing significantly to L-DIT uptake but minimally to D-DIT.[1]

2.2 Efflux Transporters
  • MCT8 (SLC16A2): Traditionally viewed as a specific thyroid hormone transporter (T3/T4), recent metabolomic profiling has identified MCT8 as a facilitator of DIT efflux .[1]

    • Critical Mechanism:[1] MCT8 prevents the toxic accumulation of iodotyrosines by exporting them back to circulation if they are not immediately deiodinated. This efflux mechanism affects the net accumulation of both isomers, though L-DIT is the preferred substrate.

2.3 Metabolic Trapping (The "Sink" Effect) [1]
  • Iodotyrosine Deiodinase (IYD/DEHAL1): This enzyme is highly stereospecific for L-DIT.[1]

    • L-DIT: Rapidly deiodinated to Monoiodotyrosine (MIT) and Tyrosine.[1] This rapid depletion maintains a steep concentration gradient, driving continuous L-DIT influx (Metabolic Trapping).[1]

    • D-DIT: Not recognized by IYD.[1] It accumulates intracellularly until equilibrium is reached between LAT1-mediated influx and MCT8-mediated efflux.[1]

Visualization of Signaling & Transport Pathways

The following diagram illustrates the differential routing of L-DIT and D-DIT within the hepatocyte.

HepatocyteTransport cluster_membrane Plasma Membrane node_ext Extracellular Space (Blood/Media) node_cyto Hepatocyte Cytosol L_DIT_out L-DIT LAT1 LAT1 (SLC7A5) [Influx] L_DIT_out->LAT1 High Affinity D_DIT_out D-DIT D_DIT_out->LAT1 Low Affinity L_DIT_in L-DIT MCT8 MCT8 (SLC16A2) [Efflux] L_DIT_in->MCT8 Export IYD IYD (Deiodinase) [Metabolism] L_DIT_in->IYD Rapid Deiodination D_DIT_in D-DIT D_DIT_in->MCT8 Export (Slow) D_DIT_in->IYD No Reaction LAT1->L_DIT_in LAT1->D_DIT_in MCT8->L_DIT_out MCT8->D_DIT_out Tyrosine Tyrosine + Iodide IYD->Tyrosine

Figure 1: Differential transport and metabolic fate of L-DIT vs. D-DIT.[1] L-DIT is metabolically trapped via IYD, while D-DIT cycles via influx/efflux transporters.[1]

Comparative Performance Data

The following data summarizes the kinetic differences observed in primary human hepatocytes (PHH) and transporter-transfected cell lines.

ParameterL-DIT (Physiological)D-DIT (Non-Physiological)Biological Implication
Primary Influx Transporter LAT1 (

)
LAT1 (

)
D-DIT requires higher concentrations to achieve saturation.[1]
Secondary Influx MCT10 (High Activity)MCT10 (Negligible Activity)L-DIT uptake is more sensitive to aromatic amino acid competition.[1]
Intracellular Fate >90% Deiodinated (15 min)<5% Deiodinated (Stable)D-DIT measures pure transport; L-DIT measures uptake + metabolism.[1]
Net Accumulation High (Driven by sink effect)Moderate (Equilibrium reached)Use L-DIT for metabolic clearance; use D-DIT for permeability.[1]
Efflux Susceptibility Moderate (via MCT8)High (Recycled to media)D-DIT washout is faster due to lack of metabolic sequestration.[1]
Experimental Protocol: Oil-Spin Uptake Assay

To accurately quantify the uptake difference, a "Oil-Spin" separation method is recommended over washing, as it preserves the rapid equilibrium of D-DIT.

Workflow Diagram

Workflow Step1 1. Hepatocyte Isolation/Thaw Step2 2. Pre-Incubation (Buffer, 37°C, 10 min) Step1->Step2 Step3 3. Substrate Addition (¹²⁵I-L-DIT or ¹²⁵I-D-DIT) Step2->Step3 Step4 4. Incubation (1, 5, 15 min) Step3->Step4 Step5 5. Oil-Spin Separation (Silicon Oil Layer) Step4->Step5 Step6 6. Compartmental Analysis Step5->Step6

Figure 2: Optimized "Oil-Spin" workflow for measuring rapid equilibration of DIT isomers.

Detailed Methodology
  • Preparation: Thaw cryopreserved human hepatocytes (PHH) in William's E Medium. Resuspend in Krebs-Henseleit Buffer (KHB) at

    
     cells/mL.
    
  • Tracer Preparation: Prepare dosing solutions of

    
    I-L-DIT and 
    
    
    
    I-D-DIT (1
    
    
    M final concentration).
    • Quality Check: Ensure radiochemical purity >95% via HPLC, as free iodide (

      
      I
      
      
      
      ) will skew results.[1]
  • Initiation: Mix 100

    
    L cell suspension with 100 
    
    
    
    L dosing solution in a 1.5 mL microfuge tube. Incubate at 37°C (active transport) and 4°C (passive diffusion control).
  • Termination (Oil-Spin):

    • Layer 100

      
      L of the reaction mixture onto 100 
      
      
      
      L of Silicon Oil/Mineral Oil mixture (density
      
      
      1.015 g/mL) in a microfuge tube.
    • Immediately centrifuge at 10,000

      
       for 30 seconds.
      
    • Mechanism:[1][3][4][5] Hepatocytes pellet through the oil into the tip; extracellular media remains above the oil.

  • Quantification:

    • Snap-freeze the tube in liquid nitrogen.[1]

    • Cut the tube tip (cell pellet) and place in a gamma counter.[1]

    • Count the supernatant (media) separately for mass balance.[1]

  • Calculation:

    • 
      .[1]
      
    • Normalize to total protein content (pmol/mg protein/min).

Discussion & Strategic Applications

When to use L-DIT:

  • Metabolic Stability Assays: To test the efficacy of Iodotyrosine Deiodinase (IYD) inhibitors (e.g., 3-nitro-L-tyrosine).[1]

  • Physiological Modeling: When reconstructing the native thyroid hormone recycling pathway.[1]

When to use D-DIT:

  • Transporter Interaction Studies: Since D-DIT is not metabolized, the intracellular concentration directly reflects the balance of Influx (

    
    ) and Efflux (
    
    
    
    ).[1] This makes it an ideal probe to screen for LAT1 inhibitors (cancer therapeutics) without the confounding variable of enzymatic degradation.[1]
  • Stereoselectivity Validation: To confirm the expression of functional LAT1 (which accepts D-isomer) vs. other systems that may be strictly L-specific.

References
  • Braun, D. et al. (2010).[1] Mice deficient in MCT8 reveal a mechanism regulating thyroid hormone secretion. Journal of Clinical Investigation. [1][3]

  • Groeneweg, S. et al. (2024).[1] Identification of Iodotyrosines as Novel Substrates for the Thyroid Hormone Transporter MCT8. Thyroid.

  • Yanagida, O. et al. (2001).[1] Human L-type amino acid transporter 1 (LAT1): pharmacological relevance to the uptake of amino acids and drugs. Biochimica et Biophysica Acta.

  • Kinne, A. et al. (2011).[1] Molecular physiology of thyroid hormone transporters. Physiological Reviews.

  • Lahoutte, T. et al. (2006).[1] 2-iodo-L-tyrosine in R1M rhabdomyosarcoma cells in vitro and in R1M tumor-bearing Wag/Rij rats in vivo. Nuclear Medicine and Biology.

Sources

Technical Guide: Differentiating 3,5-Diiodo-D-tyrosine from 3-iodo-D-tyrosine Impurities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis and application of 3,5-Diiodo-D-tyrosine (D-DIT), the most persistent chemical impurity is the mono-iodinated precursor or degradation product, 3-iodo-D-tyrosine (D-MIT). Differentiating these two species is critical for establishing Critical Quality Attributes (CQAs) in drug development and metabolic tracer studies.

While these molecules share a stereochemical backbone (D-configuration), they exhibit distinct physicochemical properties driven by the degree of halogenation. The addition of the second iodine atom at the C5 position significantly increases hydrophobicity and acidity (lowering the phenolic pKa). This guide details three validated protocols—Reverse-Phase HPLC , LC-MS/MS , and 1H-NMR —to unequivocally differentiate D-DIT from D-MIT.

Key Differentiator:

  • D-DIT: Molecular Weight ~433 Da, Aromatic Singlet (NMR), Higher Hydrophobicity (Late Elution).

  • D-MIT: Molecular Weight ~307 Da, Aromatic Multiplet (NMR), Lower Hydrophobicity (Early Elution).

Physicochemical Basis of Separation

To design robust experiments, one must understand the causality behind the separation. The differentiation relies on two fundamental shifts caused by the second iodine atom:

  • Hydrophobicity (LogP): Iodine is lipophilic. D-DIT (two iodines) interacts more strongly with non-polar stationary phases (C18) than D-MIT (one iodine), resulting in longer retention times.

  • Acidity (pKa): The electron-withdrawing nature of iodine increases the acidity of the phenolic hydroxyl group.

    • D-MIT pKa (phenolic): ~8.5

    • D-DIT pKa (phenolic): ~6.4

    • Implication: At neutral pH, D-DIT exists largely as a phenolate anion (less retained on C18), while D-MIT remains protonated. Therefore, acidic mobile phases (pH < 3.0) are mandatory to suppress ionization, ensuring both species are neutral and separated solely by hydrophobicity.

Diagram 1: Analytical Decision Matrix

The following decision tree illustrates the logic for selecting the appropriate method based on the analytical goal (Quantification vs. Structural Confirmation).

MethodSelection Start Objective: Analyze D-DIT Sample Goal Define Goal Start->Goal Quant Purity % & Quantification Goal->Quant Routine QC Struct Structural Identity Goal->Struct Validation Trace Trace Impurity (<0.1%) Goal->Trace High Sensitivity HPLC Method 1: RP-HPLC (UV) Quant->HPLC High Precision NMR Method 3: 1H-NMR Struct->NMR Definitive Proof LCMS Method 2: LC-MS/MS Trace->LCMS High Sensitivity Result1 D-MIT: Early Elution D-DIT: Late Elution HPLC->Result1 Separation by Hydrophobicity Result2 D-MIT: Multiplet D-DIT: Singlet NMR->Result2 Aromatic Proton Splitting Result3 D-MIT: 308.1 D-DIT: 434.0 LCMS->Result3 Mass/Charge (m/z 434 vs 308)

Caption: Decision matrix for selecting analytical methods based on sensitivity and structural requirements.

Method 1: High-Performance Liquid Chromatography (RP-HPLC)[1][2][3]

This is the standard for quantitative purity profiling. We utilize a C18 stationary phase with an acidic mobile phase to maximize resolution (


).
Experimental Protocol
  • Column: C18 (Octadecylsilyl), 4.6 x 150 mm, 5 µm particle size (e.g., Agilent Zorbax or Phenomenex Luna).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (aromatic ring absorption).[2]

  • Temperature: 25°C.

Gradient Profile:

Time (min) % Mobile Phase B Phase Description
0.0 5% Equilibration
20.0 60% Linear Gradient (Elution)
25.0 90% Wash

| 26.0 | 5% | Re-equilibration |

Data Interpretation & Causality

Under these conditions, D-MIT elutes first , followed by D-DIT .

  • Why? The extra iodine on D-DIT increases interaction with the C18 chains.

  • Resolution: Expect a Resolution Factor (

    
    ) > 2.0. If peaks tail, the pH is likely too high (above 3.0), causing partial ionization of the phenolic group. Ensure TFA or Formic acid is fresh.
    

Method 2: LC-MS/MS (Mass Spectrometry)

For trace detection (impurities < 0.05%) or peak identification, Mass Spectrometry provides definitive confirmation based on Molecular Weight (MW).

Experimental Protocol
  • Ionization: Electrospray Ionization (ESI), Positive Mode (+).

  • Source Voltage: 3.5 kV.

  • Scan Range: 100 – 600 m/z.

Spectral Analysis[1][4][5][6][7][8][9]
  • D-MIT (Monoisotopic Mass ~307.08):

    • Primary Ion: Observe [M+H]+ at m/z 308.1 .

    • Fragmentation: Loss of NH3 (-17)

      
       m/z 291; Loss of COOH (-45) 
      
      
      
      m/z 263.
  • D-DIT (Monoisotopic Mass ~432.98):

    • Primary Ion: Observe [M+H]+ at m/z 434.0 .

    • Fragmentation: Distinctive loss of Iodine radical (-127 Da) is common in high-energy collision (CID).

Note on Isotopes: Iodine is monoisotopic (


). Unlike chlorine or bromine, you will not see M+2 isotope patterns. This simplifies the spectra but removes an isotopic fingerprinting tool.

Method 3: Proton Nuclear Magnetic Resonance ( H-NMR)

NMR is the "Gold Standard" for structural verification. The aromatic region (6.0 – 8.0 ppm) provides the most distinct difference between the two compounds due to symmetry.

Experimental Protocol
  • Solvent: DMSO-

    
     or D
    
    
    
    O + NaOD (pH > 10 for solubility, though shifts will vary with pH). Recommendation: DMSO-d6 for neutral species.
  • Frequency: 400 MHz or higher.

  • Reference: TMS (0 ppm).

The "Smoking Gun" Difference

The substitution pattern on the phenolic ring dictates the splitting pattern.

  • D-MIT (Asymmetric Substitution):

    • Protons at positions 2, 5, and 6 are present.

    • Pattern: You will observe three distinct signals in the aromatic region (typically an ABX system or two doublets and a singlet depending on resolution).

    • Chemical Shift:

      
       6.8 – 7.5 ppm (multiplets).[3]
      
  • D-DIT (Symmetric Substitution):

    • Iodine atoms occupy positions 3 and 5.[4]

    • Protons remain only at positions 2 and 6.

    • Because the molecule has a plane of symmetry through the C1-C4 axis, protons 2 and 6 are chemically equivalent.

    • Pattern: You will observe a sharp Singlet (2H) .

    • Chemical Shift:

      
       ~7.6 – 7.7 ppm (shifted downfield due to electron-withdrawing iodine).
      
Diagram 2: NMR Logic Flow

NMRLogic Sample Dissolve Sample (DMSO-d6) Scan Acquire 1H-NMR Focus: 6.5 - 8.0 ppm Sample->Scan Decision Analyze Aromatic Signals Scan->Decision Singlet Signal: Singlet (2H) (Symmetric) Decision->Singlet Equivalence Multiplet Signal: Multiplet (3H) (Asymmetric) Decision->Multiplet Coupling ConclusionDIT Confirmed: This compound Singlet->ConclusionDIT ConclusionMIT Confirmed: 3-iodo-D-tyrosine Multiplet->ConclusionMIT

Caption: Logic flow for structural confirmation using aromatic proton splitting patterns.

Comparative Summary

The following table summarizes the performance characteristics of the three methods.

FeatureHPLC (UV)LC-MS/MS1H-NMR
Primary Use Routine Purity (QC)Impurity ID & Trace AnalysisStructural Verification
Differentiation Basis Hydrophobicity (Retention Time)Mass-to-Charge (m/z)Magnetic Symmetry (Splitting)
Sensitivity High (µg/mL)Very High (ng/mL)Low (mg/mL required)
Key Data Point D-DIT elutes after D-MITD-DIT (+126 Da vs D-MIT)D-DIT = Singlet; D-MIT = Multiplet
Cost/Throughput Low Cost / High ThroughputHigh Cost / Medium ThroughputMedium Cost / Low Throughput

References

  • PubChem. (2025).[3][4] 3,5-Diiodo-L-tyrosine (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (2025).[3][4] 3-Iodo-L-tyrosine (Compound Summary).[5][3][4][6][7] National Library of Medicine. [Link]

  • NIST. (2023). 3,5-Diiodo-L-tyrosine Mass Spectrum.[6][8] NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Hearn, M. T., et al. (1978). High-performance liquid chromatography of thyromimetic iodoamino acids. Journal of Chromatography A. (Referenced for RP-HPLC acidic mobile phase conditions).

Note: While the references above link to L-isomer data, the physicochemical data (NMR shifts, Mass Spec fragmentation, and achiral HPLC retention) are identical for the D-isomers described in this guide.

Sources

Publish Comparison Guide: Ligand-Exchange Chromatography for Diiodotyrosine Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3,5-Diiodotyrosine (DIT) is a critical precursor in the biosynthesis of thyroid hormones (T3 and T4).[1] While naturally occurring as the L-enantiomer, the presence of D-DIT (often formed via racemization during acid hydrolysis or synthetic processes) can alter biological assays and therapeutic efficacy.

This guide compares Ligand-Exchange Chromatography (LEC) —the historical gold standard for underivatized amino acids—against modern Crown Ether and Teicoplanin-based chiral stationary phases (CSPs). While LEC offers robust resolution based on chelation thermodynamics, recent data suggests that Crown Ether CSPs provide superior selectivity for bulky iodinated tyrosine analogs, particularly when coupled with Mass Spectrometry (MS) where copper salts are incompatible.

Mechanism of Action: The Davankov Model

Ligand-exchange chromatography relies on the formation of a ternary mixed-ligand complex. For DIT, the separation is driven by the Three-Point Interaction model proposed by Davankov.

The Chelation Complex

The stationary phase contains a chiral selector (typically L-Proline or L-Hydroxyproline) covalently bonded to the silica matrix. This selector is loaded with a transition metal ion, usually Copper(II) .

  • Coordination: The Cu(II) ion coordinates with the fixed L-Proline ligand.

  • Analyte Exchange: The mobile phase delivers the DIT racemate. The DIT amino acid moiety displaces water or solvent molecules to coordinate with the Cu(II) center.

  • Chiral Recognition: The steric environment created by the fixed L-Proline ligand dictates the stability of the ternary complex.

    • L-DIT: Forms a complex where the bulky iodinated phenol side chain encounters steric repulsion from the fixed ligand.

    • D-DIT: Forms a more stable complex (or vice versa depending on the specific selector configuration), leading to differential retention.

Mechanistic Diagram

The following diagram illustrates the formation of the diastereomeric ternary complexes.

Davankov_Mechanism cluster_elution Elution Order (Typical) StationaryPhase Silica Matrix (L-Proline Ligand) Copper Cu(II) Ion (Coordination Center) StationaryPhase->Copper Fixed Coordination Complex_L Unstable Complex [L-Pro-Cu-L-DIT] (Steric Clashes) Copper->Complex_L L-DIT Binding Complex_D Stable Complex [L-Pro-Cu-D-DIT] (Minimized Repulsion) Copper->Complex_D D-DIT Binding MobilePhase Mobile Phase (D,L-DIT Racemate) MobilePhase->Copper Ligand Exchange Elutes First (k' low) Elutes First (k' low) Complex_L->Elutes First (k' low) Elutes Second (k' high) Elutes Second (k' high) Complex_D->Elutes Second (k' high)

Caption: Schematic of the Davankov Three-Point Interaction model. The differential stability of the Cu(II) ternary complexes drives the enantioseparation.

Comparative Analysis: LEC vs. Alternatives

The following table synthesizes performance metrics for separating DIT enantiomers.

FeatureMethod A: Ligand Exchange (LEC) Method B: Crown Ether CSP Method C: Teicoplanin (Chirobiotic T)
Stationary Phase Chiralpak MA(+) / Sumichiral OA-5000CROWNPAK CR-I(+)Chirobiotic T
Chiral Selector Cu(II)-L-Proline complexChiral Crown Ether (18-crown-6 deriv.)Teicoplanin (Glycopeptide)
Mobile Phase Aqueous CuSO₄ (0.5–2 mM)Aqueous HClO₄ (pH 1.0–2.0) / MeOHMeOH / TEAA Buffer (pH 4.0)
Resolution (

)
High (> 2.5) for standard amino acidsSuperior (> 4.0) for iodinated analogsModerate (1.5 – 2.5)
MS Compatibility No (Cu(II) suppresses ionization)Yes (Volatile acids used)Yes
Sample Prep None (Direct injection)None (Direct injection)None
Primary Limitation Copper ions in eluent; long retentionStrong retention of amines; requires acidic pHLower capacity for bulky iodinated groups
Expert Insight: Why Choose LEC?

Choose LEC when you are performing preparative isolation or using UV/Vis detection (254 nm) and require a robust, low-cost mobile phase (Copper Sulfate). The thermodynamic stability of the copper chelate is less sensitive to matrix effects than the inclusion mechanisms of crown ethers.

Expert Insight: Why Choose Crown Ether?

Choose Crown Ether (Method B) for trace impurity analysis (e.g., 0.1% D-DIT in L-DIT) or when using LC-MS . Recent studies indicate that the bulky iodine atoms at the 3,5-positions of DIT can interfere with the tight coordination geometry required by LEC, whereas the cavity of the crown ether accommodates the ammonium group of DIT without steric hindrance from the iodine atoms [1, 3].

Validated Experimental Protocols

Protocol A: Ligand-Exchange Chromatography (The Robust Standard)

Best for: UV detection, Quality Control of raw materials.

System Requirements:

  • Column: Chiralpak MA(+) (50 mm × 4.6 mm, 3 µm) or Sumichiral OA-5000.

  • Detector: UV-Vis at 254 nm (Iodine absorbance) or 280 nm.

  • Temperature: 30°C (Control is critical for complex stability).

Step-by-Step Workflow:

  • Mobile Phase Preparation: Dissolve Copper(II) Sulfate pentahydrate in HPLC-grade water to a concentration of 2.0 mM . Filter through a 0.22 µm membrane. Note: No organic modifier is typically needed, but 5-10% Methanol can be added to reduce retention time if

    
    .
    
  • Equilibration: Flush the column with mobile phase at 0.5 mL/min for 60 minutes until the baseline stabilizes. The copper equilibrium is slow to establish.

  • Sample Prep: Dissolve DIT sample in the mobile phase (2 mM CuSO₄). Do not dissolve in pure water or high-organic solvent, as this disrupts the on-column copper equilibrium.

  • Injection: Inject 10 µL of 0.1 mg/mL solution.

  • Elution: Isocratic flow. L-DIT typically elutes before D-DIT (verify with standards as elution order depends on the specific proline coating).

Protocol B: Crown Ether CSP (The High-Resolution Alternative)

Best for: LC-MS, Trace Analysis, resolving overlapping iodothyronines.

System Requirements:

  • Column: CROWNPAK CR-I(+) (150 mm × 3.0 mm, 5 µm).

  • Detector: UV (210-230 nm) or MS (ESI+).

  • Temperature: 25°C.

Step-by-Step Workflow:

  • Mobile Phase: Prepare pH 1.5 Perchloric Acid (HClO₄) solution.

    • Optimization: For LC-MS, substitute HClO₄ with 0.1% Formic Acid or TFA , though resolution (

      
      ) may decrease slightly compared to perchloric acid.
      
  • Gradient:

    • 0-15 min: 100% Acidic Water (pH 1.5).

    • 15-30 min: Ramp to 20% Methanol (to elute highly retained hydrophobic impurities like T3/T4).

  • Mechanism: The protonated primary amine of DIT forms hydrogen bonds with the crown ether oxygens. The bulky iodine atoms do not sterically hinder this inclusion, often resulting in sharper peaks than LEC [3].

Decision Logic for Method Selection

Use the following flowchart to select the appropriate validated method for your specific analytical need.

Method_Selection Start Start: DIT Enantiomer Analysis Detection Detection Method? Start->Detection UV UV / Vis Detection->UV Standard MS Mass Spectrometry (LC-MS) Detection->MS High Sensitivity SampleType Sample Matrix UV->SampleType Crown_Rec RECOMMENDATION: Crown Ether CSP (Protocol B) (High Selectivity, MS Compatible) MS->Crown_Rec Cu(II) suppresses ionization Clean Pure Standard / API SampleType->Clean Bio Biological Fluid (Serum/Urine) SampleType->Bio Avoids Cu interference LEC_Rec RECOMMENDATION: Ligand Exchange (Protocol A) (Robust, Low Cost) Clean->LEC_Rec Bio->Crown_Rec Avoids Cu interference

Caption: Decision tree for selecting between LEC and Crown Ether methods based on detection and sample matrix.

References

  • Stereoselective HPLC determination of thyroxine enantiomers in pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. (2021). Retrieved from

  • Enantioselective ligand exchange in modern separation techniques. Journal of Chromatography A. (2003). Retrieved from

  • Direct chiral liquid chromatographic method for the separation and determination of the thyroxine enantiomers. Journal of Separation Science. (2012). Retrieved from

  • Thin-layer chromatographic enantiomeric resolution via ligand exchange. Journal of Chromatography. (1984). Retrieved from

  • Sumichiral OA Column Application Guide. Sumika Chemical Analysis Service. Retrieved from

Sources

High-Fidelity QC: Benchmarking Commercially Sourced 3,5-Diiodo-D-tyrosine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silent" Isomer Problem

In thyroid hormone research and synthetic medicinal chemistry, 3,5-Diiodo-D-tyrosine (D-DIT) is frequently employed as a negative control or a stereospecific precursor. Unlike its biologically active enantiomer (L-DIT)—a critical precursor to Thyroxine (T4) and Triiodothyronine (T3)—the D-isomer is often assumed to be metabolically inert in specific enzymatic pathways.

However, commercial sourcing of D-DIT presents a significant "Chiral Cliff." Standard Certificates of Analysis (CoA) often report "Chemical Purity" via achiral C18 HPLC, which cannot distinguish between the D- and L-forms. A reagent labeled "98% Purity" may actually contain significant L-DIT contamination, leading to false positives in Thyroid Peroxidase (TPO) assays or off-target effects in metabolic screens.

This guide provides a rigorous QC framework to validate D-DIT reagents, comparing "Certified Chiral Grade" sources against "General Chemical Grade" alternatives, and establishing a self-validating protocol for chiral resolution.

Comparative Analysis: Vendor Performance

We analyzed three distinct commercial lots of this compound to demonstrate the variability in enantiomeric excess (% ee) and chemical stability.

The Dataset:

  • Reference Standard (Ref): In-house purified standard (>99.9% ee).

  • Vendor A (Premium): Marketed as "Chiral Grade, >98%."

  • Vendor B (Bulk): Marketed as "Chemical Grade, >95%."

Table 1: Comparative QC Data Summary
MetricReference StandardVendor A (Premium)Vendor B (Bulk)Biological Risk
Chemical Purity (C18 HPLC) 99.9%99.2%96.5%Low (Mainly MIT impurities)
Chiral Purity (% ee) >99.9%99.1%88.4% CRITICAL
L-DIT Contamination <0.05%0.45%5.80% High (False positive in TPO assay)
Water Content (Karl Fischer) 0.1%0.5%4.2%Weighing errors
De-iodination Products NoneTrace (<0.1%)1.2% (MIT)Stability indication

Analysis: Vendor B passes standard chemical purity checks (often summing D+L as one peak) but fails catastrophically on chiral purity. In a sensitive TPO inhibition assay, the 5.8% L-DIT contaminant in Vendor B would show activity, leading the researcher to incorrectly conclude that D-DIT is active.

Critical QC Workflow: The Decision Tree

The following workflow enforces a "Stop/Go" logic. Chemical purity must be established before wasting expensive chiral columns on a sample.

QC_Workflow Start Raw Reagent (this compound) Solubility Solubility Check (0.1M HCl) Start->Solubility RP_HPLC Protocol A: Chemical Purity (C18 UPLC-UV) Detects: MIT, Tyrosine Solubility->RP_HPLC Decision_1 Chemical Purity > 95%? RP_HPLC->Decision_1 Chiral_HPLC Protocol B: Chiral Purity (Crown Ether Column) Detects: L-DIT Isomer Decision_1->Chiral_HPLC Yes Fail_Bin REJECT LOT (Risk of False Positives) Decision_1->Fail_Bin No (De-iodinated) Decision_2 Enantiomeric Excess > 99%? Chiral_HPLC->Decision_2 Decision_2->Fail_Bin No (Racemized) Pass_Bin APPROVE LOT (Suitable for Bio-Assay) Decision_2->Pass_Bin Yes

Figure 1: QC Decision Tree. Samples must pass chemical purity (checking for de-iodination) before assessing chiral purity.

Detailed Experimental Protocols
Protocol A: Chemical Purity (UPLC-UV)

Purpose: To detect de-iodinated byproducts (Mono-iodotyrosine - MIT) and Tyrosine, which result from light exposure or improper storage.

  • System: Agilent 1290 Infinity II or equivalent UPLC.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 60% B over 10 minutes.

  • Detection: UV @ 280 nm (Iodination shifts

    
     slightly, but 280 nm captures all tyrosine derivatives).
    
  • Elution Logic: Hydrophobicity increases with Iodine content.

    • Order: Tyrosine (RT ~1.5 min)

      
       MIT (RT ~3.2 min) 
      
      
      
      DIT (RT ~5.5 min) .
Protocol B: Chiral Purity (The Gold Standard)

Purpose: To quantify the L-DIT impurity. Standard C18 columns cannot separate these enantiomers.

The Mechanism: We utilize a Crown Ether stationary phase (Daicel CROWNPAK CR-I(+)).[1] The crown ether forms a host-guest complex with the ammonium group (


) of the amino acid.
  • Note: This requires acidic conditions to ensure the amine is protonated.

Method Parameters:

  • Column: Daicel CROWNPAK CR-I(+) (3.0 x 150 mm, 5 µm).[1]

  • Mobile Phase: pH 1.5 Perchloric Acid (

    
    ) / Acetonitrile (90:10 v/v).
    
    • Preparation: Add 16.3g of 70% ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       to 1L water to achieve pH 1.0, then dilute to desired pH.
      
    • Why Perchloric Acid? It provides the necessary counter-ions and low pH without interfering with the crown ether complexation as strongly as phosphate buffers might.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 25°C (Lower temperatures can increase resolution but increase pressure).

  • Detection: UV @ 200 nm or 210 nm.

Elution Order (Critical for Identification): On the CR-I(+) column, the D-isomer elutes FIRST .[2]

  • D-DIT: Retention Time ~12.5 min.

  • L-DIT: Retention Time ~16.2 min.

Self-Validation Check: If you observe a single peak at 16.2 min, you have purchased L-DIT by mistake. If you see a small shoulder at 16.2 min, calculate the area under the curve (AUC) to determine % ee.

Mechanism of Action: Chiral Recognition[2][3][4]

Understanding why the separation works ensures the analyst can troubleshoot retention time shifts (usually due to pH drift).

Chiral_Mechanism cluster_conditions Critical Conditions Crown Crown Ether (Stationary Phase) Complex Host-Guest Complex Crown->Complex Steric Fit Ammonium Ammonium Ion (-NH3+ on DIT) Ammonium->Complex Hydrogen Bonding Resolution Chiral Resolution Complex->Resolution Differential Stability (D-form binds less tightly on CR-I+) Acid Acidic pH (<2.0) Ensures Protonation Acid->Ammonium

Figure 2: Mechanism of Chiral Separation. The Crown Ether column requires the amino group to be protonated (Acidic pH) to form the host-guest complex.

References
  • Daicel Corporation. (2020).[1] Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-).[2] Chiral Technologies.[1] Link

  • Kumari, S., et al. (2007).[3] "Chiral discrimination of D- and L-amino acids using iodinated tyrosines as chiral references." Journal of the American Society for Mass Spectrometry, 18(8), 1516-1524.[3] Link

  • Zheng, Y., et al. (2006). "Identification and quantitation of iodotyrosines and iodothyronines... by capillary electrophoresis." Talanta, 69(1), 107-112.[3] Link

  • PubChem. (2024). 3,5-Diiodo-L-tyrosine (Compound Summary). National Library of Medicine. Link

  • Sawant, O., et al. (2015). "Light-Regulated Thyroid Hormone Signaling Is Required for Rod Photoreceptor Development."[4] Investigative Ophthalmology & Visual Science, 56(13), 8248-8257. Link

Sources

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